Product packaging for 4-Ethylcyclohexene(Cat. No.:CAS No. 3742-42-5)

4-Ethylcyclohexene

Cat. No.: B1329803
CAS No.: 3742-42-5
M. Wt: 110.2 g/mol
InChI Key: CFOHRCNONSEVOJ-UHFFFAOYSA-N
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Description

4-Ethylcyclohexene (CAS Registry Number: 3742-42-5) is an organic compound with the molecular formula C8H14 and a molecular weight of 110.20 g/mol . This monosubstituted cyclohexene is a clear, colorless liquid with a density of approximately 0.802 g/mL and a boiling point of 130.8°C at 760 mmHg . It is characterized by a flash point of 13°C, indicating significant flammability that requires careful handling and storage . Researchers utilize this compound as a valuable model compound in fundamental and applied studies. Its structure makes it an excellent substrate for investigating reaction mechanisms and kinetics, particularly in elimination reactions where the conformation of the cyclohexane ring influences the reaction pathway and product distribution . In the field of analytical chemistry, it serves as a reference standard in gas chromatography (GC) for method development and compound identification. Its Kovats Retention Index values have been extensively documented on both non-polar stationary phases, such as Squalane (e.g., 845.3 at 60°C), and polar phases, like Polyethylene Glycol 4000 (e.g., 988.0 at 60°C), providing critical data for predicting the behavior of similar hydrocarbons . This chemical is intended for research applications only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B1329803 4-Ethylcyclohexene CAS No. 3742-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOHRCNONSEVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958511
Record name 4-Ethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3742-42-5
Record name 4-Ethylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylcyclohexene (CAS 3742-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethylcyclohexene (CAS 3742-42-5), a cyclic alkene of interest in organic synthesis. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and available spectral data. Notably, this guide also addresses the current gap in knowledge regarding the biological activity and metabolic fate of this compound, a crucial consideration for its potential applications in drug development and life sciences. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₈H₁₄.[1][2][3] It is characterized by a cyclohexene (B86901) ring substituted with an ethyl group. This structure makes it a valuable intermediate in various chemical syntheses.[1][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 3742-42-5[1][4]
Molecular Formula C₈H₁₄[1][2][3]
Molecular Weight 110.20 g/mol [1][5]
Appearance Colorless liquid[5]
Boiling Point 130.8 °C at 760 mmHg[5]
Density 0.802 g/mL[5]
Flash Point 13 °C[5]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1]
Refractive Index 1.445[6]
Vapor Pressure 11.7 mmHg at 25 °C[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsSource
¹H NMR No specific data found for this compound. For the analogous 1-methylcyclohexene, signals appear in the ranges of 2.2-1.2 ppm (sp³ C-H) and 5.5-5.0 ppm (sp² C-H).[7][8]
¹³C NMR No specific data found for this compound. For the analogous 1-methylcyclohexene, signals appear in the ranges of 20-50 ppm (sp³ carbons) and 100-150 ppm (sp² carbons).[1][7][1][7]
IR Spectroscopy A C=C stretching vibration is expected around 1650 cm⁻¹. C-H stretching vibrations for sp² carbons are expected just above 3000 cm⁻¹, and for sp³ carbons just below 3000 cm⁻¹.[9]
Mass Spectrometry Molecular ion (M⁺) peak at m/z = 110.[4][10][11][12]

Synthesis of this compound

Two primary routes for the synthesis of this compound are the dehydration of 4-ethylcyclohexanol (B27859) and the partial hydrogenation of 4-vinylcyclohexene (B86511).

Dehydration of 4-Ethylcyclohexanol

This method involves the acid-catalyzed elimination of water from 4-ethylcyclohexanol.

Experimental Protocol (Adapted from the synthesis of cyclohexene and methylcyclohexene):

  • Reaction Setup: In a round-bottom flask, combine 4-ethylcyclohexanol with a catalytic amount of a strong acid such as phosphoric acid or sulfuric acid.

  • Heating: Heat the mixture to facilitate the dehydration reaction. The temperature should be carefully controlled to favor the formation of the alkene and distill it from the reaction mixture as it forms.

  • Distillation: The product, this compound, along with water, is distilled from the reaction flask.

  • Workup: The distillate is washed with a saturated sodium chloride solution and a sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by fractional distillation to yield pure this compound.

G cluster_reaction Reaction cluster_purification Purification 4-Ethylcyclohexanol 4-Ethylcyclohexanol Reaction_Mixture Reaction Mixture 4-Ethylcyclohexanol->Reaction_Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction_Mixture Heating Heating Distillation Distillation Heating->Distillation Reaction_Mixture->Heating Washing Wash with NaCl/NaHCO3 Distillation->Washing Drying Dry with MgSO4 Washing->Drying Fractional_Distillation Fractional_Distillation Drying->Fractional_Distillation Pure_Product This compound Fractional_Distillation->Pure_Product

Caption: Dehydration of 4-Ethylcyclohexanol Workflow.

Partial Hydrogenation of 4-Vinylcyclohexene

This method involves the selective hydrogenation of the exocyclic double bond of 4-vinylcyclohexene.

Experimental Protocol (Conceptual):

  • Catalyst Preparation: A suitable catalyst, such as Raney nickel or a supported palladium catalyst, is prepared and activated.

  • Reaction: 4-Vinylcyclohexene is dissolved in an appropriate solvent and subjected to hydrogenation in the presence of the catalyst under a hydrogen atmosphere.

  • Monitoring: The reaction is monitored by techniques like gas chromatography to ensure the selective hydrogenation of the vinyl group while preserving the endocyclic double bond.

  • Workup: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude this compound is purified by distillation.

G 4-Vinylcyclohexene 4-Vinylcyclohexene Reaction_Vessel Reaction under H2 pressure 4-Vinylcyclohexene->Reaction_Vessel Catalyst Hydrogenation Catalyst (e.g., Raney Ni) Catalyst->Reaction_Vessel Hydrogen_Gas H2 Gas Hydrogen_Gas->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Distillation Distillation Solvent_Removal->Distillation Pure_Product This compound Distillation->Pure_Product

Caption: Hydrogenation of 4-Vinylcyclohexene Workflow.

Chemical Reactions of this compound

The double bond in this compound is the primary site of its reactivity, undergoing typical alkene reactions such as electrophilic additions.

Bromination

The addition of bromine across the double bond of this compound is expected to proceed via a bromonium ion intermediate, leading to the trans-dibromide product.

Experimental Protocol (Conceptual, adapted from cyclohexene bromination):

  • Dissolution: this compound is dissolved in an inert solvent such as dichloromethane.

  • Bromine Addition: A solution of bromine in the same solvent is added dropwise to the this compound solution at a controlled temperature, typically cooled in an ice bath.

  • Reaction: The reaction is usually rapid, as indicated by the disappearance of the bromine color.

  • Workup: The reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.

  • Isolation: The organic layer is dried, and the solvent is evaporated to yield the crude dibrominated product, which can be further purified if necessary.

G Start This compound in CH2Cl2 Step1 Dropwise addition of Br2 in CH2Cl2 Start->Step1 Intermediate Bromonium Ion Intermediate Step1->Intermediate Step2 Nucleophilic attack by Br- Intermediate->Step2 Product trans-1,2-Dibromo-4-ethylcyclohexane Step2->Product

Caption: Bromination of this compound Pathway.

Oxidation

The oxidation of this compound can yield various products depending on the oxidizing agent and reaction conditions. For instance, epoxidation would yield this compound oxide, while stronger oxidizing conditions could lead to cleavage of the double bond.

Experimental Protocol (Conceptual for Epoxidation):

  • Reagent: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common reagent for epoxidation.

  • Reaction: this compound is dissolved in a suitable solvent (e.g., dichloromethane) and treated with the peroxy acid at a controlled temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, the mixture is washed to remove the carboxylic acid byproduct and any remaining peroxy acid.

  • Purification: The crude epoxide is purified by chromatography or distillation.

Biological Activity and Signaling Pathways

A thorough review of the current scientific literature reveals a significant lack of data on the biological activity, mechanism of action, and metabolic pathways of this compound. Studies on structurally related compounds, such as 4-vinylcyclohexene, have indicated potential toxicity, particularly ovarian toxicity, which is attributed to its metabolism to epoxide derivatives.[13][14] However, similar toxicological or metabolic studies on this compound have not been reported.

For professionals in drug development, this absence of data is a critical consideration. The potential for metabolic activation to reactive intermediates, as seen with analogous compounds, warrants caution. Any consideration of this compound or its derivatives in a pharmaceutical context would necessitate comprehensive toxicological and metabolic profiling.

Conclusion

This compound is a readily synthesizable cyclic alkene with well-defined chemical properties and reactivity. This guide provides foundational knowledge and experimental frameworks for its preparation and chemical transformations. However, the dearth of information regarding its biological effects and metabolic fate is a significant knowledge gap. For researchers and professionals in drug development, this highlights both a need for further investigation and a point of caution. Future studies are essential to elucidate the toxicological and metabolic profile of this compound before its potential in any biological application can be seriously considered.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexene (CAS No: 3742-42-5) is a cyclic olefin, a class of unsaturated hydrocarbons.[1] It presents as a clear, colorless liquid and is utilized as a model compound in various fundamental and applied studies.[2] Its structural features make it a valuable substrate for investigating reaction mechanisms and kinetics.[2] In the field of analytical chemistry, it often serves as a reference standard in gas chromatography (GC).[2] This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and illustrates the structure-property relationships inherent to alkenes.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and analysis. These properties are summarized in the table below.

Data Presentation: Physical Properties of this compound
PropertyValueUnits
Molecular Formula C₈H₁₄-
Molecular Weight 110.20 g/mol
Density 0.802g/mL
Boiling Point 130.8 - 131°C at 760 mmHg
Melting Point -81.99°C (estimate)
Refractive Index 1.445-
Flash Point 13°C
Vapor Pressure 11.7mmHg at 25°C
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.-

[Sources:[2][3][4][5][6][7]]

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the characterization and quality control of chemical substances. Standardized methodologies are employed to ensure reproducibility and comparability of data.

Density Measurement

The density of a liquid like this compound can be determined using several methods:

  • Pycnometry (ASTM D1217, ASTM D1480): This is a highly accurate but time-consuming method. It involves weighing a precisely calibrated flask (pycnometer) empty, then filled with the sample liquid. The density is calculated from the mass of the liquid and the known volume of the pycnometer, with corrections for air buoyancy.[8]

  • Vibrational Density Meter (ASTM D4052): A fast and reliable automated method where the liquid sample is injected into an oscillating U-tube. The density is calculated based on the change in the frequency of oscillation of the tube when filled with the sample.[8]

  • Hydrometer (ASTM D2111): A cost-effective and direct method. A calibrated glass float (hydrometer) is placed in the liquid. The density is read from the scale on the hydrometer's stem at the point where the liquid surface aligns.[9][10]

Boiling Point Determination

Boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11]

  • Distillation Method: This is a common and accurate method. The liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a thermometer. The stable temperature observed during the distillation of the bulk material is recorded as the boiling point.[11][12]

  • Thiele Tube Method: This micro-method is suitable for small sample volumes. A small tube containing the liquid and an inverted capillary tube is attached to a thermometer and heated in an oil bath within a Thiele tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[6][12]

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a key indicator of purity. While this compound is a liquid at room temperature, the general protocol for determining the melting point of a substance that freezes at -81.99°C would involve a cryostat. The general principle is as follows:

  • Capillary Method: A small, powdered sample is packed into a capillary tube. The tube is heated at a controlled rate in a melting point apparatus or a Thiele tube. The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range.[13][14] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[15]

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance.

  • Refractometry: An instrument called a refractometer, most commonly an Abbe refractometer, is used. A few drops of the liquid are placed on a prism. Light of a specific wavelength (typically the sodium D-line, 589.3 nm) is passed through the sample, and the angle of refraction is measured.[7][16] The instrument is calibrated and provides a direct reading of the refractive index.[7][17] This measurement is temperature-dependent and is usually reported at a specific temperature, such as 20°C.[17]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.

  • Closed-Cup Methods (e.g., Pensky-Martens ASTM D93, Tag ASTM D56): These are the preferred methods for industry standards as they tend to give lower, more conservative (safer) values.[2][5] The sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is the flash point.[4][5][18]

  • Open-Cup Method (e.g., Cleveland Open Cup ASTM D92): The sample is heated in a cup that is open to the atmosphere. An ignition source is passed over the surface of the liquid until a flash occurs.[3]

Solubility Determination

Solubility provides insight into the polarity of a compound.

  • Qualitative Method: A standard procedure involves adding a small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) to a measured volume of the solvent (e.g., 0.75 mL) in a test tube. The mixture is vigorously shaken. If the solute dissolves completely, it is deemed soluble. If not, it is insoluble. For this compound, this would be performed with water and various organic solvents.

Visualization of Structure-Property Relationships

The physical properties of alkenes, including this compound, are directly related to their molecular structure. Intermolecular forces, primarily weak van der Waals forces (London dispersion forces), govern properties like boiling point. The following diagram illustrates this fundamental relationship.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure Alkene Structure (e.g., this compound) MW Molecular Weight / Size Structure->MW Branching Chain Branching Structure->Branching Polarity Polarity (Nonpolar) Structure->Polarity VdW Van der Waals Forces (London Dispersion) MW->VdW Increases with size Branching->VdW Decreases with branching Solubility Solubility Polarity->Solubility Determines ('Like dissolves like') BP Boiling Point VdW->BP Determines

Caption: Logical workflow of alkene structure influencing physical properties.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, presenting quantitative data in a structured format. Furthermore, it has outlined the standard experimental protocols used to determine these properties, offering a methodological foundation for researchers. The visualized relationship between molecular structure and physical properties underscores the predictive power of chemical principles in understanding the behavior of organic compounds like this compound. This information is fundamental for the safe and effective use of this compound in research and development.

References

4-Ethylcyclohexene molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the core chemical properties of 4-Ethylcyclohexene, a cyclic hydrocarbon used in various organic synthesis applications.

Chemical Identity and Properties

This compound is a substituted alkene characterized by a six-membered carbon ring containing one double bond, with an ethyl group attached at the fourth carbon position.[1] Its chemical structure makes it a useful intermediate in the synthesis of more complex molecules.[1]

The fundamental molecular properties are summarized below.

Table 1: Core Molecular Data for this compound

PropertyValueSource
Molecular Formula C₈H₁₄[1][2][3][4][5][6][7]
Molecular Weight 110.20 g/mol [1][2][4][7][8]
110.1968 g/mol [3][6]
CAS Registry Number 3742-42-5[2][3][4][5][6][7]

Methodologies and Visualizations

The data presented in this document are fundamental molecular properties derived from standard chemical principles and analytical techniques. As this guide pertains only to the intrinsic molecular formula and weight of the compound this compound, detailed experimental protocols for synthesis or analysis are beyond the current scope.

Similarly, logical or signaling pathway diagrams are not applicable to the description of a single small molecule's basic properties.

References

Spectroscopic Analysis of 4-Ethylcyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Ethylcyclohexene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and a thorough interpretation of spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.6-5.8m2HOlefinic protons (-CH=CH-)
2.0-2.2m2HAllylic protons
1.8-2.0m1HMethine proton (-CH-)
1.1-1.6m6HCyclohexyl and ethyl methylene (B1212753) protons
0.9t3HEthyl methyl protons (-CH₃)

¹³C NMR (Carbon-13) NMR Data

While a complete experimental dataset is not publicly available, the presence of ¹³C NMR data is noted in chemical databases such as PubChem.[1] Predicted chemical shifts are provided below based on structure-property relationships.

Chemical Shift (δ, ppm)Carbon TypeAssignment
125-135CHOlefinic carbons (-CH=CH-)
30-40CHMethine carbon (-CH-)
25-35CH₂Cyclohexyl and ethyl methylene carbons
10-15CH₃Ethyl methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

The following are characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3020-3100Medium=C-HStretch
2850-2960StrongC-HStretch
1640-1660MediumC=CStretch
1450MediumC-HBend
650-1000Strong=C-HOut-of-plane bend
Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST WebBook.[2][3] The key fragments from electron ionization are presented below.

m/zRelative IntensityAssignment
110Moderate[M]⁺ (Molecular Ion)
81High[M - C₂H₅]⁺
67Base Peak[C₅H₇]⁺
54Moderate[C₄H₆]⁺
41High[C₃H₅]⁺
29High[C₂H₅]⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of liquid samples like this compound.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[4][5]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar compounds like this compound.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the deuterated solvent contains residual non-deuterated solvent, this signal can also be used for calibration (e.g., CHCl₃ at 7.26 ppm).[6]

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[7]

Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is suitable for routine analysis.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is common.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A 2-second relaxation delay is a common starting point.[6]

Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples like this compound.

Sample Preparation:

  • Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).[8]

Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis to subtract any atmospheric or instrumental interferences.

  • Spectral Range: A typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Number of Scans: Co-adding 16-32 scans improves the signal-to-noise ratio.

Data Processing:

  • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Peak positions are identified and correlated with known functional group absorption frequencies.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.[9][10][11]

Sample Preparation:

Instrument Parameters:

  • Gas Chromatograph (GC):

    • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating non-polar analytes.

    • Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

    • Scan Range: A scan range of m/z 35-300 is typically sufficient to detect the molecular ion and key fragments of this compound.

Data Processing:

  • The total ion chromatogram (TIC) shows the separation of compounds over time.

  • The mass spectrum for the peak corresponding to this compound is extracted.

  • The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions, which can be compared to library spectra for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Results Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR ATR-FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Proc_NMR Fourier Transform, Phasing, Baseline Correction, Integration NMR->Proc_NMR Proc_IR Background Subtraction, Peak Identification IR->Proc_IR Proc_MS Chromatogram & Spectrum Extraction, Fragmentation Analysis MS->Proc_MS Data_NMR NMR Spectra & Data Tables Proc_NMR->Data_NMR Data_IR IR Spectrum & Data Table Proc_IR->Data_IR Data_MS Mass Spectrum & Data Table Proc_MS->Data_MS

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Core Reactions of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexene is a cyclic olefin that serves as a versatile intermediate and building block in organic synthesis. Its reactivity is primarily dictated by the carbon-carbon double bond within the cyclohexene (B86901) ring, making it susceptible to a variety of addition reactions. The presence of the ethyl group at the allylic position can also influence the regioselectivity and stereoselectivity of these transformations. This technical guide provides a comprehensive overview of the key reactions involving this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development in medicinal chemistry and drug discovery.

Physical and Spectroscopic Properties

This compound is a colorless liquid with a boiling point of approximately 130.8°C at 760 mmHg.[1] Its structure can be unambiguously confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals for different proton environments. The vinylic protons of the double bond (-CH=CH-) typically appear in the downfield region, around 5.5-6.0 ppm. Protons on the carbons adjacent to the double bond (allylic protons) are also readily identifiable. The ethyl group exhibits a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.[1]

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with characteristic shifts for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclohexene ring and the ethyl substituent.

  • IR Spectroscopy: The infrared spectrum of this compound will show characteristic C-H stretching frequencies for the alkene and alkane portions of the molecule, as well as a C=C stretching vibration.

Key Reactions and Experimental Protocols

The reactivity of this compound is dominated by the electrophilic addition to the double bond. The following sections detail the most pertinent reactions, including synthesis, hydrogenation, halogenation, hydroboration-oxidation, epoxidation, and ozonolysis.

Synthesis of this compound via Dehydration of 4-Ethylcyclohexanol

A primary route for the synthesis of this compound is the acid-catalyzed dehydration of 4-ethylcyclohexanol.[2] This elimination reaction is typically driven to completion by distilling the lower-boiling alkene product from the reaction mixture.

Reaction Scheme:

G 4-Ethylcyclohexanol 4-Ethylcyclohexanol This compound This compound 4-Ethylcyclohexanol->this compound H₂SO₄ / H₃PO₄, Δ G This compound This compound Ethylcyclohexane Ethylcyclohexane This compound->Ethylcyclohexane H₂, Pd/C G This compound This compound trans-1,2-Dibromo-4-ethylcyclohexane trans-1,2-Dibromo-4-ethylcyclohexane This compound->trans-1,2-Dibromo-4-ethylcyclohexane Br₂ in CH₂Cl₂ G This compound This compound trans-4-Ethylcyclohexanol trans-4-Ethylcyclohexanol This compound->trans-4-Ethylcyclohexanol 1. BH₃·THF 2. H₂O₂, NaOH G This compound This compound 4-Ethyl-1,2-epoxycyclohexane 4-Ethyl-1,2-epoxycyclohexane This compound->4-Ethyl-1,2-epoxycyclohexane m-CPBA in CH₂Cl₂ G This compound This compound 3-Ethyl-1,6-hexanedial 3-Ethyl-1,6-hexanedial This compound->3-Ethyl-1,6-hexanedial 1. O₃, CH₂Cl₂, -78°C 2. Zn, H₂O or (CH₃)₂S G cluster_synthesis Synthesis of this compound A Combine 4-Ethylcyclohexanol, H₂SO₄, and H₃PO₄ in a flask B Heat and Distill A->B C Collect Distillate (this compound and H₂O) B->C D Wash with Saturated NaCl Solution C->D E Separate Organic Layer D->E F Dry over Anhydrous Na₂SO₄ E->F G Final Distillation F->G H Pure this compound G->H G cluster_bromination Bromination of this compound A Dissolve this compound in CH₂Cl₂ and cool to 0°C B Add Br₂ solution dropwise A->B C Quench with Na₂S₂O₃ solution B->C D Separate Organic Layer C->D E Dry over Anhydrous Na₂SO₄ D->E F Remove Solvent E->F G Crude Product F->G H Purify (Recrystallization/Chromatography) G->H I Pure trans-1,2-Dibromo-4-ethylcyclohexane H->I

References

Stereochemistry of 4-Ethylcyclohexene Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of key addition reactions involving 4-ethylcyclohexene, a substituted cyclic alkene of significant interest in synthetic organic chemistry. The conformational preferences of the this compound ring profoundly influence the stereochemical outcome of reactions such as catalytic hydrogenation, epoxidation, hydroboration-oxidation, and halogenation. Understanding and predicting the formation of specific stereoisomers is critical for the development of stereochemically pure molecules in drug discovery and materials science. This document details the underlying stereochemical principles, provides experimental protocols for these transformations, and presents available quantitative data on product distributions. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the concepts discussed.

Introduction: Conformational Analysis of this compound

The stereochemical fate of reactions at the double bond of this compound is intrinsically linked to the conformational equilibrium of its six-membered ring. The cyclohexene (B86901) ring adopts a half-chair conformation, and the ethyl substituent at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is determined by steric interactions.

The energetic preference for a substituent to occupy the equatorial position in a cyclohexane (B81311) ring is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[1] For an ethyl group, the A-value is approximately 1.75 kcal/mol, indicating a strong preference for the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[1][2] This conformational bias means that at equilibrium, the conformer with the equatorial ethyl group is significantly more populated. Consequently, reagents will predominantly approach the double bond from the face of the ring that is sterically less hindered by the ethyl group.

G Conformational Equilibrium of this compound cluster_axial Pseudo-Axial Ethyl Group (Less Stable) cluster_equatorial Pseudo-Equatorial Ethyl Group (More Stable) a axial-4-ethylcyclohexene b equatorial-4-ethylcyclohexene a->b Ring Flip img_a img_a img_b img_b

Caption: Conformational equilibrium of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation of alkenes typically proceeds via syn-addition of two hydrogen atoms to the same face of the double bond. The alkene adsorbs onto the surface of a heterogeneous catalyst (e.g., Pd/C, PtO₂), followed by the delivery of hydrogen atoms from the catalyst surface. The stereochemical outcome is dictated by the accessibility of the two faces of the double bond to the catalyst surface.

For this compound, the bulky ethyl group in its preferred equatorial conformation will sterically hinder the approach of the catalyst to the syn-face of the double bond. Consequently, the hydrogen atoms are preferentially delivered to the anti-face, leading to the formation of cis-1-ethyl-2-hydrocyclohexane as the major product.

Quantitative Data
ProductDiastereomeric Ratio (cis:trans)Reference
Ethylcyclohexane>95:5General principle, specific data for this compound is not readily available in literature. The ratio is inferred from analogous systems.
Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (reagent grade)

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 9.08 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (0.1 g, 10 wt %).

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by GC-MS until the starting material is consumed.

  • Carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield ethylcyclohexane.

G Catalytic Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation a Dissolve this compound in Ethanol b Add Pd/C catalyst a->b c Evacuate and Purge with H2 b->c d Pressurize with H2 c->d e Stir at Room Temperature d->e f Filter through Celite e->f g Solvent Evaporation f->g h Obtain Ethylcyclohexane g->h

Caption: Experimental workflow for catalytic hydrogenation.

Epoxidation

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted reaction where an oxygen atom is delivered to the double bond in a single step. This mechanism dictates a syn-addition of the oxygen atom. The stereoselectivity of the epoxidation of this compound is governed by the steric hindrance imposed by the equatorial ethyl group. The peroxy acid will preferentially approach the less hindered face of the double bond, which is the face anti to the ethyl group. This results in the formation of the trans-epoxide as the major product.

Quantitative Data
ProductDiastereomeric Ratio (trans:cis)Reference
This compound oxideHigh selectivity for trans isomerWhile specific quantitative data for this compound is sparse, studies on similar substituted cyclohexenes show high diastereoselectivity for the attack from the less hindered face.[3][4][5]
Experimental Protocol: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 g, 9.08 mmol) in DCM (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.8 g, ~10.4 mmol, assuming 77% purity) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify by column chromatography on silica (B1680970) gel if necessary.

G Epoxidation Reaction Pathway start This compound ts Transition State (Butterfly Mechanism) start->ts reagent m-CPBA reagent->ts product trans-4-Ethylcyclohexene oxide (Major Product) ts->product

Caption: Simplified epoxidation reaction pathway.

Hydroboration-Oxidation

The hydroboration-oxidation of alkenes is a two-step process that results in the anti-Markovnikov addition of water across the double bond. The first step, hydroboration, involves the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF) to the alkene. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. The stereoselectivity is again controlled by the steric hindrance of the ethyl group, favoring the approach of the borane from the face anti to the ethyl group. The subsequent oxidation step with hydrogen peroxide and base replaces the boron atom with a hydroxyl group with retention of stereochemistry. This leads to the formation of trans-2-ethylcyclohexanol as the major product.

Quantitative Data
ProductRegioisomeric Ratio (C1-OH:C2-OH)Diastereomeric Ratio (trans:cis for C2-OH)Reference
2-EthylcyclohexanolHigh selectivity for C2-OHHigh selectivity for trans isomerThe regioselectivity and stereoselectivity are well-established principles of hydroboration-oxidation.[6][7]
Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) solution

  • 30% Hydrogen peroxide solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or argon gas supply

  • Round-bottom flask, syringe

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 g, 9.08 mmol) dissolved in anhydrous THF (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 1 M BH₃·THF solution (3.3 mL, 3.3 mmol) via syringe.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (3 mL), followed by the dropwise addition of 30% H₂O₂ (3 mL), keeping the temperature below 30 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

G Hydroboration-Oxidation Logical Flow start This compound step1 Hydroboration (syn-addition of BH3) start->step1 intermediate Trialkylborane intermediate step1->intermediate step2 Oxidation (H2O2, NaOH) intermediate->step2 product trans-2-Ethylcyclohexanol (Major Product) step2->product

Caption: Logical flow of the hydroboration-oxidation reaction.

Halogenation

The addition of halogens (e.g., Br₂, Cl₂) to alkenes typically proceeds through a halonium ion intermediate, which is then attacked by a halide ion in an Sₙ2-like fashion. This mechanism results in anti-addition of the two halogen atoms across the double bond. For this compound, the initial formation of the bromonium ion can occur from either face of the double bond. However, the subsequent nucleophilic attack by the bromide ion will occur from the side opposite to the bromonium ion bridge. The ethyl group can influence the facial selectivity of the initial attack and potentially the regioselectivity of the ring-opening if the carbons of the double bond were electronically different. Given the symmetry of the double bond in this compound, the regioselectivity of the halide attack is not a factor. The major products will be the diastereomeric trans-1,2-dihalo-4-ethylcyclohexanes.

Quantitative Data
ProductDiastereomeric OutcomeReference
1,2-Dibromo-4-ethylcyclohexaneA mixture of trans diastereomers is expected.The anti-addition mechanism of halogenation is a fundamental concept in organic chemistry.[8][9]
Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • Bromine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel

Procedure:

  • Dissolve this compound (1.0 g, 9.08 mmol) in DCM (20 mL) in a round-bottom flask and cool to 0 °C.

  • Prepare a solution of bromine (1.45 g, 9.08 mmol) in DCM (10 mL) and place it in a dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the reaction is proceeding.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Wash the reaction mixture with saturated aqueous sodium thiosulfate solution (15 mL) to remove any unreacted bromine, followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the dibrominated product.

Conclusion

The stereochemical outcomes of addition reactions to this compound are predominantly governed by the steric influence of the ethyl group, which preferentially occupies a pseudo-equatorial position in the half-chair conformation of the cyclohexene ring. This conformational bias directs the approach of reagents to the less sterically hindered face of the double bond. Catalytic hydrogenation, epoxidation, and hydroboration-oxidation all exhibit high diastereoselectivity due to this steric control, leading to the formation of specific stereoisomers. Halogenation, proceeding through an anti-addition mechanism, also yields predictable stereochemical products. A thorough understanding of these principles is paramount for the rational design and synthesis of complex molecules with defined stereochemistry in various fields of chemical science. Further research to obtain precise quantitative data for the diastereomeric ratios in these reactions would be beneficial for refining predictive models of stereoselectivity.

References

Conformational Analysis of the 4-Ethylcyclohexene Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of the 4-ethylcyclohexene ring, a fundamental aspect of its stereochemistry that dictates its reactivity and potential biological interactions. The document elucidates the stable conformations, the energetic differences between them, and the primary experimental and computational methodologies employed for their characterization. Detailed protocols for key experiments and computational workflows are presented to enable researchers to conduct similar analyses. All quantitative data are summarized in structured tables, and logical relationships are visualized through Graphviz diagrams.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. For cyclic molecules such as this compound, the flexibility of the ring system gives rise to various conformations that can interconvert. Understanding the conformational preferences and the energy landscape of these conformers is crucial in fields ranging from medicinal chemistry, where molecular shape governs drug-receptor interactions, to materials science. This compound serves as an excellent model system for studying the conformational behavior of substituted cyclohexenes. The presence of the ethyl group at the C4 position introduces distinct energetic penalties in different spatial arrangements, leading to a preference for specific conformations. This guide will delve into the core principles of the conformational analysis of this molecule.

Stable Conformations of this compound

The cyclohexene (B86901) ring adopts a "half-chair" conformation as its most stable arrangement. In this conformation, four of the carbon atoms (C1, C2, C3, and C6) lie in a plane, while the other two (C4 and C5) are puckered out of the plane. The ethyl substituent at the C4 position can occupy two distinct orientations: pseudo-axial and pseudo-equatorial.

  • Pseudo-equatorial (e'): The C-C bond of the ethyl group is roughly parallel to the plane of the double bond. This conformation is generally more stable.

  • Pseudo-axial (a'): The C-C bond of the ethyl group is approximately perpendicular to the plane of the double bond. This conformation is generally less stable due to steric interactions.

The interconversion between these two half-chair conformations is a rapid process at room temperature, known as ring inversion or ring flipping.

Energetic Analysis of Conformers

The relative stability of the pseudo-axial and pseudo-equatorial conformers is determined by the difference in their Gibbs free energy (ΔG). The primary destabilizing factor in the pseudo-axial conformation is steric hindrance between the ethyl group and the axial hydrogen atoms on the same side of the ring, particularly the hydrogen at C6. This is a form of 1,3-diaxial interaction.

The energy difference between the axial and equatorial conformers of a substituent on a cyclohexane (B81311) ring is known as its "A-value". While the A-value for an ethyl group on a cyclohexane ring is approximately 1.75-1.79 kcal/mol, the energetic preference in a cyclohexene ring is generally smaller.[1] This is because in the half-chair conformation of cyclohexene, there is only one significant 1,3-diaxial interaction for a substituent at C4 (with the axial proton at C6), whereas in a cyclohexane chair, there are two such interactions. For a methyl group on a cyclohexene ring, the energy difference (ΔG) is approximately -1 kcal/mol in favor of the pseudo-equatorial conformer. Given the similarity in steric bulk between a methyl and an ethyl group in this context, a similar value can be expected for this compound.

Quantitative Data Summary
ParameterMoleculeValue (kcal/mol)Notes
A-value (Ethyl)Ethylcyclohexane1.75 - 1.79Represents the energy difference between axial and equatorial conformers.[1]
ΔG (Pseudo-axial vs. Pseudo-equatorial)4-Methylcyclohexene~1.0Estimated energy preference for the pseudo-equatorial conformer.
Estimated ΔG This compound ~1.0 - 1.2 Estimated preference for the pseudo-equatorial conformer.

Experimental Determination of Conformational Equilibrium

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique to study the conformational dynamics of molecules like this compound.

Detailed Experimental Protocol for Variable Temperature NMR
  • Sample Preparation:

    • Dissolve a ~5-10 mg sample of this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈) in a high-quality NMR tube. The solvent should have a low freezing point and a high boiling point to accommodate the desired temperature range.

    • Ensure the sample is free of paramagnetic impurities which can broaden NMR signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a variable temperature unit.

    • Calibrate the probe temperature using a standard sample (e.g., methanol (B129727) for low temperatures, ethylene (B1197577) glycol for high temperatures).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature. At this temperature, the ring inversion is fast on the NMR timescale, and the signals for the axial and equatorial protons (and the ethyl group) will be averaged.

    • Gradually lower the temperature of the probe in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

    • As the temperature decreases, the rate of ring inversion slows down. The averaged signals will broaden and eventually decoalesce into separate signals for the pseudo-axial and pseudo-equatorial conformers. The temperature at which the signals merge is known as the coalescence temperature (Tc).

  • Data Analysis:

    • Below the coalescence temperature, integrate the signals corresponding to the pseudo-axial and pseudo-equatorial conformers to determine their relative populations (K_eq = [equatorial]/[axial]).

    • The Gibbs free energy difference (ΔG°) can be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

    • The energy barrier to ring inversion (ΔG‡) can be estimated from the coalescence temperature using the Eyring equation.

Computational Conformational Analysis

Computational chemistry provides a powerful tool for modeling the conformations of this compound and calculating their relative energies.

Detailed Computational Workflow
  • Initial Conformer Generation:

    • Construct the 3D structure of this compound using a molecular modeling software.

    • Generate initial structures for both the pseudo-axial and pseudo-equatorial conformers. A conformational search using molecular mechanics (e.g., with the MMFF94 force field) can be performed to identify low-energy starting geometries.

  • Geometry Optimization:

    • Perform geometry optimization for each conformer using a suitable quantum mechanical method. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a common and reliable choice for such systems.

    • The optimization process will find the lowest energy structure for each conformer.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory as the optimization.

    • Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculation and Analysis:

    • The relative Gibbs free energy (ΔG) between the conformers can be calculated from the sum of the electronic energy and the thermal free energy correction.

    • The population of each conformer at a given temperature can be calculated using the Boltzmann distribution.

Visualizations

G Conformational Equilibrium of this compound Axial Ethyl group in pseudo-axial position Equatorial Ethyl group in pseudo-equatorial position Axial->Equatorial

Caption: Conformational equilibrium of this compound.

G Experimental Workflow for Conformational Analysis start Start: this compound Sample prep Sample Preparation (Dissolve in deuterated solvent) start->prep nmr Variable Temperature NMR Spectroscopy prep->nmr rt_spec Acquire Spectrum at Room Temperature (Averaged signals) nmr->rt_spec lt_spec Acquire Spectra at Low Temperatures (Decoalescence of signals) rt_spec->lt_spec analysis Data Analysis lt_spec->analysis keq Determine K_eq from Signal Integration analysis->keq delta_g Calculate ΔG° (ΔG° = -RT ln(K_eq)) keq->delta_g end End: Conformational Energy Difference delta_g->end

Caption: Experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between two primary half-chair conformers: the more stable pseudo-equatorial and the less stable pseudo-axial form. The energetic preference for the pseudo-equatorial conformer, estimated to be around 1.0-1.2 kcal/mol, is primarily driven by the mitigation of steric strain. This guide has outlined the key theoretical concepts and provided detailed experimental and computational protocols for the rigorous investigation of this conformational landscape. The methodologies described herein are broadly applicable to the study of other substituted cyclic systems, providing a foundational framework for researchers in drug development and chemical sciences.

References

Physicochemical Properties of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of 4-Ethylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound (CAS No: 3742-42-5, Molecular Formula: C₈H₁₄). Given the limited availability of direct experimental thermodynamic data for this specific compound in publicly accessible literature, this guide presents a combination of available physical properties, calculated thermodynamic values, and experimental data for the closely related compound, ethylcyclohexane (B155913), to serve as a valuable proxy. Furthermore, detailed experimental protocols for determining these fundamental thermodynamic properties are described, accompanied by workflow diagrams to illustrate the methodologies.

This compound is a cyclic alkene with an ethyl substituent on the cyclohexene (B86901) ring. Its fundamental physical properties are summarized in the table below.

PropertyValueUnit
Molecular Weight110.20 g/mol
Boiling Point130.8°C at 760 mmHg[1]
Density0.802g/mL[1]
Flash Point13°C[1]
Melting Point-81.99 (estimate)°C[2]
Vapor Pressure11.7mmHg at 25°C[2]
Refractive Index1.445

Thermodynamic Properties

Direct experimental data for the core thermodynamic properties of this compound are scarce. However, calculated values and experimental data for analogous compounds provide valuable insights.

Calculated Thermodynamic Properties of this compound

The following table summarizes the available calculated thermodynamic data for this compound. These values are derived from computational models and should be considered as estimates.

PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°)70.89kJ/molJoback Calculated Property[3]
Enthalpy of Vaporization (ΔvapH°)35.32kJ/mol
Experimental Thermodynamic Properties of Ethylcyclohexane (Analogue)

Due to the absence of comprehensive experimental data for this compound, the thermodynamic properties of its saturated analogue, ethylcyclohexane (C₈H₁₆), are presented here as a reasonable approximation. The presence of the double bond in this compound will introduce some differences, primarily in the enthalpy of formation due to the energy of the double bond and changes in ring strain.

PropertyValueUnit
Standard Enthalpy of Formation (liquid, ΔfH°(l))-171.8 ± 1.5kJ/mol[4]
Standard Molar Entropy (S°)382.67J/mol·K[4]
Heat Capacity (Cp) of liquid at 298.15 K~190-200J/mol·K

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of a compound like this compound involves precise calorimetric and physical measurement techniques. The following sections detail the standard experimental protocols for measuring key thermodynamic parameters.

Determination of Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of a combustible auxiliary substance (e.g., benzoic acid) may be used to ensure complete combustion.

  • Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm). A small, known amount of water is often added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is precisely measured.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined in a separate experiment by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the this compound sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.

  • Calculation of ΔfH°: The standard enthalpy of combustion is calculated from the experimental data. Using Hess's law and the known standard enthalpies of formation of CO₂ and H₂O, the standard enthalpy of formation of this compound is determined.

G cluster_prep Sample Preparation cluster_assembly Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis & Calculation weigh Weigh high-purity sample place Place in crucible weigh->place seal Seal bomb place->seal pressurize Pressurize with O2 seal->pressurize submerge Submerge bomb in water pressurize->submerge equilibrate Allow thermal equilibrium submerge->equilibrate measure_ti Measure initial temperature (Ti) equilibrate->measure_ti ignite Ignite sample measure_ti->ignite measure_tf Monitor temperature to find final (Tf) ignite->measure_tf calc_q Calculate heat released (q) measure_tf->calc_q calc_hc Calculate enthalpy of combustion (ΔcH°) calc_q->calc_hc calc_hf Calculate enthalpy of formation (ΔfH°) using Hess's Law calc_hc->calc_hf

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Determination of Heat Capacity (Cp) via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.

Methodology:

  • Sample Preparation: A known mass of purified this compound is sealed in a sample container.

  • Calorimeter Setup: The sample container is placed within a calorimeter that is surrounded by an adiabatic shield. The temperature of this shield is controlled to match the temperature of the sample container at all times, thereby minimizing heat exchange with the surroundings.

  • Heating: A known quantity of electrical energy (Q) is supplied to the sample container through a heater.

  • Temperature Measurement: The resulting temperature increase (ΔT) of the sample is precisely measured.

  • Calculation of Cp: The heat capacity (Cp) is calculated using the formula: Cp = Q / (n * ΔT) where 'n' is the number of moles of the sample.

  • Temperature Dependence: This process is repeated at various temperatures to determine the heat capacity as a function of temperature.

G cluster_setup Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis prep Prepare & weigh sample load Load into calorimeter prep->load adiabatic Establish adiabatic conditions load->adiabatic heat Input known energy (Q) adiabatic->heat measure_dt Measure temperature change (ΔT) heat->measure_dt calc_cp Calculate Heat Capacity (Cp) measure_dt->calc_cp repeat_t Repeat at different temperatures calc_cp->repeat_t plot Plot Cp vs. T repeat_t->plot

Caption: Workflow for determining heat capacity using an adiabatic calorimeter.

Determination of Vapor Pressure via Ebulliometry

Ebulliometry involves measuring the boiling point of a liquid at different applied pressures.

Methodology:

  • Apparatus Setup: The this compound sample is placed in an ebulliometer, which is an apparatus designed to maintain equilibrium between the liquid and vapor phases at the boiling point.

  • Pressure Control: The system is connected to a pressure control system, which allows for the precise setting and maintenance of the pressure above the liquid.

  • Heating and Boiling: The sample is heated until it boils. The design of the ebulliometer ensures that the thermometer is measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Temperature and Pressure Measurement: At a set pressure, the boiling temperature is accurately measured.

  • Data Collection: This measurement is repeated for a range of pressures.

  • Data Analysis: The vapor pressure data as a function of temperature can be fitted to a suitable equation, such as the Antoine equation, to describe the vapor pressure curve of the substance.

G cluster_setup Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis load Load sample into ebulliometer connect Connect to pressure control load->connect set_p Set a specific pressure (P) connect->set_p heat Heat sample to boiling set_p->heat measure_t Measure boiling temperature (T) heat->measure_t repeat_p Repeat for a range of pressures measure_t->repeat_p plot Plot P vs. T repeat_p->plot fit Fit data to Antoine equation plot->fit

Caption: Workflow for determining vapor pressure using an ebulliometer.

Conclusion

This technical guide has summarized the available physicochemical and thermodynamic data for this compound. While direct experimental thermodynamic data remains limited, the provided information, including data from its saturated analogue ethylcyclohexane, offers a solid foundation for researchers and professionals. The detailed experimental protocols and workflows for combustion calorimetry, adiabatic calorimetry, and ebulliometry provide a clear understanding of the methodologies required to obtain precise thermodynamic data for this and similar compounds. Further experimental investigation into the thermodynamic properties of this compound is warranted to provide a more complete dataset for this compound.

References

Solubility of 4-Ethylcyclohexene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethylcyclohexene in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative descriptions, and a detailed, generalized experimental protocol for its empirical determination.

Core Concepts: Understanding Solubility

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. This compound is a nonpolar hydrocarbon due to the relatively even distribution of electron density across its structure. Its chemical structure, consisting of a cyclohexene (B86901) ring and an ethyl group, results in weak intermolecular van der Waals forces. Consequently, it is readily soluble in nonpolar organic solvents and has low solubility in polar solvents like water.[1][2][3]

Qualitative Solubility Profile

Based on its nonpolar nature, this compound is expected to be miscible with or highly soluble in a range of common organic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Cyclohexane, Toluene, Benzene, Diethyl Ether, Carbon TetrachlorideHigh / MiscibleSimilar nonpolar nature and reliance on London dispersion forces for intermolecular interactions.[2]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighWhile these solvents have polar functional groups, they also possess significant nonpolar character, allowing for interaction with this compound.
Polar Protic Ethanol, Methanol, IsopropanolModerateThe presence of a hydroxyl group makes these solvents polar. However, the alkyl portion of the alcohol can interact with this compound, leading to some degree of solubility. Solubility is expected to decrease with increasing polarity of the alcohol (e.g., higher in propanol (B110389) than in methanol).[1]
Highly Polar WaterLow / InsolubleThe significant difference in polarity and the strong hydrogen bonding network of water prevent the nonpolar this compound from dissolving.[1][2]

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, empirical determination is necessary. The following is a detailed, generalized protocol based on the widely used shake-flask method.

Experimental Protocol: Isothermal Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

2. Materials:

  • This compound (high purity)
  • Selected organic solvent (analytical grade)
  • Thermostatically controlled shaker bath or incubator
  • Analytical balance
  • Volumetric flasks and pipettes
  • Syringe filters (e.g., 0.45 µm PTFE)
  • Vials with screw caps
  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable calibrated spectrophotometer.

3. Procedure:

4. Data Reporting:

  • Report the solubility value along with the specific solvent and the temperature at which the measurement was conducted.
  • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow A Add excess this compound to a known volume of solvent B Equilibrate in a thermostatically controlled shaker (24-48h) A->B C Settle undissolved solute D Withdraw and filter supernatant C->D E Dilute sample to a known concentration F Analyze via GC-FID or other suitable method E->F G Calculate solubility from calibration curve F->G

References

An In-depth Technical Guide to the Electrophilic Addition Mechanisms of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexene is an unsaturated cyclic hydrocarbon that serves as a valuable substrate for studying the principles of electrophilic addition reactions. Its simple yet asymmetric structure allows for the exploration of regioselectivity and stereoselectivity, fundamental concepts in organic synthesis. Understanding the mechanisms by which electrophiles add across the carbon-carbon double bond of this compound is crucial for predicting and controlling the outcome of chemical transformations, a key aspect of drug development and materials science. This technical guide provides a comprehensive overview of the core electrophilic addition mechanisms of this compound, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by a variety of electrophiles. The primary mechanisms discussed in this guide are hydrohalogenation, halogenation, oxymercuration-demercuration, and hydroboration-oxidation. Each of these reactions proceeds through a distinct pathway, leading to different regio- and stereochemical outcomes.

Hydrohalogenation: Addition of Hydrogen Halides

The addition of hydrogen halides (HBr and HCl) to this compound is a classic example of an electrophilic addition that proceeds through a carbocation intermediate.

Mechanism: The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen of the hydrogen halide. This results in the formation of a carbocation intermediate and a halide ion. The halide ion then acts as a nucleophile, attacking the carbocation to form the final product.

Regioselectivity: This reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. In the case of this compound, both carbons of the double bond are secondary, so two secondary carbocation intermediates are possible. The positive charge will preferentially form on the carbon that is better stabilized. In this case, the carbocation at C1 is slightly more stable due to the nearby ethyl group, though the difference is minimal. Therefore, a mixture of two constitutional isomers is expected, with the major product being 1-halo-4-ethylcyclohexane. It is important to note that since the reaction proceeds through a carbocation intermediate, rearrangements are possible, although unlikely in this specific case due to the absence of a more stable carbocation that could be formed through a simple hydride or alkyl shift.

Stereochemistry: The carbocation intermediate is planar, allowing the nucleophilic halide ion to attack from either face. This results in a mixture of syn- and anti-addition products. If new chiral centers are formed, a racemic mixture of enantiomers will be produced.

Anti-Markovnikov Addition: In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.

Experimental Protocol: Hydrobromination of this compound

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Drying tube

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice bath and slowly add 48% hydrobromic acid (1.2 equivalents) with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Halogenation: Addition of Bromine and Chlorine

The addition of halogens (Br₂ and Cl₂) to this compound proceeds through a cyclic halonium ion intermediate, which dictates the stereochemical outcome of the reaction.

Mechanism: The alkene's π electrons attack one of the halogen atoms, displacing the other as a halide ion. A three-membered ring, the halonium ion, is formed. The halide ion then attacks one of the carbons of the halonium ion from the side opposite to the ring (backside attack), leading to the opening of the ring and the formation of a vicinal dihalide.

Regioselectivity: Since both atoms being added are the same, regioselectivity is not a concern in the traditional sense. However, in unsymmetrical alkenes, if a different nucleophile is present (e.g., water in "bromine water"), the nucleophile will attack the more substituted carbon of the bromonium ion.

Stereochemistry: The mechanism involving a bridged halonium ion necessitates anti-addition of the two halogen atoms. This means that the two halogen atoms will be on opposite faces of the cyclohexane (B81311) ring in the product. For this compound, this results in the formation of a racemic mixture of trans-1,2-dihalo-4-ethylcyclohexanes.

Experimental Protocol: Bromination of this compound

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask and cool it in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1 equivalent) in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of this compound. The disappearance of the bromine color indicates the progress of the reaction.

  • Once the addition is complete, wash the reaction mixture with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the dibrominated product.

Oxymercuration-Demercuration: Markovnikov Hydration without Rearrangement

This two-step reaction is a reliable method for the Markovnikov addition of water across a double bond without the complication of carbocation rearrangements.

Mechanism:

  • Oxymercuration: this compound reacts with mercury(II) acetate (B1210297) [Hg(OAc)₂] in a mixture of water and tetrahydrofuran (B95107) (THF). The electrophilic mercury species adds to the double bond to form a cyclic mercurinium ion intermediate. Water then acts as a nucleophile and attacks the more substituted carbon of the mercurinium ion, followed by deprotonation to give an organomercury alcohol.

  • Demercuration: The carbon-mercury bond is then cleaved by reduction with sodium borohydride (B1222165) (NaBH₄), replacing the mercury-containing group with a hydrogen atom.

Regioselectivity: The reaction is highly regioselective for the Markovnikov product. The hydroxyl group adds to the more substituted carbon of the double bond.

Stereochemistry: The oxymercuration step involves anti-addition of the hydroxyl and mercury groups. The subsequent demercuration step is not stereospecific, but the overall result is the net addition of water with Markovnikov regioselectivity.

Experimental Protocol: Oxymercuration-Demercuration of this compound

Materials:

  • This compound

  • Mercury(II) acetate [Hg(OAc)₂]

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, add a solution of mercury(II) acetate (1.1 equivalents) in water. To this, add THF and then this compound (1 equivalent) and stir at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and add a solution of sodium borohydride (0.5 equivalents) in 3 M sodium hydroxide.

  • Stir for 1 hour, then extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the alcohol product.

Hydroboration-Oxidation: Anti-Markovnikov Syn-Addition of Water

This two-step process provides a complementary method to oxymercuration-demercuration, yielding the anti-Markovnikov alcohol product with syn-stereochemistry.

Mechanism:

  • Hydroboration: this compound is treated with borane (B79455) (BH₃), typically as a complex with THF (BH₃·THF). The borane adds across the double bond in a concerted, four-membered transition state. The boron atom adds to the less sterically hindered carbon, and the hydrogen atom adds to the more substituted carbon. This process can repeat to form a trialkylborane.

  • Oxidation: The resulting organoborane is then oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.

Regioselectivity: The reaction is highly regioselective for the anti-Markovnikov product, with the hydroxyl group adding to the less substituted carbon of the double bond.

Stereochemistry: The hydroboration step is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. The subsequent oxidation step proceeds with retention of configuration. Therefore, the overall reaction results in the syn-addition of water across the double bond. For this compound, this would lead to the formation of a mixture of diastereomeric alcohols. For example, hydroboration-oxidation of 4-methylcyclopentene (B168065) yields predominantly the trans-alcohol (95% trans).[1] A similar high stereoselectivity would be expected for this compound.

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the flask in an ice bath and add a 1 M solution of BH₃·THF (0.4 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture again in an ice bath and slowly add 3 M NaOH, followed by the dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent to obtain the alcohol product.

Data Presentation

ReactionReagentsKey IntermediateRegioselectivityStereochemistryExpected Major Product(s)
Hydrohalogenation HBr or HClCarbocationMarkovnikovSyn and Anti1-Halo-4-ethylcyclohexane (mixture of stereoisomers)
Halogenation Br₂ or Cl₂ in CH₂Cl₂Halonium ionN/AAntitrans-1,2-Dihalo-4-ethylcyclohexane (racemic mixture)
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄Mercurinium ionMarkovnikovAnti-addition (in oxymercuration step)4-Ethylcyclohexan-1-ol (mixture of stereoisomers)
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOHOrganoboraneAnti-MarkovnikovSyntrans-4-Ethylcyclohexan-1-ol and cis-5-Ethylcyclohexan-1-ol

Note: The expected major products for hydroboration-oxidation are based on analogous reactions with substituted cyclohexenes, where addition occurs from the less hindered face.

Mandatory Visualizations

Electrophilic_Addition_Pathways cluster_HX Hydrohalogenation cluster_X2 Halogenation cluster_Oxy Oxymercuration-Demercuration cluster_Hydro Hydroboration-Oxidation Substrate This compound HX_reagent HBr or HCl X2_reagent Br₂ or Cl₂ Oxy_reagent 1. Hg(OAc)₂, H₂O 2. NaBH₄ Hydro_reagent 1. BH₃·THF 2. H₂O₂, NaOH Carbocation Carbocation Intermediate HX_reagent->Carbocation Electrophilic Attack HX_product Markovnikov Product (Syn/Anti Addition) Carbocation->HX_product Nucleophilic Attack Halonium Halonium Ion Intermediate X2_reagent->Halonium Electrophilic Attack X2_product Anti-Addition Product Halonium->X2_product Backside Attack Mercurinium Mercurinium Ion Intermediate Oxy_reagent->Mercurinium Electrophilic Attack Oxy_product Markovnikov Alcohol (Anti-Addition of OH/Hg) Mercurinium->Oxy_product Nucleophilic Attack & Demercuration Organoborane Organoborane Intermediate Hydro_reagent->Organoborane Concerted Addition Hydro_product Anti-Markovnikov Alcohol (Syn Addition) Organoborane->Hydro_product Oxidation

Caption: Overview of electrophilic addition pathways for this compound.

Hydrohalogenation_Mechanism This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate π attack on H H-Br H-Br Br⁻ Br⁻ H-Br->Br⁻ Heterolytic cleavage Markovnikov Product Markovnikov Product Carbocation Intermediate->Markovnikov Product Nucleophilic attack by Br⁻

Caption: Mechanism of hydrobromination of this compound.

Halogenation_Mechanism This compound This compound Bromonium Ion Intermediate Bromonium Ion Intermediate This compound->Bromonium Ion Intermediate π attack on Br Br-Br Br-Br Br⁻ Br⁻ Br-Br->Br⁻ Heterolytic cleavage Anti-Addition Product Anti-Addition Product Bromonium Ion Intermediate->Anti-Addition Product Backside attack by Br⁻

Caption: Mechanism of bromination of this compound.

Conclusion

The electrophilic addition reactions of this compound provide a clear illustration of the fundamental principles of regioselectivity and stereoselectivity in organic chemistry. The choice of reagents and reaction conditions allows for the selective synthesis of a variety of functionalized cyclohexanes. Hydrohalogenation and oxymercuration-demercuration afford Markovnikov products, with the latter avoiding carbocation rearrangements. Halogenation proceeds via anti-addition, while hydroboration-oxidation results in syn-addition and provides the anti-Markovnikov alcohol. A thorough understanding of these mechanisms is essential for the rational design of synthetic routes in drug development and other areas of chemical research.

References

4-Ethylcyclohexene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexene is a cyclic olefin that serves as a valuable model compound in organic chemistry. Its simple yet representative structure, featuring a cyclohexene (B86901) ring and an ethyl substituent, makes it an ideal substrate for studying a variety of fundamental organic reactions. This guide provides an in-depth overview of the synthesis, key reactions, and spectroscopic characterization of this compound, complete with detailed experimental protocols and quantitative data. The information presented herein is intended to be a practical resource for researchers utilizing this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and characterization.

PropertyValue
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [1]
Boiling Point 130.8 °C at 760 mmHg
Density 0.802 g/mL
Flash Point 13 °C
CAS Number 3742-42-5[1]
Appearance Colorless liquid

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound is the acid-catalyzed dehydration of 4-ethylcyclohexanol. This E1 elimination reaction is typically carried out using a strong acid catalyst, such as a mixture of phosphoric and sulfuric acids, and the product is conveniently removed from the reaction mixture by distillation as it is formed, driving the equilibrium toward the product.[2][3][4][5][6][7][8]

Experimental Protocol: Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol

This protocol is adapted from established procedures for the dehydration of similar cyclohexanol (B46403) derivatives.[2][3][4][5][6][7][8]

Materials:

  • 4-Ethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • To a 100 mL round-bottom flask, add 10.0 g (0.078 mol) of 4-ethylcyclohexanol.

  • Carefully add 5.0 mL of 85% phosphoric acid and 1.0 mL of concentrated sulfuric acid to the flask. Add a few boiling chips.

  • Assemble a fractional distillation apparatus and place the flask in a heating mantle.

  • Heat the mixture gently to initiate the reaction and begin distillation. Collect the distillate that boils below 135 °C. The distillate will be a two-phase mixture of this compound and water.

  • Transfer the distillate to a separatory funnel and wash with 20 mL of saturated sodium chloride solution to remove any acidic impurities and to facilitate layer separation.

  • Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

  • Decant the dried liquid into a pre-weighed, clean, dry flask.

  • Determine the mass of the product and calculate the percent yield.

Expected Yield: 75-85%

Logical Workflow for Synthesis and Purification

G Reactants 4-Ethylcyclohexanol, H₃PO₄, H₂SO₄ Reaction Acid-Catalyzed Dehydration Reactants->Reaction Distillation Fractional Distillation Reaction->Distillation Crude_Product Crude this compound (with water) Distillation->Crude_Product Washing Wash with Saturated NaCl Crude_Product->Washing Drying Dry with Anhydrous Na₂SO₄ Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Key Reactions of this compound as a Model Compound

This compound is an excellent substrate for demonstrating several key reaction types in organic chemistry, including addition reactions across the double bond.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound reduces the carbon-carbon double bond to a single bond, yielding ethylcyclohexane. This reaction is typically carried out using a heterogeneous catalyst such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

  • In a hydrogenation flask, dissolve 1.10 g (0.01 mol) of this compound in 20 mL of ethanol.

  • Carefully add 20 mg of PtO₂ catalyst to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and flush with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 3-4 atm or use a hydrogen-filled balloon to maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-3 hours).

  • Carefully vent the excess hydrogen and flush the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain ethylcyclohexane.

Expected Yield: >95%

Reaction Mechanism: Catalytic Hydrogenation

G cluster_0 Catalyst Surface Alkene This compound Adsorbed_Alkene Adsorbed Alkene Alkene->Adsorbed_Alkene Adsorption H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Adsorption & Dissociation Catalyst Pt/Pd/Ni Surface Product Ethylcyclohexane Adsorbed_Alkene->Product Syn-addition of H atoms Adsorbed_H->Product

Caption: Mechanism of catalytic hydrogenation on a metal surface.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), forms an epoxide (oxirane) ring across the double bond, yielding this compound oxide.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Dissolve 1.10 g (0.01 mol) of this compound in 20 mL of dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve approximately 2.5 g of m-CPBA (~77%, ~0.012 mol) in 30 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over 15 minutes.

  • After the addition is complete, allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and wash with 2 x 20 mL of saturated sodium bicarbonate solution to remove excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield this compound oxide.

Expected Yield: 80-90%

Reaction Mechanism: Epoxidation with a Peroxy Acid

G Alkene This compound Transition_State Concerted Transition State (Butterfly Mechanism) Alkene->Transition_State Peroxy_Acid RCO₃H Peroxy_Acid->Transition_State Epoxide This compound Oxide Transition_State->Epoxide Carboxylic_Acid RCOOH Transition_State->Carboxylic_Acid

Caption: Concerted mechanism of alkene epoxidation.

Hydroboration-Oxidation

Hydroboration-oxidation of this compound results in the anti-Markovnikov addition of water across the double bond, predominantly yielding trans-4-ethylcyclohexanol. The reaction proceeds in two steps: hydroboration with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution.[9][10]

This protocol is based on standard procedures for the hydroboration-oxidation of alkenes.[9][10]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) solution (NaOH)

  • 30% Hydrogen peroxide solution (H₂O₂)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask under a nitrogen atmosphere

  • Syringes

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • To a flame-dried, nitrogen-flushed 100 mL round-bottom flask, add 1.10 g (0.01 mol) of this compound and 10 mL of anhydrous THF.

  • Cool the flask in an ice bath.

  • Slowly add 11 mL of a 1 M solution of BH₃·THF (0.011 mol) via syringe while maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Cool the flask again in an ice bath and slowly add 3 mL of 3 M aqueous sodium hydroxide solution.

  • Very carefully and slowly, add 3 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature does not rise above 30 °C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with 2 x 15 mL of diethyl ether.

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield 4-ethylcyclohexanol.

Expected Yield: 85-95%

Reaction Mechanism: Hydroboration-Oxidation

G cluster_0 Hydroboration cluster_1 Oxidation Alkene This compound Alkylborane Trialkylborane Alkene->Alkylborane Syn-addition BH3 BH₃•THF BH3->Alkylborane Alcohol 4-Ethylcyclohexanol Alkylborane->Alcohol Oxidation with retention of stereochemistry H2O2_NaOH H₂O₂, NaOH H2O2_NaOH->Alcohol

References

The Genesis of a Cyclohexene: An In-depth Technical Guide to the Discovery and Synthesis of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical development and core synthetic methodologies for 4-Ethylcyclohexene, a valuable cyclic alkene in organic synthesis. While the precise moment of its first synthesis is not prominently documented in readily available historical records, its discovery is intrinsically linked to the foundational work on cyclic hydrocarbons by pioneering chemists of the late 19th and early 20th centuries. The explorations of Russian chemists such as Vladimir Markovnikov, renowned for his rule in electrophilic additions, laid the theoretical groundwork for understanding the formation and reactivity of such substituted cyclohexenes.[1][2][3][4] This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and the evolution of these methods over time.

Key Synthetic Pathways and Historical Context

The most established and historically significant method for the synthesis of this compound is the acid-catalyzed dehydration of 4-ethylcyclohexanol (B27859).[5] This elimination reaction has been a cornerstone of alkene synthesis for over a century, with early studies on alcohol dehydration providing the fundamental principles. The reaction is typically facilitated by strong protic acids such as sulfuric acid or phosphoric acid.

The precursor, 4-ethylcyclohexanol, can be synthesized through various methods, including the hydrogenation of 4-ethylphenol (B45693) or via the Grignard reaction between ethylmagnesium bromide and 4-hydroxycyclohexanone (B83380). The historical availability of these starting materials has influenced the preferred synthetic routes over time.

Table 1: Overview of this compound Synthesis Methods
MethodPrecursorReagents/CatalystsTypical Yield (%)Historical Period of Prominence
Acid-Catalyzed Dehydration4-EthylcyclohexanolH₂SO₄ or H₃PO₄70-85Early 20th Century - Present
Hydrogenation4-VinylcyclohexeneRaney Nickel, H₂VariableMid 20th Century - Present
Hydrodeoxygenation4-Ethyl-2-methoxyphenolTransition Metal CatalystsVariableLate 20th Century - Present

Detailed Experimental Protocols

The following protocols represent archetypal procedures for the synthesis of this compound and its precursor, reflecting both historical and contemporary laboratory practices.

Protocol 1: Synthesis of 4-Ethylcyclohexanol via Grignard Reaction

This two-step protocol outlines the formation of the Grignard reagent followed by its reaction with a ketone.

Step 1: Preparation of Ethylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 molar equivalents).

  • Add anhydrous diethyl ether to cover the magnesium.

  • A small crystal of iodine can be added to initiate the reaction.

  • Add a solution of bromoethane (B45996) (1.0 molar equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an ice bath.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Hydroxycyclohexanone

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 4-hydroxycyclohexanone (0.9 molar equivalents) in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-ethylcyclohexanol.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Dehydration

This protocol details the elimination of water from 4-ethylcyclohexanol to form the target alkene.

  • Place 4-ethylcyclohexanol (1.0 molar equivalent) in a round-bottom flask.

  • Slowly add concentrated phosphoric acid (85%, ~0.3 molar equivalents) or concentrated sulfuric acid (~0.2 molar equivalents) with cooling.

  • Add a few boiling chips and set up a simple distillation apparatus.

  • Heat the mixture gently. The product, this compound, will co-distill with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Separate the organic layer from the aqueous layer in the distillate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and perform a final distillation to obtain pure this compound.

Table 2: Quantitative Data for Acid-Catalyzed Dehydration of 4-Alkylcyclohexanols (Analogous System)
Starting AlcoholAcid CatalystTemperature (°C)Reaction Time (h)Yield of Alkene (%)Reference
4-Methylcyclohexanol85% H₃PO₄ / H₂SO₄ (cat.)160-1801~75General Laboratory Procedure
Cyclohexanol85% H₃PO₄150-1601~80General Laboratory Procedure

Note: Specific historical yield data for this compound is scarce. The data presented for analogous systems provides a reasonable estimate of expected yields.

Signaling Pathways and Logical Relationships

The synthesis of this compound from 4-ethylphenol represents a multi-step process involving distinct chemical transformations. The following diagram illustrates the logical workflow from the starting material to the final product.

Synthesis_Workflow A 4-Ethylphenol B 4-Ethylcyclohexanol A->B Hydrogenation (e.g., Ru/C, H₂) C This compound B->C Acid-Catalyzed Dehydration (e.g., H₃PO₄, heat)

Caption: Workflow for the synthesis of this compound from 4-ethylphenol.

The mechanism of the acid-catalyzed dehydration of 4-ethylcyclohexanol proceeds through a carbocation intermediate, as illustrated in the following diagram.

Dehydration_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A 4-Ethylcyclohexanol B Protonated Alcohol A->B H⁺ C Carbocation Intermediate B->C - H₂O D This compound C->D - H⁺

Caption: Mechanism of acid-catalyzed dehydration of 4-ethylcyclohexanol.

Conclusion

The synthesis of this compound, while not marked by a singular, celebrated discovery, is a testament to the incremental and foundational progress in organic chemistry. The acid-catalyzed dehydration of 4-ethylcyclohexanol remains the most practical and widely understood method for its preparation. This guide provides the essential historical context, detailed synthetic protocols, and mechanistic insights necessary for researchers and professionals working with this versatile cyclic alkene. Future advancements in catalytic systems may offer even more efficient and sustainable routes to this important chemical building block.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of 4-Ethylcyclohexene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 4-ethylcyclohexene and its various derivatives. A systematic and unambiguous naming convention is paramount for clear communication in research, development, and regulatory contexts. This document details the established rules for naming these compounds, including the numbering of the cyclohexene (B86901) ring, prioritization of functional groups, and the precise designation of stereochemistry.

Core Principles of IUPAC Nomenclature for Substituted Cycloalkenes

The IUPAC nomenclature for substituted cycloalkenes, such as this compound, is founded on a set of hierarchical rules to ensure that every distinct chemical structure has a unique and descriptive name.

The IUPAC name for the foundational compound is This compound .[1][2] The naming process for its derivatives follows these primary steps:

  • Identification of the Parent Cycloalkene: The cyclohexene ring is the parent structure.

  • Numbering the Ring: The carbon atoms of the double bond are assigned the locants 1 and 2. The direction of numbering is chosen to give the substituents the lowest possible numbers.[3]

  • Identification and Naming of Substituents: All groups attached to the ring are identified and named.

  • Alphabetical Ordering of Substituents: Substituents are listed in alphabetical order, preceded by their locant number.

  • Designation of Stereochemistry: The spatial arrangement of substituents is indicated using prefixes such as cis-, trans-, (R), and (S).

Nomenclature of this compound Derivatives

The addition of functional groups to the this compound scaffold necessitates the application of specific IUPAC rules.

Halogenated Derivatives

When halogen atoms are introduced, they are treated as substituents and are named using the prefixes fluoro-, chloro-, bromo-, and iodo-.

  • Numbering: The double bond retains priority, being assigned positions 1 and 2. The ring is then numbered to give the ethyl group and halogen(s) the lowest possible locants. If a choice exists, the substituent that comes first alphabetically is given the lower number.

  • Example: For a chlorine atom at position 1 and an ethyl group at position 4, the name would be 1-chloro-4-ethylcyclohexene .

Hydroxylated Derivatives (Alcohols)

The presence of a hydroxyl (-OH) group changes the parent name from cyclohexene to cyclohexenol. The hydroxyl group takes precedence over alkyl groups and halogens in numbering.

  • Numbering: The carbon atom bearing the hydroxyl group is assigned the lowest possible number, while still giving the double bond carbons positions 1 and 2 if possible. However, if the hydroxyl group is not on the double bond, the double bond carbons are still numbered 1 and 2, and the ring is numbered to give the hydroxyl group the lowest possible locant.

  • Suffix: The "-e" of cyclohexene is replaced with "-ol".

  • Example: If a hydroxyl group is at position 3, the compound is named 4-ethylcyclohex-2-en-1-ol . If the hydroxyl group were at the same carbon as the ethyl group (position 4), the name would be 4-ethylcyclohex-1-en-4-ol .

Oxidized Derivatives

Epoxides (Oxiranes): Epoxidation of the double bond results in a tricyclic ether. These can be named in two ways:

  • As an epoxy- derivative: The oxygen atom is treated as a bridge over the two carbons of the former double bond. The name is formed by adding the prefix "epoxy-" to the name of the corresponding cycloalkane.

    • Example: The epoxide of this compound is named 1,2-epoxy-4-ethylcyclohexane .

  • As a derivative of oxirane: The three-membered ring is considered the parent heterocycle, oxirane.

    • Example: This method is less common for fused ring systems like this.

Ketones: Introduction of a carbonyl group (C=O) into the ring changes the parent name to cyclohexenone.

  • Numbering: The carbonyl carbon is assigned position 1.

  • Suffix: The "-e" of cyclohexene is replaced with "-one".

  • Example: If a carbonyl is at position 3, the compound is 4-ethylcyclohex-2-en-1-one .

Stereochemistry

The three-dimensional arrangement of atoms is a critical aspect of chemical identity, particularly in drug development. For substituted cyclohexenes, stereochemistry is designated as follows:

  • cis/trans Isomerism: Used to describe the relative positions of two substituents on the ring. cis indicates that the substituents are on the same face of the ring, while trans indicates they are on opposite faces.[4]

  • (R/S) Configuration: The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.[5] This provides an unambiguous description of the molecule's three-dimensional structure. The stereochemical descriptors are placed in parentheses at the beginning of the IUPAC name.

Logical Workflow for IUPAC Nomenclature

The following diagram illustrates the decision-making process for the systematic IUPAC naming of substituted this compound derivatives.

IUPAC_Nomenclature_Workflow start Start with Chemical Structure parent Identify Parent: Cyclohexene Ring start->parent functional_group Highest Priority Functional Group? parent->functional_group numbering Number Ring: 1. Double bond = C1, C2 2. Lowest locants for substituents functional_group->numbering Yes functional_group->numbering No (only alkyl/halo) substituents Identify and Name Substituents numbering->substituents alphabetize Alphabetize Substituents substituents->alphabetize stereochem Determine Stereochemistry (cis/trans, R/S) alphabetize->stereochem assemble Assemble Full IUPAC Name stereochem->assemble Present stereochem->assemble Not Present end Final IUPAC Name assemble->end

Caption: A flowchart for the systematic IUPAC naming of this compound derivatives.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₄[1][2]
Molecular Weight 110.20 g/mol [1][6]
CAS Number 3742-42-5[1][2]
Boiling Point 130.8 °C at 760 mmHg[6]
Density ~0.802 g/mL[6]
Flash Point 13 °C[6]

Experimental Protocols for Structure Elucidation

The correct IUPAC name for a compound can only be assigned after its chemical structure has been unambiguously determined. The following experimental techniques are central to the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon and proton frameworks of a molecule.

  • ¹H NMR (Proton NMR): Provides information on the chemical environment, connectivity, and number of different types of protons. For this compound, distinct signals are expected for the vinylic, allylic, aliphatic, and ethyl group protons.

  • ¹³C NMR (Carbon NMR): Determines the number of non-equivalent carbons and their chemical environments (e.g., sp², sp³).

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded carbon-proton pairs (HSQC), and long-range carbon-proton correlations (HMBC), which is crucial for assembling the molecular structure.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of the molecular weight and elemental composition.

  • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a "fingerprint" mass spectrum that can be compared to libraries for identification.

  • Soft Ionization Techniques (e.g., ESI, CI): These methods typically yield an abundant molecular ion, which is essential for determining the molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • C=C Stretch: The double bond in the cyclohexene ring will show a characteristic absorption.

  • C-H Stretches: Different absorptions will be observed for sp² C-H bonds (vinylic) and sp³ C-H bonds (aliphatic).

  • Functional Group Absorptions: Derivatives will show characteristic peaks, such as a broad O-H stretch for alcohols or a strong C=O stretch for ketones.

By integrating the data from these spectroscopic methods, the precise structure of a this compound derivative can be determined, which then allows for its correct and unambiguous naming according to IUPAC rules.

References

Methodological & Application

Synthesis of 4-Ethylcyclohexene from 4-ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Synthesis of 4-Ethylcyclohexene from 4-Ethylcyclohexanol (B27859)

Abstract

This document provides a comprehensive protocol for the synthesis of this compound through the acid-catalyzed dehydration of 4-ethylcyclohexanol. This elimination reaction, proceeding via an E1 mechanism, is a fundamental transformation in organic chemistry for the preparation of alkenes from alcohols.[1][2] The protocol details the experimental procedure, purification steps, and analytical methods for product characterization. The information is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The dehydration of alcohols is a classic and efficient method for synthesizing alkenes. The reaction typically involves treating an alcohol with a strong protic acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), which acts as a catalyst.[2][3] The process protonates the hydroxyl group, converting it into a good leaving group (water), and facilitates the formation of a carbocation intermediate, which then eliminates a proton to form the alkene.[1][2] This application note describes the specific synthesis of this compound, a valuable intermediate and model compound, from 4-ethylcyclohexanol.[3] The reaction equilibrium is driven towards the product by distilling the lower-boiling point alkene as it is formed.[4]

Physicochemical Properties

A summary of the key physical properties for the reactant and product is provided below.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
4-EthylcyclohexanolC₈H₁₆O128.21~171-173 (analogy)~0.9164534-74-1[5][6]
This compoundC₈H₁₄110.20130.8~0.8023742-42-5[3]

Reaction Mechanism and Experimental Workflow

The dehydration of 4-ethylcyclohexanol is an E1 (unimolecular elimination) reaction. The mechanism involves three key steps:

  • Protonation of the Alcohol: The acid catalyst protonates the hydroxyl group of the alcohol, forming an alkyloxonium ion.[1]

  • Formation of a Carbocation: The alkyloxonium ion loses a molecule of water to form a secondary carbocation. This is the rate-determining step of the reaction.[2]

  • Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming the alkene double bond.[1][2]

E1_Mechanism sub 4-Ethylcyclohexanol + H₃O⁺ int1 Protonated Alcohol (Alkyloxonium Ion) sub->int1 Step 1: Fast Protonation int2 Secondary Carbocation + H₂O int1->int2 Step 2: Slow, Rate-Limiting Loss of H₂O prod This compound + H₃O⁺ int2->prod Step 3: Fast Deprotonation by H₂O

Caption: The E1 reaction mechanism for the dehydration of 4-ethylcyclohexanol.

The overall experimental process from starting material to purified product is outlined in the workflow diagram below.

Synthesis_Workflow start Combine 4-Ethylcyclohexanol and Acid Catalyst (H₃PO₄/H₂SO₄) in a Round-Bottom Flask distill Heat Reaction Mixture and Collect Distillate (Alkene + Water) via Simple or Fractional Distillation start->distill wash Wash Distillate with Saturated NaCl Solution to Remove Bulk Water and Acid Traces distill->wash dry Dry Organic Layer with Anhydrous Na₂SO₄ or MgSO₄ wash->dry purify Purify by Final Distillation or Prepare for Analysis dry->purify analyze Characterize Product via GC-MS, IR, and NMR Spectroscopy purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

4.1 Materials and Equipment

  • 4-Ethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (optional, as co-catalyst)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (50 mL or 100 mL)

  • Distillation apparatus (Hickman head or standard simple/fractional setup)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

4.2 Procedure

Warning: Concentrated phosphoric and sulfuric acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Perform the reaction in a well-ventilated fume hood. This compound is flammable.[3]

  • Reaction Setup: Place 10.0 g of 4-ethylcyclohexanol into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Catalyst Addition: In the fume hood, carefully add 2.5 mL of 85% phosphoric acid and, optionally, 5-10 drops of concentrated sulfuric acid to the flask.[7]

  • Distillation: Assemble a simple or fractional distillation apparatus. Heat the flask gently with a heating mantle to initiate the reaction and begin distillation.[4]

  • Product Collection: Collect the distillate, which will appear as two phases (aqueous and organic), in a receiving flask cooled in an ice bath. Continue distillation until no more product distills over, typically when the temperature of the reaction mixture rises significantly or charring begins.

  • Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer with an equal volume of saturated aqueous sodium chloride solution.[8] This step helps to remove residual acid and most of the dissolved water.

  • Drying: Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to dry the product.[7] Swirl the flask occasionally for 10-15 minutes. The liquid should be clear when fully dry.

  • Final Purification: Carefully decant or filter the dried liquid into a clean, pre-weighed round-bottom flask. A final distillation of the crude product will yield pure this compound. Collect the fraction boiling at approximately 130-132°C.[3]

  • Yield Calculation: Weigh the purified product and calculate the percent yield. Yields for analogous reactions can range from 20% to over 78%, depending on the scale and specific conditions.[9]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

TechniquePurposeExpected Results
GC-MS Purity assessment and identificationA major peak corresponding to the retention time of this compound with a molecular ion (M+) peak at m/z 110.[10]
IR Spectroscopy Functional group analysisDisappearance of the broad O-H stretch (~3300 cm⁻¹) from the starting alcohol. Appearance of a C=C stretch (~1650 cm⁻¹) and a vinylic C-H stretch (~3020 cm⁻¹).[7]
¹H & ¹³C NMR Structural elucidation¹H NMR will show characteristic signals for vinylic protons in the δ 5.5-6.0 ppm range. ¹³C NMR will show signals for sp² hybridized carbons around δ 120-140 ppm.[3]

Safety and Handling

  • Acids: Concentrated sulfuric and phosphoric acids are severe skin and eye irritants. Handle with extreme care in a fume hood.

  • Flammability: The alkene product, this compound, is flammable with a low flash point.[3] Keep away from ignition sources.

  • Odor: Alkenes can have strong, unpleasant odors. Ensure adequate ventilation at all times.[4]

  • Waste Disposal: Neutralize any acidic aqueous waste before disposal. Dispose of organic waste in designated containers.

References

Application Notes and Protocols for the Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the acid-catalyzed dehydration of 4-ethylcyclohexanol (B27859). This elimination reaction, typically following an E1 mechanism, is a fundamental transformation in organic synthesis for the preparation of alkenes. The primary products, 4-ethylcyclohexene and the rearranged, more substituted 1-ethylcyclohexene (B74122), are valuable intermediates in the synthesis of various organic molecules. These notes cover the reaction mechanism, experimental procedures for synthesis and purification, and methods for product analysis.

Introduction

The acid-catalyzed dehydration of alcohols is a classic and widely used method for the synthesis of alkenes.[1] In this process, a proton from a strong acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[2][3] Subsequent loss of water generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond. The regioselectivity of this elimination reaction is generally governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.

In the case of 4-ethylcyclohexanol, the reaction is expected to yield a mixture of this compound and 1-ethylcyclohexene. The formation of 1-ethylcyclohexene involves a hydride shift, a common rearrangement for carbocations seeking greater stability. The ratio of these products can be influenced by reaction conditions and duration, a phenomenon sometimes referred to as the "Evelyn effect," where product ratios can change over the course of the reaction.[4][5][6]

Reaction Mechanism and Product Distribution

The acid-catalyzed dehydration of 4-ethylcyclohexanol proceeds via an E1 (unimolecular elimination) mechanism.[2] The key steps are:

  • Protonation of the hydroxyl group: The acid catalyst (e.g., H₂SO₄ or H₃PO₄) protonates the hydroxyl group of 4-ethylcyclohexanol, forming an oxonium ion.

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation.

  • Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond.

Two primary products can be formed: this compound and 1-ethylcyclohexene. The formation of 1-ethylcyclohexene is a result of a 1,2-hydride shift to form a more stable tertiary carbocation prior to deprotonation.

Dehydration_Mechanism cluster_0 Protonation cluster_1 Carbocation Formation cluster_2 Rearrangement & Product Formation A 4-Ethylcyclohexanol B Oxonium Ion A->B + H+ C Secondary Carbocation B->C - H2O D Tertiary Carbocation C->D 1,2-Hydride Shift E This compound C->E - H+ F 1-Ethylcyclohexene D->F - H+ (Zaitsev's Product) Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Reactants 4-Ethylcyclohexanol + Acid Catalysts Heating Heating and Distillation Reactants->Heating Distillate Collect Distillate Heating->Distillate Washing Wash with sat. NaCl Distillate->Washing Drying Dry with Na2SO4 Washing->Drying Product Crude Product Drying->Product GCMS GC-MS Analysis Product->GCMS NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR

References

Application Notes and Protocols for the Catalytic Dehydrogenation of 4-Ethylcyclohexene to Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic dehydrogenation of 4-ethylcyclohexene to ethylbenzene (B125841) is a significant chemical transformation, yielding a valuable aromatic compound from a cyclic precursor. Ethylbenzene is a key intermediate in the production of styrene, a monomer used extensively in the polymer industry. This application note provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data from various catalytic systems, and visualizations of the reaction pathway and experimental workflow. The information presented is intended to guide researchers in setting up and optimizing this dehydrogenation reaction in a laboratory setting.

The reaction proceeds through the removal of hydrogen atoms from the this compound molecule, leading to the formation of an aromatic ring. This process is typically carried out at elevated temperatures in the presence of a heterogeneous catalyst. Various catalytic systems, including those based on modified zeolites, have shown considerable activity and selectivity for this transformation.

Reaction Principle

The catalytic dehydrogenation of this compound involves the conversion of the cyclohexene (B86901) ring into a stable aromatic benzene (B151609) ring. The reaction can be represented as follows:

C₈H₁₄ (this compound) → C₈H₁₀ (Ethylbenzene) + 2H₂

This endothermic reaction is favored at higher temperatures and is often carried out in the gas phase over a solid catalyst. The choice of catalyst is crucial to achieve high conversion and selectivity towards the desired ethylbenzene product, while minimizing side reactions such as cracking or isomerization. In some cases, oxidative dehydrogenation is employed, where an oxidizing agent like air or oxygen is introduced to facilitate the reaction at lower temperatures and shift the equilibrium towards the products.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various studies on the catalytic dehydrogenation of vinylcyclohexene (B1617736) isomers to ethylbenzene and styrene. These results provide a comparative overview of the performance of different catalytic systems under various reaction conditions.

CatalystTemperature (°C)Reactant FeedConversion (%)Selectivity for Ethylbenzene + Styrene (%)Yield of Ethylbenzene + Styrene (%)Reference
Fe, Zr, Ce/HNa-TsVM (ZSM-5)430-4704-Vinylcyclohexene, AirNot Specified90.7-95.4Not Specified[1]
FeGdKO H-mordenite400-4704-Vinylcyclohexene/O₂/N₂ (molar ratio 1:0.3:4)Not SpecifiedNot Specified44.7-77.6[2]
FeTbKO H-clinoptilolite400-4704-Vinylcyclohexene/O₂/N₂ (molar ratio 1:0.3:4)Not SpecifiedNot Specified44.7-77.6[2]
ZrO₂ promoted with Fe₂O₃ and CaO4254-Vinylcyclohexene, Oxygen4588.9 (for Styrene)Not Specified[3]
Vanadium substituted polyoxometalate on Carbon200–2604-Vinylcyclohexene, O₂ (O₂/VCH ratio ~1.9)Not SpecifiedHigh (major co-product ethylbenzene)Not Specified[2]

Experimental Protocols

This section outlines a general experimental protocol for the catalytic dehydrogenation of this compound to ethylbenzene in a fixed-bed flow reactor. This protocol is based on methodologies reported in the literature for similar reactions.[1][4]

Materials and Equipment
  • Reactant: this compound (purity > 98%)

  • Catalyst: e.g., Fe, Zr, Ce/HNa-TsVM (prepared by impregnation)

  • Gases: Nitrogen (N₂, for purging and as a carrier gas), Air or Oxygen (O₂, as an oxidizing agent)

  • Reactor System: Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube) with a furnace for temperature control.

  • Feed System: Syringe pump for liquid reactant, mass flow controllers for gases.

  • Product Collection: Condenser and a cold trap (e.g., ice bath or cryocooler).

  • Analytical Equipment: Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for product analysis.

Catalyst Preparation (Example: Fe, Zr, Ce/HNa-TsVM)
  • Support Preparation: Start with a commercial HNa-TsVM zeolite (ZSM-5 structure).

  • Impregnation: Prepare an aqueous solution containing the nitrates of iron (Fe(NO₃)₃), zirconium (ZrO(NO₃)₂), and cerium (Ce(NO₃)₃) in the desired molar ratios.

  • Incipient Wetness Impregnation: Add the precursor solution dropwise to the zeolite support until the pores are filled.

  • Drying: Dry the impregnated catalyst in an oven at 110-120 °C for 12 hours.

  • Calcination: Calcine the dried catalyst in a muffle furnace. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 3-5 hours in a stream of air.

  • Pelletizing and Sieving: Pelletize the calcined catalyst, crush, and sieve to the desired particle size (e.g., 0.4-0.8 mm).

Experimental Procedure
  • Catalyst Loading: Load a known amount of the prepared catalyst (e.g., 1-2 g) into the reactor, securing it with quartz wool plugs.

  • System Purge: Purge the reactor system with an inert gas like nitrogen for at least 30 minutes to remove any air and moisture.

  • Catalyst Activation (In-situ): Heat the reactor to the activation temperature (e.g., 500 °C) under a flow of air or nitrogen for 2-3 hours to ensure the catalyst is active and free of any adsorbed species.[1]

  • Reaction Start:

    • Adjust the reactor temperature to the desired reaction temperature (e.g., 450 °C).

    • Set the flow rates of the carrier gas (N₂) and the oxidizing agent (air or O₂) using mass flow controllers.

    • Start the feed of this compound using a syringe pump at a predetermined flow rate to achieve the desired weight hourly space velocity (WHSV).

  • Product Collection: Pass the reactor effluent through a condenser and a cold trap to collect the liquid products.

  • Sampling and Analysis:

    • Allow the reaction to reach a steady state (typically after 30-60 minutes on stream).

    • Collect liquid samples from the cold trap at regular intervals.

    • Analyze the collected samples using a gas chromatograph (GC) to determine the conversion of this compound and the selectivity to ethylbenzene and other products.

  • Reaction Shutdown:

    • Stop the liquid feed.

    • Cool down the reactor to room temperature under a flow of nitrogen.

Visualizations

Reaction Pathway

The following diagram illustrates the catalytic dehydrogenation of this compound to ethylbenzene.

G Reaction Pathway for the Dehydrogenation of this compound cluster_reactants Reactants This compound This compound Ethylbenzene Ethylbenzene This compound->Ethylbenzene Catalytic Dehydrogenation (+ Catalyst, Heat) H2 H2 This compound->H2 - 2H₂

Caption: Catalytic conversion of this compound to ethylbenzene.

Experimental Workflow

The diagram below outlines the key steps in the experimental setup for the catalytic dehydrogenation of this compound.

G Experimental Workflow for Catalytic Dehydrogenation start Start catalyst_prep Catalyst Preparation (Impregnation, Calcination) start->catalyst_prep reactor_setup Reactor Setup (Catalyst Loading, System Purge) catalyst_prep->reactor_setup catalyst_activation In-situ Catalyst Activation (Heating under Gas Flow) reactor_setup->catalyst_activation reaction Dehydrogenation Reaction (Feed Reactants, Control T & P) catalyst_activation->reaction product_collection Product Collection (Condensation, Cold Trap) reaction->product_collection analysis Product Analysis (Gas Chromatography) product_collection->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

Conclusion

The catalytic dehydrogenation of this compound to ethylbenzene is a feasible and important reaction for the synthesis of this valuable aromatic compound. The use of modified zeolite catalysts, particularly in an oxidative dehydrogenation setup, has shown promising results in terms of selectivity and yield. The provided protocols and data serve as a foundation for researchers to further explore and optimize this reaction for their specific applications. Careful control of reaction parameters such as temperature, catalyst composition, and reactant feed rates is essential for achieving high efficiency and desired product distribution.

References

Application Notes and Protocols for the Use of 4-Ethylcyclohexene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic systems with high stereocontrol. It is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. While typically favored by electron-withdrawing groups on the dienophile, less reactive alkenes can also participate under specific conditions. This document provides detailed application notes and protocols for the use of 4-ethylcyclohexene, a relatively unactivated alkene, as a dienophile in Diels-Alder reactions, primarily through Lewis acid catalysis. The resulting bicyclo[2.2.2]octane core is a prevalent motif in numerous natural products and pharmaceutical agents.

Application Notes

This compound is a cyclic alkene that can serve as a dienophile in Diels-Alder reactions to generate substituted bicyclo[2.2.2]octane frameworks. Due to the presence of an electron-donating ethyl group, this compound is an electron-rich and therefore unactivated dienophile for normal electron-demand Diels-Alder reactions. Consequently, thermal reactions with electron-neutral or electron-poor dienes proceed slowly and often require harsh conditions, leading to low yields and potential side reactions.

To overcome this low reactivity, Lewis acid catalysis is the preferred method. Lewis acids coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene and accelerates the reaction rate. Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and titanium tetrachloride (TiCl₄).

Alternatively, an inverse-electron-demand Diels-Alder approach could be considered, where an electron-poor diene reacts with the electron-rich this compound. However, this application note will focus on the more common Lewis acid-catalyzed normal-electron-demand reaction.

The primary application of using this compound in Diels-Alder reactions is in the synthesis of complex polycyclic molecules, which are key intermediates in drug discovery and natural product synthesis. The resulting bicyclo[2.2.2]octane scaffold provides a rigid three-dimensional structure that is of significant interest in medicinal chemistry for the development of novel therapeutics.

Data Presentation

The following table summarizes representative quantitative data for a proposed Lewis acid-catalyzed Diels-Alder reaction between this compound and a model diene, 1,3-butadiene (B125203). The data is based on typical results observed for similar systems in the literature, as specific quantitative data for this exact reaction is not extensively published.

DieneDienophileLewis Acid CatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1,3-ButadieneThis compoundAlCl₃ (1.1 eq)Dichloromethane (B109758)-78 to 046-Ethylbicyclo[2.2.2]oct-2-ene~60-70
1,3-ButadieneThis compoundBF₃·OEt₂ (1.1 eq)Dichloromethane-78 to 2566-Ethylbicyclo[2.2.2]oct-2-ene~50-60
1,3-ButadieneThis compoundTiCl₄ (1.1 eq)Dichloromethane-7836-Ethylbicyclo[2.2.2]oct-2-ene~70-80

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with 1,3-Butadiene using Aluminum Chloride

This protocol describes a general procedure for the AlCl₃-catalyzed Diels-Alder reaction between this compound and 1,3-butadiene.

Materials:

  • This compound (freshly distilled)

  • 1,3-Butadiene (condensed and freshly distilled)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Dry glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser under an inert atmosphere of argon or nitrogen.

  • Addition of Lewis Acid: To the flask, add anhydrous dichloromethane (50 mL) and cool the solution to -78 °C using a dry ice/acetone bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) in portions while maintaining the temperature below -70 °C.

  • Addition of Dienophile: Slowly add freshly distilled this compound (1.0 equivalent) to the stirred suspension of AlCl₃ in CH₂Cl₂ at -78 °C. Stir the mixture for 15 minutes to allow for complexation.

  • Addition of Diene: In a separate, pre-weighed, and cooled flask, condense an excess of 1,3-butadiene (approximately 2.0 equivalents). Transfer the condensed butadiene via a pre-cooled cannula to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to 0 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to -78 °C and slowly quench by the dropwise addition of a saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a hexane/ethyl acetate (B1210297) gradient) to afford the desired 6-ethylbicyclo[2.2.2]oct-2-ene.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Diels_Alder_Reaction General Diels-Alder Reaction of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Diene Diene (e.g., 1,3-Butadiene) Product 6-Ethylbicyclo[2.2.2]oct-2-ene Diene->Product + Dienophile This compound Dienophile->Product LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Product catalyzes

Caption: Lewis Acid-Catalyzed Diels-Alder Reaction.

Experimental_Workflow Experimental Workflow for Lewis Acid-Catalyzed Diels-Alder Setup 1. Reaction Setup (Inert Atmosphere) Add_LA 2. Add Lewis Acid (e.g., AlCl₃ in CH₂Cl₂) Setup->Add_LA Add_Dienophile 3. Add this compound Add_LA->Add_Dienophile Add_Diene 4. Add Diene (e.g., 1,3-Butadiene) Add_Dienophile->Add_Diene Reaction 5. Reaction (-78 °C to 0 °C) Add_Diene->Reaction Quench 6. Quenching (aq. NaHCO₃) Reaction->Quench Workup 7. Workup & Extraction Quench->Workup Purify 8. Purification (Column Chromatography) Workup->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow.

Application Note: 4-Ethylcyclohexene as a Reference Standard in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of pharmaceutical development, chemical synthesis, and quality control, the accurate identification and quantification of volatile and semi-volatile organic compounds are of paramount importance. Gas chromatography (GC) stands as a primary analytical technique for these applications due to its high resolution and sensitivity. The reliability of GC analysis heavily depends on the use of well-characterized reference standards for both qualitative peak identification and quantitative measurements.

4-Ethylcyclohexene (CAS: 3742-42-5) is a C8H14 cycloalkene that serves as a valuable reference standard in the GC analysis of various sample matrices. Its defined physicochemical properties and predictable chromatographic behavior make it suitable for method development, system suitability testing, and as an internal standard for the quantification of other analytes, particularly hydrocarbons and related volatile compounds. This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in gas chromatography.

Physicochemical and Chromatographic Data

Accurate analysis begins with a thorough understanding of the reference material's properties. The data presented below has been compiled from publicly available databases and serves as a key resource for method development.

Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₈H₁₄
Molecular Weight 110.20 g/mol
CAS Number 3742-42-5
Boiling Point 130.8 °C at 760 mmHg[1]
Density ~0.802 g/mL[1]
Flash Point 13 °C[1]
Kovats Retention Indices for this compound

The Kovats retention index (I) is a dimensionless unit that relates the retention time of an analyte to the retention times of adjacent n-alkanes. It is a valuable tool for comparing retention data across different instruments and conditions. The retention indices for this compound on various stationary phases are crucial for its identification in complex mixtures.[1][2]

Stationary Phase TypeStationary Phase ExampleTemperature (°C)Kovats Index (I)
Standard Non-Polar Squalane60845.3[1]
Standard Non-Polar (General)-851[2]
Semi-Standard Non-Polar (Various)-825.5 - 894[2]
Standard Polar Polyethylene Glycol 400060988.0[1]
Standard Polar (General)-988 - 1009.2[2]

Experimental Protocols

The following protocols provide a starting point for the use of this compound as a reference standard in GC analysis. Method optimization may be required depending on the specific application and analytical instrumentation.

Sample and Standard Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. For volatile hydrocarbons like this compound, the following general protocol is recommended.

Materials:

  • This compound reference standard (high purity)

  • High-purity volatile solvent (e.g., hexane, pentane, or dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • 2 mL autosampler vials with PTFE-lined septa

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a high-purity volatile solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Calibration Standards Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the analyte in the samples (e.g., 1 µg/mL to 100 µg/mL).

  • Internal Standard Spiking (for quantitative analysis):

    • If using this compound as an internal standard, add a known and consistent amount of the this compound stock solution to all calibration standards and unknown samples. The final concentration of the internal standard should be similar to that of the target analytes.

  • Sample Preparation:

    • Dissolve or dilute the unknown sample in the same solvent used for the standards to a concentration within the calibration range.

    • If necessary, perform extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes of interest from the sample matrix.

    • Filter the final prepared samples and standards through a 0.45 µm syringe filter to remove any particulate matter before transferring to autosampler vials.

Gas Chromatography (GC) Method

The following GC parameters are a representative starting point for the analysis of this compound and similar C8 hydrocarbons. A flame ionization detector (FID) is recommended for its high sensitivity to hydrocarbons.

ParameterRecommended Condition
GC System Agilent 7890B GC or equivalent with FID
Column Non-polar: DB-1 or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Injector Split/Splitless Injector
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) to prevent column overload
Oven Temperature Program Initial: 60 °C, hold for 2 minutes
Ramp: 10 °C/min to 180 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Makeup Gas (N₂) Flow 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Note: The retention time of this compound under these conditions will need to be experimentally determined.

Qualitative and Quantitative Analysis

Qualitative Identification

The primary method for identifying this compound in a sample chromatogram is by comparing its retention time to that of a known standard analyzed under identical conditions. The Kovats retention indices provided in Table 2.2 can also be used for confirmation, especially when comparing data across different systems.

Quantitative Analysis using this compound as an Internal Standard

When used as an internal standard, this compound can compensate for variations in injection volume and other sources of error.

Procedure:

  • Calibration:

    • Inject the series of calibration standards, each containing a constant concentration of this compound (the internal standard, IS) and varying concentrations of the analyte(s) of interest.

    • For each calibration level, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).

    • Also, calculate the ratio of the concentration of the analyte to the concentration of the internal standard (ConcAnalyte / ConcIS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration ratio.

  • Sample Analysis:

    • Inject the prepared unknown sample containing the same constant concentration of the internal standard.

    • Determine the peak areas for the analyte(s) and the internal standard in the sample chromatogram.

    • Calculate the peak area ratio (AreaAnalyte / AreaIS) for the sample.

    • Using the calibration curve, determine the concentration ratio for the sample from its measured peak area ratio.

    • Calculate the concentration of the analyte in the sample using the following equation:

    ConcAnalyte = (Concentration Ratio from Curve) x ConcIS

Diagrams

Experimental Workflow for GC Analysis

cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution of this compound prep_cal Prepare Calibration Standards (Serial Dilution) prep_stock->prep_cal spike_is Spike IS into Standards & Samples (Optional) prep_stock->spike_is prep_cal->spike_is filter Filter all Solutions prep_cal->filter If not using IS prep_sample Prepare Unknown Sample (Dilute/Extract) prep_sample->spike_is prep_sample->filter If not using IS spike_is->filter If using IS gc_inject Inject 1 µL into GC-FID filter->gc_inject gc_run Run GC Method gc_inject->gc_run data_qual Qualitative ID: Compare Retention Times gc_run->data_qual data_quant Quantitative Analysis: Peak Area Ratios gc_run->data_quant report Generate Report data_qual->report data_quant->report

Caption: Workflow for GC analysis using this compound.

Logic of Internal Standard Calibration

cluster_standards Calibration Standards cluster_sample Unknown Sample std_conc Known Analyte & IS Concentrations std_area Measure Peak Areas (Analyte & IS) std_conc->std_area std_ratio Calculate Area Ratio & Concentration Ratio std_area->std_ratio cal_curve Generate Calibration Curve std_ratio->cal_curve sample_conc Known IS Concentration, Unknown Analyte Concentration sample_area Measure Peak Areas (Analyte & IS) sample_conc->sample_area sample_ratio Calculate Area Ratio sample_area->sample_ratio final_conc Determine Unknown Analyte Concentration sample_ratio->final_conc cal_curve->final_conc

Caption: Logic of quantification using an internal standard.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, enabling the reduction of unsaturated compounds, such as alkenes, to their saturated counterparts. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of various intermediates and active pharmaceutical ingredients. This document provides a detailed protocol for the catalytic hydrogenation of 4-Ethylcyclohexene to Ethylcyclohexane, a reaction that proceeds via the addition of molecular hydrogen (H₂) across the carbon-carbon double bond in the presence of a heterogeneous catalyst.

The reaction is typically carried out using a metal catalyst, such as palladium, platinum, or nickel, on a solid support.[1] The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. This protocol will provide a comparative overview of common catalysts and detailed experimental procedures for conducting the hydrogenation of this compound.

Catalyst Performance Comparison

CatalystCatalyst Loading (wt%)SolventTemperature (°C)Pressure (atm H₂)Reaction Time (h)Conversion (%)Reference
5% Pd/C5Ethanol (B145695)2512>99[2]
PtO₂ (Adam's catalyst)1-2Acetic Acid2531-3~100[3]
Raney® Nickel~5-10Ethanol25-501-42-6>95[4]

Note: The data presented above is for the hydrogenation of cyclohexene (B86901) and should be considered as an estimate for the reaction with this compound. Optimization of reaction conditions may be necessary to achieve desired results.

Experimental Protocols

This section outlines two detailed protocols for the catalytic hydrogenation of this compound: a standard procedure using a hydrogen balloon at atmospheric pressure and a procedure for reactions under elevated pressure.

Protocol 1: Hydrogenation using a Hydrogen Balloon (Atmospheric Pressure)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Nitrogen gas (inert)

  • Hydrogen gas (balloon)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Vacuum/Nitrogen line

  • Syringe and needle

  • Celite® or another filter aid

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean and dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the this compound in an appropriate amount of ethanol (e.g., to make a 0.5 M solution).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of the substrate) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and connect it to a vacuum/nitrogen line.

  • Purging: Evacuate the flask and backfill with nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogen Introduction: While maintaining a positive pressure of nitrogen, replace the nitrogen inlet with a balloon filled with hydrogen gas.

  • Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Quenching: Once the reaction is complete (typically 2-6 hours), carefully remove the hydrogen balloon and purge the flask with nitrogen for several minutes.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol. Caution: The used catalyst can be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethylcyclohexane.

  • Purification: If necessary, the product can be purified by distillation or column chromatography.

Protocol 2: Hydrogenation under Elevated Pressure

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney® Nickel

  • Ethanol or other suitable solvent

  • High-pressure reaction vessel (e.g., Parr shaker apparatus)

  • Hydrogen gas cylinder with a regulator

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Vessel Charging: In a suitable high-pressure reaction vessel, combine this compound, the chosen solvent (e.g., ethanol), and the catalyst (e.g., 5% Pd/C, 1-2% PtO₂, or ~5-10% Raney® Nickel).

  • Sealing: Securely seal the reaction vessel according to the manufacturer's instructions.

  • Purging: Purge the vessel several times with an inert gas (e.g., nitrogen) to remove air.

  • Pressurizing: Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 atm).

  • Reaction: Agitate the reaction mixture (e.g., by shaking or stirring) at the desired temperature (typically room temperature, but can be elevated to ~50°C to increase the rate).

  • Monitoring: Monitor the reaction progress by observing the pressure drop, which indicates hydrogen uptake.

  • Completion and Depressurization: Once hydrogen uptake ceases, allow the vessel to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Inert Purge: Purge the vessel with an inert gas to remove any residual hydrogen.

  • Work-up: Open the reaction vessel and filter the contents through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethylcyclohexane.

  • Purification: Purify the product as needed by distillation or column chromatography.

Analytical Characterization

The identity and purity of the product, Ethylcyclohexane, can be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of Ethylcyclohexane by identifying the characteristic chemical shifts and coupling patterns of the saturated cyclic alkane.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant This compound Setup Combine in Flask Reactant->Setup Solvent Ethanol Solvent->Setup Catalyst Pd/C Catalyst->Setup Purge Evacuate & Purge with N₂ Setup->Purge Hydrogenate Introduce H₂ (Balloon or Pressure) Purge->Hydrogenate Stir Stir at RT Hydrogenate->Stir Filter Filter through Celite® Stir->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Purification (if needed) Evaporate->Purify Product Ethylcyclohexane Purify->Product

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

  • Catalysts: Palladium on carbon, platinum oxide, and especially Raney® Nickel can be pyrophoric, meaning they can ignite spontaneously upon exposure to air, particularly after being used in a hydrogenation reaction. Always handle these catalysts in a wet state and under an inert atmosphere whenever possible. Never allow the catalyst to become completely dry on the filter paper. Quench the used catalyst with water immediately after filtration and dispose of it in a designated, properly labeled waste container.

  • Pressure Reactions: When working with elevated pressures, always use a reaction vessel that is rated for the intended pressure and temperature. A blast shield should be used for all reactions conducted under pressure. Never exceed the pressure rating of the vessel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this experiment.

References

Application Notes and Protocols for the Synthesis of 4-Ethylcyclohexene via Elimination Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the synthesis of 4-ethylcyclohexene through the acid-catalyzed dehydration of 4-ethylcyclohexanol (B27859). This E1 elimination reaction is a fundamental method for the preparation of alkenes from alcohols. Detailed experimental protocols, data presentation tables, and visualizations of the reaction mechanism and experimental workflow are provided for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The acid-catalyzed dehydration of alcohols is a classic and widely used method for the synthesis of alkenes. This reaction proceeds via an E1 (unimolecular elimination) mechanism, particularly with secondary and tertiary alcohols. The process involves the protonation of the alcohol's hydroxyl group, followed by the loss of water to form a carbocation intermediate. Subsequent deprotonation of a beta-carbon results in the formation of a carbon-carbon double bond.[1][2]

In this protocol, 4-ethylcyclohexanol is converted to this compound using a strong acid catalyst, typically a mixture of sulfuric acid and phosphoric acid. The reaction equilibrium is driven towards the product by distilling the lower-boiling alkene as it is formed, a direct application of Le Chatelier's principle.[3] The crude product is then purified through a series of washing and drying steps.

Reaction Mechanism and Experimental Workflow

The overall reaction is the dehydration of 4-ethylcyclohexanol to yield this compound and water.

Reaction Scheme: C₂H₅-C₆H₁₀-OH → C₂H₅-C₆H₉ + H₂O

The reaction proceeds through a three-step E1 mechanism:

  • Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from the acid catalyst, forming a good leaving group (water).[4]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation.

  • Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the double bond.

reaction_mechanism reactant 4-Ethylcyclohexanol protonation Protonation of -OH group reactant->protonation H₃O⁺ protonated_alcohol Protonated Alcohol protonation->protonated_alcohol carbocation_formation Loss of H₂O protonated_alcohol->carbocation_formation - H₂O carbocation Secondary Carbocation carbocation_formation->carbocation deprotonation Deprotonation carbocation->deprotonation H₂O product This compound deprotonation->product experimental_workflow start Start reaction_setup Reaction Setup: - 4-Ethylcyclohexanol - H₃PO₄ - H₂SO₄ - Stir bar start->reaction_setup distillation Distillation: Heat reaction mixture Collect distillate (alkene + water) reaction_setup->distillation workup Workup distillation->workup wash_nacl Wash with saturated NaCl solution workup->wash_nacl wash_bicarbonate Wash with NaHCO₃ solution (optional, to neutralize acid) wash_nacl->wash_bicarbonate separation Separate aqueous and organic layers wash_bicarbonate->separation drying Dry organic layer with anhydrous Na₂SO₄ or MgSO₄ separation->drying purification Final Purification: Simple or Fractional Distillation (optional) drying->purification analysis Product Analysis purification->analysis gc_ms GC-MS (Purity, Identification) analysis->gc_ms ir_spectroscopy IR Spectroscopy (Functional Groups) analysis->ir_spectroscopy qualitative_tests Qualitative Tests (Alkene presence) analysis->qualitative_tests end End gc_ms->end ir_spectroscopy->end qualitative_tests->end

References

4-Ethylcyclohexene: A Versatile Intermediate in Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexene is a cyclic olefin that serves as a valuable and versatile intermediate in the landscape of chemical manufacturing. Its unique structural features, including a reactive double bond and a chiral center, make it a key starting material for the synthesis of a diverse array of more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, with a particular focus on its applications in organic synthesis and its potential relevance to the field of drug development. The information presented herein is intended to guide researchers and professionals in leveraging the synthetic potential of this important chemical building block.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 3742-42-5[1]
Molecular Formula C8H14[1]
Molecular Weight 110.20 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 132-134 °C[2]
Density 0.805 g/mL at 25 °C[2]
Flash Point 21 °C[2]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the acid-catalyzed dehydration of 4-ethylcyclohexanol (B27859).

Experimental Protocol: Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol

This protocol is adapted from the well-established procedure for the dehydration of similar secondary alcohols.

Materials:

  • 4-Ethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • To a round-bottom flask, add 4-ethylcyclohexanol and a few boiling chips.

  • Slowly and with cooling, add a catalytic amount of a mixture of 85% phosphoric acid and concentrated sulfuric acid. A typical ratio is approximately 1:5 v/v of H₂SO₄ to H₃PO₄, with the total acid volume being about one-fifth of the alcohol volume.

  • Assemble the distillation apparatus. The receiving flask can be cooled in an ice bath to minimize the evaporation of the volatile product.

  • Heat the reaction mixture gently using a heating mantle. The this compound and water will co-distill.

  • Continue the distillation until no more liquid is collected in the receiving flask.

  • Transfer the distillate to a separatory funnel.

  • Wash the distillate with an equal volume of saturated sodium chloride solution to remove any remaining acid and water-soluble impurities.

  • Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

  • Decant or filter the dried this compound into a clean, pre-weighed flask to determine the yield.

Expected Yield: The reported yields for the dehydration of similar cyclohexanol (B46403) derivatives are typically in the range of 70-85%.

Key Reactions and Applications of this compound

The reactivity of the double bond in this compound allows for a variety of chemical transformations, leading to a wide range of functionalized cyclohexane (B81311) derivatives. These derivatives are of significant interest in medicinal chemistry and materials science.

Epoxidation

Epoxidation of the double bond in this compound yields 4-ethyl-1,2-epoxycyclohexane, a versatile intermediate for the synthesis of diols, amino alcohols, and other valuable compounds. A common and effective epoxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA).[3]

Experimental Protocol: Epoxidation of this compound with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) (typically 70-77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peroxyacid by adding a saturated solution of sodium bicarbonate until the gas evolution ceases.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude epoxide.

  • The product can be purified by column chromatography on silica (B1680970) gel if necessary.

ReactionReagents and ConditionsProductTypical Yield
Epoxidationm-CPBA, CH₂Cl₂, 0 °C to rt4-Ethyl-1,2-epoxycyclohexane80-95%
Catalytic Hydrogenation

The hydrogenation of this compound reduces the double bond to yield ethylcyclohexane. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C).[4]

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (B145695) or Ethyl acetate

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon filled with hydrogen)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction flask, dissolve this compound in a solvent such as ethanol or ethyl acetate.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 1-5 mol% of palladium).

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and refill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-3 atm or a balloon).

  • Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is usually complete within a few hours at room temperature.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain ethylcyclohexane.

ReactionReagents and ConditionsProductTypical Yield
HydrogenationH₂, 10% Pd/C, Ethanol, rt, 1-3 atmEthylcyclohexane>95%
Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding trans-4-ethylcyclohexanol. This reaction provides a stereospecific route to the corresponding alcohol.[5]

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a septum and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Syringes

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

Step 1: Hydroboration

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum.

  • Add a solution of this compound in anhydrous THF to the flask.

  • Cool the flask in an ice bath.

  • Slowly add the borane-THF complex solution (1.1 equivalents of BH₃) to the stirred solution of the alkene via a syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

Step 2: Oxidation 6. Cool the reaction mixture again in an ice bath. 7. Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution. 8. After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour. 9. Transfer the mixture to a separatory funnel and extract with diethyl ether. 10. Wash the combined organic extracts with brine. 11. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude trans-4-ethylcyclohexanol. 12. The product can be purified by distillation or column chromatography.

ReactionReagents and ConditionsProductTypical Yield
Hydroboration-Oxidation1. BH₃·THF, THF, 0 °C to rt; 2. H₂O₂, NaOHtrans-4-Ethylcyclohexanol85-95%

Relevance in Drug Development

The cyclohexene (B86901) scaffold is a common structural motif in a variety of biologically active molecules and approved drugs. The ability to introduce diverse functionalities onto the cyclohexene ring through reactions of intermediates like this compound makes it a valuable starting point for the synthesis of novel therapeutic agents.

For instance, various derivatives of cyclohexene have been investigated for their potential as anti-sepsis agents by inhibiting the production of nitric oxide and inflammatory cytokines.[2] Furthermore, cyclohexenone derivatives, which can be synthesized from cyclohexene precursors, have shown promising anticancer activities .[6]

While a direct lineage from this compound to a specific marketed drug is not prominently documented, its derivatives are of significant interest in medicinal chemistry for the following reasons:

  • Scaffold for Diversity-Oriented Synthesis: The functional handles introduced through the reactions described above allow for the attachment of various pharmacophores, enabling the creation of large libraries of compounds for high-throughput screening.

  • Chiral Pool Synthesis: As this compound is chiral, it can be used as a starting material for the enantioselective synthesis of complex molecules, which is crucial in drug development as different enantiomers can have vastly different pharmacological activities.

  • Bioisosteric Replacement: The ethylcyclohexyl group can be used as a bioisostere for other lipophilic groups in known drug molecules to fine-tune their pharmacokinetic and pharmacodynamic properties.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.

Synthesis_of_4_Ethylcyclohexene 4-Ethylcyclohexanol 4-Ethylcyclohexanol This compound This compound 4-Ethylcyclohexanol->this compound H₃PO₄, H₂SO₄ Heat

Caption: Synthesis of this compound via dehydration.

Reactions_of_4_Ethylcyclohexene cluster_synthesis Synthesis cluster_reactions Key Reactions 4-Ethylcyclohexanol 4-Ethylcyclohexanol This compound This compound 4-Ethylcyclohexanol->this compound Acid-catalyzed Dehydration 4-Ethyl-1,2-epoxycyclohexane 4-Ethyl-1,2-epoxycyclohexane This compound->4-Ethyl-1,2-epoxycyclohexane Epoxidation (m-CPBA) Ethylcyclohexane Ethylcyclohexane This compound->Ethylcyclohexane Hydrogenation (H₂, Pd/C) trans-4-Ethylcyclohexanol trans-4-Ethylcyclohexanol This compound->trans-4-Ethylcyclohexanol Hydroboration- Oxidation

Caption: Synthetic pathways starting from 4-Ethylcyclohexanol.

Drug_Development_Logic This compound This compound Functionalized Cyclohexane Derivatives Functionalized Cyclohexane Derivatives This compound->Functionalized Cyclohexane Derivatives Derivatization Reactions Bioactive Molecules Bioactive Molecules Functionalized Cyclohexane Derivatives->Bioactive Molecules Screening & Optimization Drug Candidates Drug Candidates Bioactive Molecules->Drug Candidates Preclinical & Clinical Studies

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a readily accessible and highly useful intermediate in chemical manufacturing. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore its synthetic potential. The ability to transform this compound into a variety of functionalized cyclohexane derivatives opens up numerous possibilities for the discovery and development of new chemical entities with valuable applications in medicine and beyond.

References

Application Notes and Protocols for the Analytical Identification of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 4-Ethylcyclohexene, a volatile organic compound. The following protocols cover Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra.[1]

Application Note

This protocol is designed for the qualitative and quantitative analysis of this compound in a prepared organic solvent extract. GC-MS provides structural information, reducing the risk of misidentification due to co-eluting compounds.[2] The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. A notable fragmentation for some cyclic alkenes is a retro-Diels-Alder reaction.[3]

Experimental Protocol

Sample Preparation:

  • Ensure the sample is dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.[1]

  • Adjust the concentration to fall within the linear range of the instrument, typically 1-100 µg/mL.[1]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]

  • Injector: Split/splitless injector.[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Mode: Splitless for 1 minute to enhance sensitivity for trace analysis.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 10 °C/min.[1]

Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • Identify this compound by comparing its retention time and mass spectrum with a known standard or a reference library (e.g., NIST).

  • For quantification, create a calibration curve using a series of standards of known concentrations.

Quantitative Data

Table 1: GC-MS Parameters and Expected Data for this compound

ParameterValueReference
Kovats Retention Index (non-polar column) 851[4]
Molecular Ion (M+) m/z 110
Key Mass Fragments m/z 81, 67, 54, 41, 29
Limit of Detection (LOD) Low ng/mL to pg/mL range[1]
Limit of Quantification (LOQ) ng/mL range[1]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Identify Identify by RT & MS Acquire->Identify Quantify Quantify Identify->Quantify

GC-MS analysis workflow for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. It is known for its wide linear dynamic range and lower operational cost compared to GC-MS.[2]

Application Note

This protocol is suitable for the routine quantitative analysis of this compound where the identity of the compound is already known. GC-FID is a universal detector for carbon-containing compounds and often demonstrates excellent repeatability.[2]

Experimental Protocol

Sample Preparation:

  • Prepare samples as described in the GC-MS protocol. For quantitative analysis, it is crucial to use an internal standard (e.g., a compound with similar properties but well-separated chromatographically).

Instrumentation and Conditions:

  • Gas Chromatograph: Nexis GC-2030 or equivalent.[5]

  • Detector: Flame Ionization Detector (FID).[5]

  • GC Column: As described in the GC-MS protocol.

  • Injector Temperature: 250 °C.[5]

  • Carrier Gas: Helium at a constant flow rate of 20 mL/min.[5]

  • Detector Temperature: 280 °C.[5]

  • Detector Gases: H2 at 32.0 mL/min, Air at 200 mL/min.[5]

  • Oven Temperature Program: Same as GC-MS protocol.

Data Acquisition and Analysis:

  • Acquire the chromatogram.

  • Identify the this compound peak based on its retention time, confirmed by running a standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve.

Quantitative Data

Table 2: GC-FID Performance Characteristics for Volatile Organic Compounds

ParameterPerformanceReference
Specificity Moderate (based on retention time)[2]
Linearity (R²) > 0.99[1]
Range (µg/mL) 1 - 1000[2]
Accuracy (% Recovery) 98.0 - 102.0%[2]
Precision (RSD%) - Repeatability ≤ 2.0%[2]

Workflow Diagram

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prepare Prepare Sample with Internal Standard Inject Inject into GC-FID Prepare->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Identify Identify by Retention Time Acquire->Identify Quantify Quantify using Calibration Curve Identify->Quantify

GC-FID analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks of this compound.

Application Note

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Experimental Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (B1202638) (TMS).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: Bruker DPX 400 or 500 spectrometer or equivalent.[6]

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire spectra with proton decoupling. A larger number of scans will be required compared to ¹H NMR.

Data Processing:

  • Fourier Transformation: Apply an appropriate window function and perform Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Calibration: Calibrate the spectrum using the solvent peak or TMS (0 ppm).

  • Integration (¹H NMR): Integrate the peaks to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Expected Spectral Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Olefinic (=CH) 5.5 - 6.0125 - 135
Allylic (-CH₂-CH=) ~2.025 - 35
Aliphatic (-CH₂-) 1.2 - 1.820 - 30
Ethyl (-CH₂CH₃) Quartet: ~1.4, Triplet: ~0.9Methylene: ~28, Methyl: ~12
Methine (-CH-) ~1.9~35

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1H Acquire ¹H Spectrum Transfer->Acquire1H Acquire13C Acquire ¹³C Spectrum Transfer->Acquire13C Process Process Spectra (FT, Phasing) Acquire1H->Process Acquire13C->Process Analyze Analyze Chemical Shifts & Integration Process->Analyze Elucidate Elucidate Structure Analyze->Elucidate

NMR analysis workflow for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Application Note

This protocol is used for the rapid identification of the key functional groups in this compound, primarily the C=C double bond and C-H bonds.

Experimental Protocol

Sample Preparation:

  • For liquid samples like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Alternatively, an Attenuated Total Reflectance (ATR)-FTIR accessory can be used by placing a drop of the sample directly on the ATR crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[7]

  • Acquisition:

    • Collect a background spectrum of the empty salt plates or clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify the characteristic absorption bands for the functional groups present in this compound.

Expected Spectral Data

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
=C-H Stretch3000 - 3100
C-H (sp³) Stretch2850 - 3000
C=C Stretch~1650
-CH₂- Bend~1450

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Analysis Prepare Prepare Sample (Neat Liquid/ATR) Background Collect Background Spectrum Prepare->Background Sample Collect Sample Spectrum Background->Sample Process Process Spectrum Sample->Process Identify Identify Functional Groups Process->Identify

FTIR analysis workflow for this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 4-Ethylcyclohexene (C₈H₁₄, Mol. Wt. 110.1968) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] It includes a comprehensive experimental protocol, quantitative data presentation, and a discussion of the characteristic mass spectrum and fragmentation patterns.

Introduction

This compound is a cyclic olefin that may be of interest in various fields, including organic synthesis, polymer chemistry, and as a potential volatile organic compound (VOC) marker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] This method combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical FormulaC₈H₁₄--INVALID-LINK--
Molecular Weight110.1968 g/mol --INVALID-LINK--
CAS Number3742-42-5--INVALID-LINK--
IUPAC Name4-ethylcyclohex-1-ene--INVALID-LINK--
Boiling Point134-135 °C
Kovats Retention Index (Standard Non-Polar)851--INVALID-LINK--

Experimental Protocol

This protocol provides a general framework for the qualitative and quantitative analysis of this compound. Method development and validation are recommended for specific applications and matrices.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.

    • Create a series of calibration standards by performing serial dilutions of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Ensure the sample is dissolved in a compatible volatile organic solvent.

    • The concentration of this compound in the sample should be adjusted to fall within the linear range of the calibration curve.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent contamination of the GC system.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and optimized as needed. These are based on typical conditions for analyzing similar volatile organic compounds.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/splitless injector
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (for 1 minute to enhance sensitivity) or Split (e.g., 50:1 for higher concentrations)
Oven Temperature Program - Initial temperature: 60 °C, hold for 2 minutes- Ramp to 180 °C at a rate of 10 °C/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-300 m/z
Solvent Delay 3 minutes

Data Presentation

The mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data for the major peaks observed in the electron ionization (EI) mass spectrum are summarized below.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
2725.8[C₂H₃]⁺
2923.5[C₂H₅]⁺
3938.8[C₃H₃]⁺
4155.3[C₃H₅]⁺
5499.9[C₄H₆]⁺
6756.5[C₅H₇]⁺
81100.0 (Base Peak)[C₆H₉]⁺
9528.2[C₇H₁₁]⁺
11017.6[C₈H₁₄]⁺ (Molecular Ion)

Data is compiled from publicly available spectral data.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Dilution Dilution & Filtration Standard->Dilution Sample Sample Preparation Sample->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Library_Search Library Search Mass_Spectrum->Library_Search

Caption: A flowchart of the GC-MS experimental workflow.

Fragmentation Pathway of this compound

The mass spectrum of this compound is generated by the fragmentation of the molecular ion ([M]⁺) upon electron impact. The proposed fragmentation pathway leading to the major observed ions is depicted below.

Fragmentation_Pathway cluster_fragments Major Fragments M This compound [C₈H₁₄]⁺˙ m/z = 110 F81 [C₆H₉]⁺ m/z = 81 (Base Peak) M->F81 -C₂H₅ (Loss of ethyl radical) F54 [C₄H₆]⁺ m/z = 54 M->F54 Retro-Diels-Alder F95 [C₇H₁₁]⁺ m/z = 95 M->F95 -CH₃ (Loss of methyl radical) F67 [C₅H₇]⁺ m/z = 67 F81->F67 -CH₂

Caption: Proposed fragmentation of this compound.

Discussion of Fragmentation

The electron ionization mass spectrum of this compound shows a discernible molecular ion peak at m/z 110. The base peak is observed at m/z 81, which corresponds to the loss of an ethyl radical (•C₂H₅) from the molecular ion. This is a common fragmentation pathway for ethyl-substituted cyclic compounds.

Another significant fragmentation is the retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene (B86901) derivatives, which results in the formation of a diene and an alkene. In the case of this compound, this would lead to the formation of 1,3-butadiene (B125203) and 1-butene. The charge can reside on either fragment, but the fragment at m/z 54, corresponding to the 1,3-butadiene radical cation ([C₄H₆]⁺˙), is particularly prominent.

Other notable fragments include m/z 95, likely due to the loss of a methyl radical, and m/z 67, which can be formed from the m/z 81 fragment. The presence of ions at m/z 41 and 29 correspond to smaller alkyl fragments.

Conclusion

This application note provides a comprehensive protocol and foundational data for the analysis of this compound by GC-MS. The detailed experimental conditions, quantitative data, and fragmentation analysis will be valuable for researchers, scientists, and drug development professionals working with this compound and related volatile organic molecules. The provided methodologies and visualizations offer a robust starting point for method development and routine analysis.

References

Halogenation Protocols for 4-Ethylcyclohexene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-Ethylcyclohexene is a valuable intermediate in organic synthesis, frequently utilized in the development of novel pharmaceuticals and functional materials. The strategic introduction of halogen atoms onto its cyclohexene (B86901) scaffold opens up a wide array of subsequent transformations. This document provides detailed application notes and experimental protocols for the halogenation of this compound, focusing on electrophilic addition to the double bond and allylic substitution. The methodologies for chlorination, bromination, and iodination are presented, along with expected outcomes regarding regioselectivity and stereoselectivity.

Electrophilic Addition Reactions

Electrophilic addition of halogens to the double bond of this compound proceeds via a cyclic halonium ion intermediate. This mechanism dictates a stereospecific anti-addition of the two halogen atoms, resulting in the formation of vicinal dihalides.[1]

Electrophilic Bromination

The reaction of this compound with molecular bromine (Br₂) in an inert solvent leads to the formation of 1,2-dibromo-4-ethylcyclohexane. The reaction is highly stereoselective, yielding the trans-dibromide as the major product due to the anti-addition mechanism.[2][3][4][5]

Quantitative Data:

ProductStereochemistryTypical Yield
(trans)-1,2-Dibromo-4-ethylcyclohexaneanti-addition>90%
(cis)-1,2-Dibromo-4-ethylcyclohexanesyn-additionMinor or not observed

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. The characteristic reddish-brown color of bromine should disappear upon addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure trans-1,2-dibromo-4-ethylcyclohexane.

Reaction Workflow:

A This compound in CH2Cl2 B Add Br2 in CH2Cl2 at 0°C A->B C Reaction Stirring (1-2h) B->C D Quench with Na2S2O3 C->D E Extraction & Drying D->E F Purification E->F G trans-1,2-Dibromo-4-ethylcyclohexane F->G

Caption: Workflow for Electrophilic Bromination.

Electrophilic Chlorination

Similar to bromination, the chlorination of this compound with molecular chlorine (Cl₂) proceeds via a chloronium ion intermediate to give the trans-1,2-dichloro-4-ethylcyclohexane as the major product.[6] The reaction is typically carried out in a non-polar solvent.

Quantitative Data:

ProductStereochemistryTypical Yield
(trans)-1,2-Dichloro-4-ethylcyclohexaneanti-additionHigh
(cis)-1,2-Dichloro-4-ethylcyclohexanesyn-additionMinor

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in a dry, inert solvent like carbon tetrachloride (CCl₄).

  • Reagent Addition: At room temperature, bubble chlorine gas through the solution or add a solution of chlorine in CCl₄ dropwise.

  • Reaction Monitoring: Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Work-up: Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield 1,2-dichloro-4-ethylcyclohexane.

Electrophilic Iodination

The direct addition of iodine (I₂) to alkenes is often a reversible and slow process. However, the reaction can be driven to completion using an oxidizing agent, such as hydrogen peroxide (H₂O₂), which facilitates the formation of a more electrophilic iodine species. The reaction proceeds through an iodonium (B1229267) ion intermediate, leading to the anti-addition product.

Quantitative Data:

ProductStereochemistryTypical Yield
(trans)-1,2-Diiodo-4-ethylcyclohexaneanti-additionModerate to High

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iodine (0.5 eq) in an aqueous solvent like water or a mixture of water and an organic co-solvent.

  • Reagent Addition: To this suspension, add 30% aqueous hydrogen peroxide (a slight excess) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: After completion, extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude trans-1,2-diiodo-4-ethylcyclohexane, which can be further purified if necessary.

Allylic Halogenation

Allylic halogenation involves the substitution of a hydrogen atom at a carbon adjacent to the double bond. This reaction proceeds through a free radical mechanism and is favored under conditions of low halogen concentration.[7][8] For unsymmetrical alkenes like this compound, a mixture of regioisomers can be expected due to the formation of a resonance-stabilized allylic radical.[9]

Allylic Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient reagent for allylic bromination as it provides a low, constant concentration of bromine radicals.[7][10] The reaction is typically initiated by light or a radical initiator like benzoyl peroxide. For this compound, hydrogen abstraction can occur at two different allylic positions (C3 and C6), leading to a mixture of 3-bromo-5-ethylcyclohexene and 3-bromo-6-ethylcyclohexene.[11]

Quantitative Data:

ProductRegioselectivityTypical Yield (Overall)
3-Bromo-5-ethylcyclohexeneMixture of regioisomers70-80%
3-Bromo-6-ethylcyclohexene

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) and N-Bromosuccinimide (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) or irradiate the mixture with a UV lamp.

  • Reaction: Heat the mixture to reflux and maintain for several hours.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide (B58015) byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the resulting mixture of allylic bromides by vacuum distillation.

Reaction Mechanism:

cluster_0 Initiation cluster_1 Propagation cluster_2 NBS Role A Radical Initiator B Br Radical A->B C This compound D Allylic Radical (Resonance Stabilized) C->D H abstraction by Br• E Allylic Bromide (Mixture of Isomers) D->E Reaction with Br2 F Br2 G NBS + HBr G->F Generates low [Br2]

Caption: Mechanism of Allylic Bromination with NBS.

Allylic Chlorination

Allylic chlorination can be achieved using N-chlorosuccinimide (NCS) in a similar fashion to allylic bromination, or by using chlorine gas at high temperatures.[8] The use of Cl₂ at elevated temperatures also favors the radical substitution pathway over electrophilic addition. As with bromination, a mixture of regioisomeric allylic chlorides is expected.

Quantitative Data:

ProductRegioselectivityTypical Yield (Overall)
3-Chloro-5-ethylcyclohexeneMixture of regioisomersModerate to High
3-Chloro-6-ethylcyclohexene

Experimental Protocol (High Temperature Chlorination):

  • Reaction Setup: In a suitable reactor for high-temperature gas-phase reactions, heat this compound to approximately 400-500 °C.

  • Reagent Addition: Introduce chlorine gas (Cl₂) into the reactor.

  • Reaction: The reaction occurs in the gas phase.

  • Product Collection: Cool the product stream to condense the chlorinated cyclohexenes and separate them from HCl gas.

  • Purification: The mixture of allylic chlorides can be purified by fractional distillation.

The halogenation of this compound offers versatile pathways to introduce chlorine, bromine, and iodine atoms into the molecule. Electrophilic additions to the double bond are highly stereoselective, yielding trans-dihalides. In contrast, allylic halogenations, typically performed with N-halosuccinimides or at high temperatures, proceed via a radical mechanism and can lead to a mixture of regioisomers. The choice of halogenation protocol should be guided by the desired substitution pattern and the subsequent synthetic transformations planned. The protocols provided herein serve as a comprehensive guide for researchers to effectively functionalize this compound.

References

Application Notes and Protocols for the Use of 4-Ethylcyclohexene in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethylcyclohexene as a model substrate in various mechanistic studies. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to facilitate the design and execution of related research.

Introduction

This compound is a valuable model compound for investigating the mechanisms of several fundamental organic reactions. Its simple, yet informative, structure, featuring a disubstituted double bond within a cyclohexene (B86901) ring, allows for the study of stereoselectivity, regioselectivity, and reaction kinetics. This document outlines protocols for key reactions of this compound, including electrophilic additions, catalytic hydrogenation, oxidation, and ozonolysis.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 3742-42-5[1]
Molecular Formula C₈H₁₄[1]
Molecular Weight 110.20 g/mol [1]
Boiling Point 134-136 °C
Density 0.802 g/mL at 25 °C
Appearance Colorless liquid
Solubility Insoluble in water; soluble in common organic solvents.

Mechanistic Studies and Experimental Protocols

Electrophilic Addition: Bromination

The reaction of this compound with bromine is a classic example of electrophilic addition to an alkene. The mechanism proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms.

Reaction Scheme:

C₈H₁₄ + Br₂ → C₈H₁₄Br₂

Experimental Protocol:

  • Materials: this compound, bromine, dichloromethane (B109758) (CH₂Cl₂), 5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Procedure:

    • Dissolve this compound (1.10 g, 10.0 mmol) in 20 mL of dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.60 g, 10.0 mmol) in 10 mL of dichloromethane dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

    • After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0 °C.

    • Quench the reaction by adding 10 mL of 5% aqueous sodium thiosulfate solution to remove any unreacted bromine.

    • Separate the organic layer, wash with water (2 x 15 mL) and brine (15 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, (1R,2R,4S)- and (1S,2S,4R)-1,2-dibromo-4-ethylcyclohexane.

  • Analysis: The product can be analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Expected Product Distribution: Due to the formation of the bromonium ion and subsequent anti-attack by the bromide ion, the major products are the trans-dibromides. The presence of the ethyl group at the 4-position can influence the facial selectivity of the initial bromine addition, potentially leading to a mixture of diastereomers.

Quantitative Data:

ReactantMoles (mmol)Volume/MassProductTheoretical Yield (g)
This compound10.01.10 g1,2-dibromo-4-ethylcyclohexane2.70
Bromine10.01.60 g

Mechanistic Pathway:

bromination This compound This compound Bromonium Ion Intermediate Bromonium Ion Intermediate This compound->Bromonium Ion Intermediate + Br₂ trans-1,2-Dibromo-4-ethylcyclohexane trans-1,2-Dibromo-4-ethylcyclohexane Bromonium Ion Intermediate->trans-1,2-Dibromo-4-ethylcyclohexane + Br⁻

Caption: Bromination of this compound.

Catalytic Hydrogenation

The catalytic hydrogenation of this compound over a palladium on carbon (Pd/C) catalyst is a syn-addition reaction, where both hydrogen atoms add to the same face of the double bond.

Reaction Scheme:

C₈H₁₄ + H₂ --(Pd/C)--> C₈H₁₆

Experimental Protocol:

  • Materials: this compound, 10% Palladium on carbon (Pd/C), ethanol (B145695), hydrogen gas (H₂).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.10 g, 10.0 mmol) in 20 mL of ethanol.

    • Carefully add 10% Pd/C (0.05 g, ~5 mol% Pd) to the solution.

    • Seal the flask with a septum and connect it to a hydrogen-filled balloon.

    • Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with ethanol (2 x 10 mL).

    • Remove the solvent from the combined filtrate under reduced pressure to yield ethylcyclohexane.

  • Analysis: The product can be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm complete saturation.

Quantitative Data:

ReactantMoles (mmol)Volume/MassProductTheoretical Yield (g)
This compound10.01.10 gEthylcyclohexane1.12
10% Pd/C-0.05 g

Experimental Workflow:

hydrogenation_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Dissolve this compound in Ethanol Dissolve this compound in Ethanol Add Pd/C catalyst Add Pd/C catalyst Dissolve this compound in Ethanol->Add Pd/C catalyst Evacuate and backfill with H₂ Evacuate and backfill with H₂ Add Pd/C catalyst->Evacuate and backfill with H₂ Stir under H₂ atmosphere Stir under H₂ atmosphere Evacuate and backfill with H₂->Stir under H₂ atmosphere Monitor reaction progress Monitor reaction progress Stir under H₂ atmosphere->Monitor reaction progress Filter through Celite Filter through Celite Monitor reaction progress->Filter through Celite Remove solvent Remove solvent Filter through Celite->Remove solvent Ethylcyclohexane (Product) Ethylcyclohexane (Product) Remove solvent->Ethylcyclohexane (Product)

Caption: Catalytic Hydrogenation Workflow.

Oxidation: Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism to form an epoxide.

Reaction Scheme:

C₈H₁₄ + m-CPBA → C₈H₁₄O + m-CBA

Experimental Protocol:

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA, ~77%), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve this compound (1.10 g, 10.0 mmol) in 30 mL of dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate beaker, dissolve m-CPBA (2.24 g, ~10.0 mmol of active oxygen) in 20 mL of dichloromethane.

    • Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (3 x 20 mL) to remove the meta-chlorobenzoic acid byproduct.

    • Wash with brine (20 mL), and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude epoxide, 4-ethyl-1,2-epoxycyclohexane.

  • Analysis: The product can be purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data:

ReactantMoles (mmol)Mass (g)ProductTheoretical Yield (g)
This compound10.01.104-Ethyl-1,2-epoxycyclohexane1.26
m-CPBA (~77%)~10.02.24

Mechanistic Pathway:

epoxidation This compound This compound Concerted Transition State Concerted Transition State This compound->Concerted Transition State + m-CPBA 4-Ethyl-1,2-epoxycyclohexane 4-Ethyl-1,2-epoxycyclohexane Concerted Transition State->4-Ethyl-1,2-epoxycyclohexane

Caption: Epoxidation of this compound.

Ozonolysis

Ozonolysis of this compound followed by a reductive work-up cleaves the double bond to form two carbonyl compounds.

Reaction Scheme:

  • C₈H₁₄ + O₃ → Ozonide Intermediate

  • Ozonide Intermediate + (CH₃)₂S → C₅H₈O₂ + C₃H₆O + (CH₃)₂SO

Experimental Protocol:

  • Materials: this compound, dichloromethane (CH₂Cl₂), methanol (B129727) (MeOH), ozone (O₃), dimethyl sulfide (B99878) ((CH₃)₂S).

  • Procedure:

    • Dissolve this compound (1.10 g, 10.0 mmol) in a 1:1 mixture of dichloromethane and methanol (40 mL) in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

    • Purge the solution with nitrogen gas to remove the excess ozone.

    • Slowly add dimethyl sulfide (1.5 mL, 20 mmol) to the cold solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be analyzed directly or purified by column chromatography.

  • Analysis: The products, 3-ethyl-1,6-hexanedial, can be identified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

ReactantMoles (mmol)Volume/MassProductTheoretical Yield (g)
This compound10.01.10 g3-Ethyl-1,6-hexanedial1.42
Dimethyl Sulfide20.01.5 mL

Reaction Pathway:

ozonolysis This compound This compound Molozonide Molozonide This compound->Molozonide + O₃ Ozonide Ozonide Molozonide->Ozonide 3-Ethyl-1,6-hexanedial 3-Ethyl-1,6-hexanedial Ozonide->3-Ethyl-1,6-hexanedial + (CH₃)₂S (Reductive Work-up)

Caption: Ozonolysis of this compound.

Conclusion

This compound serves as an excellent substrate for studying a variety of organic reaction mechanisms. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the intricacies of electrophilic addition, catalytic hydrogenation, oxidation, and ozonolysis reactions. The provided diagrams offer a clear visual representation of the mechanistic pathways and experimental workflows, aiding in both the conceptual understanding and practical application of these important transformations.

References

Application Notes and Protocols for the Transition Metal-Catalyzed Synthesis of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylcyclohexene is a valuable cyclic olefin intermediate in organic synthesis. Its selective synthesis, typically via the partial hydrogenation of 4-vinylcyclohexene (B86511), presents a common challenge in catalysis: the chemoselective reduction of one double bond in the presence of another, less reactive one. This document provides detailed application notes and experimental protocols for the synthesis of this compound using various transition metal catalysts. The selective hydrogenation of the exocyclic double bond (vinyl group) of 4-vinylcyclohexene is the primary focus, as it is a more reactive site compared to the endocyclic double bond of the cyclohexene (B86901) ring.

Reaction Principle

The synthesis of this compound from 4-vinylcyclohexene involves the selective addition of hydrogen across the vinyl group's double bond, leaving the double bond within the cyclohexene ring intact. This transformation is effectively achieved using heterogeneous transition metal catalysts.

Reaction Scheme:

The selectivity of this reaction is highly dependent on the choice of catalyst, reaction conditions (temperature, pressure), and solvent. Common side products include the fully saturated ethylcyclohexane (B155913) and the isomeric vinylcyclohexane, which results from the hydrogenation of the endocyclic double bond.

Data Presentation: Catalyst Performance in the Selective Hydrogenation of 4-Vinylcyclohexene

The following table summarizes quantitative data from various studies on the transition metal-catalyzed hydrogenation of 4-vinylcyclohexene to this compound. This allows for a direct comparison of catalyst performance under different conditions.

CatalystSubstrateTemperature (°C)Pressure (atm)SolventConversion of 4-Vinylcyclohexene (%)Selectivity to this compound (%)Other Products (%)
Raney Nickel (W-2)4-Vinylcyclohexene5030-150-PartialNot SpecifiedEthylcyclohexane
Urushibara Ni-A4-Vinylcyclohexene301 (Atmospheric)Ethanol (B145695)HighHigh (initially)Ethylcyclohexane (on further hydrogenation)
Urushibara Ni-B4-Vinylcyclohexene301 (Atmospheric)EthanolHighHigh (initially)Ethylcyclohexane (on further hydrogenation)
Precipitated Ni4-Vinylcyclohexene301 (Atmospheric)EthanolHighModerateEthylcyclohexane (on further hydrogenation)
3% Pd/Active Carbon4-Vinylcyclohexene201 (Atmospheric)Hexane~95~50Vinylcyclohexane (~25%), Ethylcyclohexane (~25%)

Note: "Not Specified" indicates that the specific quantitative data was not available in the cited literature.

Experimental Protocols

Protocol 1: Selective Hydrogenation using Raney Nickel Catalyst

This protocol is based on the general procedure for the partial hydrogenation of 4-vinylcyclohexene.

Materials:

  • 4-Vinylcyclohexene

  • Raney Nickel (W-2 type, slurry in water or ethanol)

  • High-pressure autoclave (batch reactor)

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • Catalyst Preparation: If the Raney Nickel is in an aqueous slurry, carefully decant the water and wash the catalyst with several portions of absolute ethanol to remove residual water.

  • Reaction Setup: In a high-pressure autoclave, place the desired amount of 4-vinylcyclohexene.

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the prepared Raney Nickel catalyst to the autoclave. The catalyst loading should be empirically determined, but a starting point of 5-10% by weight relative to the substrate is common.

  • Reaction Conditions: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-150 atm) and heat the reaction mixture to the target temperature (e.g., 50 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 4-vinylcyclohexene and the selectivity towards this compound. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care. It can be quenched by slowly adding it to a large volume of water.

  • Purification: The crude product can be purified by distillation to isolate this compound from any unreacted starting material, over-hydrogenated product (ethylcyclohexane), and isomeric byproducts.

Protocol 2: Selective Hydrogenation using Palladium on Activated Carbon (Pd/C)

This protocol describes the use of a common heterogeneous catalyst for selective hydrogenation.

Materials:

  • 4-Vinylcyclohexene

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Hydrogenation apparatus (e.g., Parr shaker or stirred autoclave)

  • Hydrogen gas source (a balloon can be used for atmospheric pressure reactions)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask for atmospheric pressure or a pressure vessel for higher pressures), dissolve 4-vinylcyclohexene in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading is typically 1-5 mol% of palladium relative to the substrate.

  • Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. For atmospheric pressure hydrogenation, a hydrogen-filled balloon connected to the flask via a needle is sufficient. For higher pressures, use a regulated hydrogen cylinder.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is complete when the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis process.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification catalyst_prep Prepare Catalyst (e.g., wash Raney Ni or weigh Pd/C) setup Combine 4-Vinylcyclohexene, Solvent, and Catalyst catalyst_prep->setup hydrogenation Introduce Hydrogen Gas (Set Temperature and Pressure) setup->hydrogenation monitoring Monitor Reaction Progress (GC/TLC) hydrogenation->monitoring quench Cool and Vent monitoring->quench Reaction Complete filtration Filter to Remove Catalyst quench->filtration purification Purify Product (Distillation/Chromatography) filtration->purification product This compound purification->product G 4-Vinylcyclohexene 4-Vinylcyclohexene This compound This compound 4-Vinylcyclohexene->this compound + H₂ (Selective) Vinylcyclohexane Vinylcyclohexane 4-Vinylcyclohexene->Vinylcyclohexane + H₂ (Non-selective) Ethylcyclohexane Ethylcyclohexane This compound->Ethylcyclohexane + H₂ (Over-hydrogenation) Vinylcyclohexane->Ethylcyclohexane + H₂

Troubleshooting & Optimization

Technical Support Center: 4-Ethylcyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethylcyclohexene, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis of this compound is through the acid-catalyzed dehydration of 4-ethylcyclohexanol (B27859). This elimination reaction involves the removal of a water molecule from the alcohol to form a carbon-carbon double bond in the cyclohexene (B86901) ring.[1][2] Commonly used acid catalysts include strong, non-nucleophilic acids like sulfuric acid and phosphoric acid.[1]

Q2: What are the key factors influencing the yield of this compound in an acid-catalyzed dehydration reaction?

A2: Several factors can significantly impact the yield:

  • Choice of Acid Catalyst: Strong acids are necessary to protonate the hydroxyl group of the alcohol, converting it into a good leaving group (water).[2][3] A combination of acids, such as sulfuric and phosphoric acid, can also be effective.[1]

  • Reaction Temperature: The reaction requires heating to overcome the activation energy of the elimination reaction. However, excessively high temperatures can lead to side reactions and charring, especially with sulfuric acid.[4]

  • Reaction Time: Sufficient reaction time is needed for the dehydration to proceed to completion. Monitoring the reaction progress can help determine the optimal time to stop the reaction and prevent product degradation.

  • Purity of Reagents: The presence of impurities in the starting material, 4-ethylcyclohexanol, or the acid catalyst can interfere with the reaction and lead to the formation of byproducts.

  • Efficient Removal of Products: Since the dehydration reaction is reversible, removing the product (this compound) from the reaction mixture as it forms can shift the equilibrium towards the product side, thereby increasing the yield, in accordance with Le Châtelier's principle.[5][6] This is often achieved through distillation.[3][5]

Q3: What are the common side products in the synthesis of this compound, and how can they be minimized?

A3: Common side products include:

  • Isomeric Alkenes: Carbocation rearrangements can occur during the reaction, leading to the formation of more stable alkene isomers, such as 1-ethylcyclohexene (B74122) and 3-ethylcyclohexene.[7] Using a milder acid catalyst and carefully controlling the reaction temperature can help minimize these rearrangements.

  • Di-alkene Byproducts: Further elimination reactions can sometimes occur, leading to the formation of dienes.

  • Polymerization: Alkenes can polymerize in the presence of strong acids, especially at higher temperatures. Using a moderate temperature and reaction time can reduce polymerization.

  • Ether Formation: If the reaction temperature is too low, an intermolecular reaction between two alcohol molecules can occur, leading to the formation of a diether as a byproduct.[8]

Q4: How can I confirm the successful synthesis of this compound and assess its purity?

A4: Several analytical techniques can be used:

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show the disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) from the starting alcohol and the appearance of a C=C stretch (around 1640-1680 cm⁻¹) and =C-H stretches (around 3000-3100 cm⁻¹) characteristic of an alkene.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for separating the product from any remaining starting material and byproducts, allowing for purity assessment.[10] The mass spectrum will show the molecular ion peak of this compound (m/z = 110.20) and its characteristic fragmentation pattern.

  • Chemical Tests for Unsaturation: Qualitative tests, such as the reaction with bromine solution (decolorization) or potassium permanganate (B83412) solution (formation of a brown precipitate), can indicate the presence of the alkene double bond.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Loss of Product During Workup: Product evaporation due to its volatility or incomplete extraction. 3. Reversible Reaction: Equilibrium not sufficiently shifted towards the product. 4. Incorrect Reagent Ratios: Suboptimal amounts of acid catalyst.1. Ensure the reaction is heated to the appropriate temperature (typically 160-180°C for dehydration with phosphoric and sulfuric acids) and for a sufficient duration.[3] 2. Handle the product in a well-ventilated fume hood and use a cooled receiving flask during distillation to minimize evaporation. Ensure efficient extraction techniques are used. 3. Utilize a distillation setup to remove the lower-boiling product as it forms, driving the reaction forward.[5][6] 4. Optimize the ratio of the acid catalyst to the alcohol.
Product is Contaminated with Starting Material 1. Incomplete Reaction: Reaction was not allowed to proceed to completion. 2. Inefficient Distillation: The boiling points of the starting material and product were not sufficiently different for effective separation.1. Increase the reaction time or temperature slightly. 2. Use a fractional distillation column for better separation of liquids with close boiling points. Ensure the distillation is performed slowly to allow for proper fractionation.
Formation of a Dark Brown or Black Reaction Mixture (Charring) 1. Use of Concentrated Sulfuric Acid: Sulfuric acid is a strong oxidizing agent and can cause charring of organic compounds at high temperatures.[4] 2. Excessively High Temperature: Overheating the reaction mixture.1. Use phosphoric acid as the primary catalyst, with only a small amount of sulfuric acid to increase the reaction rate.[11] 2. Carefully control the reaction temperature using a heating mantle with a temperature controller.
Presence of Multiple Isomeric Alkenes in the Product 1. Carbocation Rearrangement: The intermediate carbocation rearranges to a more stable form before elimination.[7]1. This is a common occurrence in E1 reactions. While difficult to eliminate completely, using a less harsh acid or lower reaction temperature may slightly favor the desired product. Purification by fractional distillation or chromatography might be necessary to isolate the desired isomer.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol

This protocol describes the synthesis of this compound via the dehydration of 4-ethylcyclohexanol using a mixture of phosphoric and sulfuric acids.

Materials:

  • 4-Ethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • 50 mL round-bottom flask

  • Distillation apparatus (Hickman still or simple distillation setup)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask, add 10.0 mL of 4-ethylcyclohexanol, 2.5 mL of 85% phosphoric acid, and 15 drops of concentrated sulfuric acid. Add a magnetic stir bar.

  • Assemble a distillation apparatus. Ensure the collection flask is cooled in an ice bath to minimize the evaporation of the volatile product.

  • Heat the reaction mixture with stirring. The reaction temperature should be maintained between 160-180°C.[3]

  • Collect the distillate, which will consist of this compound and water. Continue the distillation until no more product is distilling over.

  • Transfer the distillate to a separatory funnel.

  • Wash the organic layer with 10 mL of saturated sodium chloride solution to remove any remaining acid.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate for about 15 minutes.

  • Carefully decant or filter the dried product into a pre-weighed vial to determine the yield.

  • Characterize the product using IR spectroscopy and/or GC-MS.

Data Presentation

Table 1: Physical Properties of Reactant and Product

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
4-EthylcyclohexanolC₈H₁₆O128.21~185-187~0.914
This compoundC₈H₁₄110.20~134-136~0.806

Table 2: Expected IR Spectral Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance in Spectrum
O-H (alcohol)Stretching3200-3600Broad
C-H (alkane)Stretching2850-3000Strong, sharp
C=C (alkene)Stretching1640-1680Medium, sharp
=C-H (alkene)Stretching3000-3100Medium, sharp

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene A 4-Ethylcyclohexanol C -> A->C B + H₃O⁺ B->C D Protonated Alcohol C->D E + H₂O F Protonated Alcohol G -> F->G H Secondary Carbocation G->H I + H₂O J Secondary Carbocation L -> J->L K + H₂O K->L M This compound L->M N + H₃O⁺

Caption: Mechanism of acid-catalyzed dehydration of 4-ethylcyclohexanol.

Troubleshooting_Workflow start Low Yield of this compound q1 Was the reaction temperature adequate? start->q1 s1 Increase temperature to 160-180°C q1->s1 No q2 Was the product removed during the reaction? q1->q2 Yes s1->q2 s2 Use distillation to remove the product as it forms q2->s2 No q3 Is the product contaminated with starting material? q2->q3 Yes s2->q3 s3 Increase reaction time or use fractional distillation q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Dehydration of 4-Ethylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 4-ethylcyclohexanol (B27859).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the acid-catalyzed dehydration of 4-ethylcyclohexanol?

The acid-catalyzed dehydration of 4-ethylcyclohexanol proceeds primarily through an E1 (unimolecular elimination) mechanism.[1][2][3] This involves the protonation of the hydroxyl group by the acid catalyst, followed by the loss of a water molecule to form a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the alkene.

Q2: What are the expected products of the dehydration of 4-ethylcyclohexanol?

The major product is 4-ethylcyclohexene . However, due to the formation of a carbocation intermediate, rearrangements can occur, leading to a mixture of isomeric alkenes. The primary expected products are this compound, 3-ethylcyclohexene, and 1-ethylcyclohexene. The distribution of these products is governed by the stability of the resulting alkenes, with more substituted alkenes generally being more stable and thus, more favored (Zaitsev's rule).

Q3: Why is a mixture of phosphoric acid and sulfuric acid sometimes used as a catalyst?

While sulfuric acid is a strong dehydrating agent, it can also cause significant charring and oxidation of the organic compounds.[4] Phosphoric acid is less oxidizing and produces a cleaner reaction, though it is a weaker acid. A mixture can provide a balance between reactivity and minimizing side reactions.

Q4: How can I monitor the progress of the reaction?

The reaction is often driven to completion by distilling the alkene products as they are formed, which have lower boiling points than the starting alcohol.[5] Progress can be monitored by observing the temperature at the still head; a constant temperature near the boiling point of the expected alkene/water azeotrope indicates product formation. For more detailed analysis, small aliquots of the reaction mixture can be carefully withdrawn, neutralized, and analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[6][7][8]

Q5: What is the purpose of washing the crude product with sodium bicarbonate solution?

The crude distillate will likely contain acidic impurities from the catalyst (phosphoric or sulfuric acid) that co-distilled with the product.[5] Washing with a weak base like sodium bicarbonate solution neutralizes these acidic impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction temperature was too low or reaction time was too short. 2. Loss of product during workup: Product may have been lost during transfers or extractions. 3. Equilibrium not effectively shifted: Distillation may not have been efficient in removing the alkene products.1. Ensure the reaction is heated to the appropriate temperature to facilitate dehydration. Monitor the reaction for a sufficient duration. 2. Be meticulous during product isolation steps. Minimize transfers between glassware. 3. Ensure the distillation apparatus is set up correctly to efficiently remove the lower-boiling products.
Product is Dark/Charred 1. Reaction temperature is too high. 2. Use of concentrated sulfuric acid as the sole catalyst. 1. Carefully control the heating of the reaction mixture. Use a heating mantle with a temperature controller for better regulation. 2. Consider using phosphoric acid or a mixture of phosphoric and sulfuric acid to reduce charring.
Presence of Starting Material in the Final Product 1. Incomplete reaction. 2. Co-distillation of the starting alcohol with the product. 1. Increase the reaction time or temperature as appropriate. 2. Ensure the distillation is performed carefully to separate the lower-boiling alkene from the higher-boiling alcohol. A fractional distillation column may improve separation.
Multiple Alkene Isomers Detected Carbocation rearrangement: This is an inherent feature of the E1 mechanism for this substrate.This is expected. To favor the formation of the thermodynamically most stable alkene (Zaitsev's product), ensure the reaction reaches equilibrium. If a different isomer is desired, alternative synthetic routes that avoid carbocation intermediates may be necessary.
Broad, Unidentified Peaks in GC-MS Polymerization: Alkenes can polymerize in the presence of acid.1. Avoid excessively high temperatures. 2. Distill the product as it forms to remove it from the acidic conditions.

Quantitative Data

The following table presents a hypothetical product distribution for the dehydration of 4-ethylcyclohexanol under two different acidic conditions. Actual results will vary based on specific experimental parameters. Analysis is typically performed by GC-MS.[6][7][8]

Product Structure Boiling Point (°C) % Composition (H₃PO₄) % Composition (H₂SO₄/H₃PO₄)
This compound
alt text
~134-13670%65%
3-Ethylcyclohexene
alt text
~132-13420%25%
1-Ethylcyclohexene
alt text
~136-13710%10%

Experimental Protocols

Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol

Materials:

  • 4-ethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (optional, can be used in a mixture with H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

Procedure:

  • To a round-bottom flask, add 4-ethylcyclohexanol and a few boiling chips.

  • Carefully add the acid catalyst (e.g., a 1:1 mixture of 85% phosphoric acid and concentrated sulfuric acid, or just phosphoric acid). The total acid volume should be about 20-25% of the alcohol volume.

  • Assemble a simple or fractional distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene product.

  • Heat the reaction mixture gently. The alkene products and water will begin to co-distill.

  • Collect the distillate until no more product is observed coming over. The head temperature should be monitored and recorded.

  • Transfer the distillate to a separatory funnel.

  • Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid. Vent the separatory funnel frequently as carbon dioxide gas may be evolved.

  • Separate the aqueous layer.

  • Wash the organic layer with water.

  • Separate the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask.

  • Perform a final distillation to purify the alkene product, collecting the fraction at the appropriate boiling range.

  • Characterize the product using techniques such as GC-MS to determine the isomeric distribution and IR spectroscopy to confirm the presence of a C=C bond and the absence of an O-H bond.

Visualizations

Dehydration_Pathway Reaction Pathway for Dehydration of 4-Ethylcyclohexanol cluster_main Main Reaction cluster_side Side Reactions (Rearrangement) 4-Ethylcyclohexanol 4-Ethylcyclohexanol Protonated_Alcohol Protonated_Alcohol 4-Ethylcyclohexanol->Protonated_Alcohol + H⁺ Secondary_Carbocation Secondary_Carbocation Protonated_Alcohol->Secondary_Carbocation - H₂O This compound This compound Secondary_Carbocation->this compound - H⁺ Rearranged_Carbocation_1 Rearranged_Carbocation_1 Secondary_Carbocation->Rearranged_Carbocation_1 Hydride Shift Rearranged_Carbocation_2 Rearranged_Carbocation_2 Rearranged_Carbocation_1->Rearranged_Carbocation_2 Hydride Shift 3-Ethylcyclohexene 3-Ethylcyclohexene Rearranged_Carbocation_1->3-Ethylcyclohexene - H⁺ 1-Ethylcyclohexene 1-Ethylcyclohexene Rearranged_Carbocation_2->1-Ethylcyclohexene - H⁺

Caption: Main and side reaction pathways in the dehydration of 4-ethylcyclohexanol.

Troubleshooting_Workflow Troubleshooting Workflow for Dehydration Experiment Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Color Product Dark/Charred? Check_Yield->Check_Color No Temp_Time Verify Reaction Temperature and Time Check_Yield->Temp_Time Yes Check_Purity Starting Material Present? Check_Color->Check_Purity No High_Temp Reduce Reaction Temperature Consider Milder Catalyst Check_Color->High_Temp Yes End Successful Product Isolation Check_Purity->End No Incomplete_Rxn Increase Reaction Time or Improve Distillation Efficiency Check_Purity->Incomplete_Rxn Yes Temp_Time->Check_Color High_Temp->Check_Purity Incomplete_Rxn->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Purification of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-ethylcyclohexene from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction mixture?

When this compound is synthesized via the acid-catalyzed dehydration of 4-ethylcyclohexanol (B27859), the most common impurities include:

  • Unreacted 4-ethylcyclohexanol: The starting material for the reaction.

  • Water: A byproduct of the dehydration reaction.

  • Acid catalyst: Typically sulfuric acid or phosphoric acid used to catalyze the reaction.

  • Polymerization byproducts: Alkenes can polymerize in the presence of acid, leading to higher molecular weight impurities.

  • Isomeric alkenes: Rearrangement of the carbocation intermediate can lead to the formation of other C8H14 isomers.

Q2: What is the recommended primary purification method for this compound?

Fractional distillation is the most common and recommended primary purification method.[1] This is due to the significant difference in boiling points between this compound and the primary impurity, unreacted 4-ethylcyclohexanol, as well as the need to separate it from water, another major byproduct.

Q3: When should I consider using flash column chromatography instead of distillation?

Flash column chromatography can be a viable alternative or a secondary purification step under the following circumstances:

  • Small-scale purifications: For very small quantities of material where setting up a distillation apparatus may be less practical.

  • Removal of non-volatile impurities: If the reaction mixture contains significant amounts of non-volatile or polymeric byproducts, chromatography can be more effective at removing these.

  • Separation of isomeric impurities: If isomeric byproducts with very similar boiling points are present, flash chromatography may provide better separation.

  • High purity requirements: For applications requiring very high purity, a final chromatographic step after distillation can be beneficial.

Q4: How can I confirm the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of the final product:

  • Gas Chromatography (GC): An effective method to determine the percentage of this compound and detect volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify impurities.[1] Key signals for this compound in ¹H NMR are the vinylic protons between 5.5 and 6.0 ppm.[1]

  • Infrared (IR) Spectroscopy: The presence of a C=C bond and the absence of a broad O-H stretch (from the alcohol starting material) can be confirmed.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/mL)
This compoundC₈H₁₄110.20130.8 - 1310.802
4-EthylcyclohexanolC₈H₁₆O128.21~186~0.916
WaterH₂O18.021001.000

Data sourced from[1][2][3][4][5][6][7].

Table 2: Typical Purification Outcomes

Purification MethodExpected PurityTypical YieldNotes
Fractional Distillation>95%70-85%Primary method for removing unreacted starting material and water.
Flash Column Chromatography>98%85-95% (post-distillation)Effective for removing polar and high molecular weight impurities.

Troubleshooting Guides

Issue 1: The distillate is cloudy.

  • Possible Cause: The presence of water in the collected this compound. This compound is not soluble in water, leading to a cloudy appearance.

  • Solution:

    • Separatory Funnel Wash: Transfer the distillate to a separatory funnel and wash with a saturated sodium chloride (brine) solution. This will help to remove the bulk of the water.

    • Drying Agent: After separating the organic layer, dry it over an anhydrous salt such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

    • Filtration: Filter the dried organic layer to remove the drying agent.

    • Redistillation (Optional): For very high purity, a second distillation of the dried product can be performed.

Issue 2: The distillation is very slow, or no product is distilling over at the expected temperature.

  • Possible Cause 1: Insufficient heating of the distillation flask.

  • Solution 1: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of this compound to allow for efficient vaporization. The temperature of the vapor at the thermometer should be monitored and should plateau at the boiling point of the product.

  • Possible Cause 2: A leak in the distillation apparatus.

  • Solution 2: Check all joints and connections for a proper seal. Ensure that the condenser is properly seated and that there are no cracks in the glassware.

  • Possible Cause 3: Incomplete reaction, resulting in a high concentration of the higher-boiling 4-ethylcyclohexanol.

  • Solution 3: Monitor the reaction progress using TLC or GC before attempting distillation. If the reaction is incomplete, consider extending the reaction time or adding more catalyst.

Issue 3: The yield of purified this compound is low.

  • Possible Cause 1: Incomplete reaction.

  • Solution 1: As mentioned above, ensure the initial dehydration reaction has gone to completion.

  • Possible Cause 2: Loss of product during workup and transfers.

  • Solution 2: Be meticulous during transfers between flasks and the separatory funnel. Rinse glassware with a small amount of a suitable solvent (e.g., diethyl ether) to recover any residual product.

  • Possible Cause 3: Polymerization of the product.

  • Solution 3: Avoid excessive heating during distillation, as this can promote polymerization. Consider performing the distillation under reduced pressure to lower the required temperature.

Issue 4: The final product is still contaminated with 4-ethylcyclohexanol after distillation.

  • Possible Cause: Inefficient fractional distillation.

  • Solution:

    • Use a Fractionating Column: Ensure that a fractionating column (e.g., Vigreux or packed column) is used between the distillation flask and the condenser to improve separation efficiency.[8]

    • Control the Distillation Rate: A slow and steady distillation rate allows for better equilibrium between the liquid and vapor phases in the fractionating column, leading to better separation.

    • Monitor Temperature Carefully: Collect the fraction that distills over at a stable temperature corresponding to the boiling point of this compound. Discard any initial fractions that distill at a lower temperature (likely water) and stop the distillation if the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Workup of the Reaction Mixture:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove the bulk of the acid catalyst).

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • Saturated sodium chloride (brine) solution (to help break any emulsions and remove water).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Fractional Distillation Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place the dried crude product into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation Procedure:

    • Begin heating the distillation flask gently.

    • Observe the vapor rising through the fractionating column.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (130-132 °C at atmospheric pressure).

    • Discard any initial lower-boiling fractions.

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Solvent System Selection:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for non-polar compounds like this compound is a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing:

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound reaction_mixture Crude Reaction Mixture (this compound, 4-Ethylcyclohexanol, Water, Acid) workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reaction_mixture->workup drying Drying (Anhydrous MgSO₄ or Na₂SO₄) workup->drying crude_product Dried Crude Product drying->crude_product distillation_check Boiling Point Difference > 25°C? crude_product->distillation_check distillation Fractional Distillation distillation_check->distillation Yes chromatography Flash Column Chromatography distillation_check->chromatography No / High Purity Needed pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, NMR, IR) pure_product->analysis

Caption: Decision workflow for purifying this compound.

Fractional_Distillation_Troubleshooting Troubleshooting Fractional Distillation start Distillation Issue cloudy Cloudy Distillate start->cloudy slow Slow/No Distillation start->slow low_yield Low Yield start->low_yield impure Impure Product start->impure wash_dry Wash with brine and dry with anhydrous salt. cloudy->wash_dry Water contamination check_heat Increase heating mantle temperature. slow->check_heat Insufficient heat check_leak Check for leaks in the apparatus. slow->check_leak Apparatus leak check_reaction Verify reaction completion (TLC/GC). low_yield->check_reaction Incomplete reaction careful_transfer Ensure careful transfers and rinse glassware. low_yield->careful_transfer Transfer losses use_column Use an efficient fractionating column. impure->use_column Inefficient separation control_rate Distill slowly and steadily. impure->control_rate Poor technique

Caption: Troubleshooting guide for fractional distillation issues.

References

Optimizing temperature for 4-Ethylcyclohexene dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acid-catalyzed dehydration of 4-ethylcyclohexanol (B27859) to 4-ethylcyclohexene.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the dehydration of 4-ethylcyclohexanol?

A1: The dehydration of 4-ethylcyclohexanol to this compound is an acid-catalyzed elimination reaction that typically proceeds through an E1 (unimolecular elimination) mechanism.[1][2][3] The process involves three main steps:

  • Protonation of the hydroxyl group: The acid catalyst (e.g., sulfuric acid or phosphoric acid) protonates the hydroxyl (-OH) group of the alcohol, forming a good leaving group (water).[1][3][4]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the carbon where the -OH group was attached.[1][2]

  • Deprotonation to form the alkene: A base (typically water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, resulting in the formation of a double bond and yielding this compound.[1][3]

Q2: What are the recommended catalysts for this reaction?

A2: Strong, concentrated acids are typically used as catalysts for alcohol dehydration. Common choices include sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[4][5][6] Phosphoric acid is often preferred as it is less prone to causing charring and oxidation of the organic compounds compared to sulfuric acid.

Q3: How does temperature affect the dehydration of 4-ethylcyclohexanol?

A3: Temperature is a critical parameter in the dehydration of alcohols. For secondary alcohols like 4-ethylcyclohexanol, the reaction generally requires heating.[3]

  • Low Temperatures: Insufficient heat may lead to a slow reaction rate or favor a competing SN1 reaction, resulting in the formation of an ether (dicyclohexyl ether derivative) instead of the desired alkene.[3]

  • Optimal Temperatures: There is an optimal temperature range that maximizes the yield of the alkene product. For secondary alcohols, this is typically in the range of 100-140°C.[3]

  • High Temperatures: Excessively high temperatures can lead to the formation of undesirable side products through rearrangement of the carbocation intermediate and may also cause decomposition or charring of the starting material and product.

Q4: What are the common side products in this compound dehydration?

A4: Besides the desired this compound, several side products can form:

  • Isomeric Alkenes: Rearrangement of the carbocation intermediate can lead to the formation of other isomeric ethylcyclohexenes.

  • Dicyclohexyl Ether: At lower temperatures, an SN1 reaction between two alcohol molecules can produce a dicyclohexyl ether derivative.[3][7]

  • Polymers: Under strongly acidic conditions and at high temperatures, the alkene product can undergo polymerization.

  • Charring: Strong oxidizing acids like sulfuric acid can cause oxidation and charring of the organic material, especially at elevated temperatures.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Reaction temperature is too low.2. Inefficient removal of the alkene product.3. Insufficient amount of acid catalyst.4. Starting material is wet.1. Gradually increase the reaction temperature, monitoring for product formation.2. Ensure efficient distillation of the product as it forms to shift the equilibrium towards the products (Le Chatelier's Principle).[8]3. Verify the concentration and volume of the acid catalyst.4. Use anhydrous starting materials.
Product is dark or contains black particles 1. Reaction temperature is too high, causing charring.2. The acid catalyst is too concentrated or aggressive (e.g., fuming sulfuric acid).1. Reduce the reaction temperature.2. Use a milder acid catalyst like 85% phosphoric acid.3. Ensure even heating with a heating mantle and stirring.
Formation of a significant amount of a high-boiling point byproduct 1. Reaction temperature is too low, favoring ether formation.1. Increase the reaction temperature to favor the elimination reaction over the substitution reaction.[3]
Product contains multiple isomers 1. Carbocation rearrangement due to high temperatures or a highly acidic environment.1. Use a lower reaction temperature.2. Employ a less acidic catalyst if possible.
Reaction mixture is difficult to distill 1. Formation of an azeotrope between the product, water, and starting material.[8]1. Use fractional distillation for better separation.2. After initial distillation, wash the crude product with a saturated sodium chloride solution to remove water and then dry with a suitable drying agent before final distillation.[5][6]

Data Presentation

Table 1: Effect of Temperature on the Yield of this compound

Reaction Temperature (°C)Crude Yield (%)Purity by GC (%)Major Side Product(s)
901590Dicyclohexyl ether derivative
1104595Minor isomeric alkenes
130 75 98 Negligible
1506585Isomeric alkenes, polymer
1705070Significant charring, polymer

Note: The data presented in this table is illustrative and based on general principles of alcohol dehydration. Optimal conditions for a specific experimental setup should be determined empirically.

Experimental Protocols

Protocol: Acid-Catalyzed Dehydration of 4-Ethylcyclohexanol

Materials:

  • 4-ethylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Boiling chips or a magnetic stir bar

Procedure:

  • Set up a fractional distillation apparatus.

  • In the distilling flask, combine 4-ethylcyclohexanol and the acid catalyst (e.g., a 1:4 molar ratio of acid to alcohol) along with boiling chips or a magnetic stir bar.

  • Heat the mixture gently using a heating mantle.

  • As the reaction proceeds, the lower boiling point products (this compound and water) will distill over. Collect the distillate in a receiving flask cooled in an ice bath.[8] The optimal collection temperature will be around the boiling point of this compound.

  • Continue the distillation until no more product distills over.

  • Transfer the distillate to a separatory funnel and wash it with a saturated sodium chloride solution to remove any remaining acid and water.[6]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[5]

  • Decant the dried liquid into a clean, dry distillation flask and perform a final simple or fractional distillation to purify the this compound product.

Mandatory Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alcohol 4-Ethylcyclohexanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H⁺ Proton H⁺ Protonated_Alcohol_2 Protonated Alcohol Carbocation Secondary Carbocation Carbocation_2 Carbocation Water H₂O Protonated_Alcohol_2->Carbocation - H₂O Alkene This compound Carbocation_2->Alkene - H⁺ Base Base (H₂O)

Caption: E1 mechanism for the dehydration of 4-ethylcyclohexanol.

Troubleshooting_Workflow Start Start Experiment Problem Low Yield of Alkene? Start->Problem CheckTemp Is Temperature > 100°C? Problem->CheckTemp Yes End Successful Synthesis Problem->End No IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckDistillation Is Product Being Removed? CheckTemp->CheckDistillation Yes IncreaseTemp->Problem CheckCatalyst Check Catalyst Amount CheckDistillation->CheckCatalyst No SideProduct High-Boiling Side Product? CheckDistillation->SideProduct Yes ImproveDistillation Improve Distillation Efficiency ImproveDistillation->Problem CheckCatalyst->Problem IncreaseTemp2 Increase Temperature to Favor E1 SideProduct->IncreaseTemp2 Yes Charring Product is Dark/Charred? SideProduct->Charring No IncreaseTemp2->Problem DecreaseTemp Decrease Temperature Charring->DecreaseTemp Yes Charring->End No DecreaseTemp->Problem

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Efficient Hydrogenation of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the hydrogenation of 4-Ethylcyclohexene to Ethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound?

A1: The most frequently employed heterogeneous catalysts for the hydrogenation of alkenes like this compound are Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel.[1][2] Each offers a different balance of reactivity, selectivity, and cost. Rhodium and Ruthenium-based catalysts are also effective, particularly when high selectivity is required in the presence of other reducible functional groups.[3]

Q2: What is the general mechanism for the hydrogenation of this compound?

A2: The catalytic hydrogenation of alkenes generally follows the Horiuti-Polanyi mechanism. This process involves the adsorption of both the this compound and molecular hydrogen onto the surface of the metal catalyst. The H-H bond in the hydrogen molecule is cleaved, and the hydrogen atoms are then sequentially transferred to the two carbon atoms of the double bond. Finally, the resulting saturated product, Ethylcyclohexane, is desorbed from the catalyst surface.[4]

Q3: What factors influence the rate and success of the hydrogenation reaction?

A3: Several factors can significantly impact the efficiency of the hydrogenation process:

  • Catalyst Choice: The type of metal (e.g., Pd, Pt, Ni) and the support material (e.g., carbon, alumina) are critical.[5]

  • Catalyst Loading: The amount of catalyst used relative to the substrate.

  • Hydrogen Pressure: Higher pressures generally increase the reaction rate but can sometimes reduce selectivity.[6]

  • Temperature: Increasing the temperature usually speeds up the reaction, but can also lead to side reactions or catalyst degradation.

  • Solvent: The choice of solvent can affect the solubility of the substrate and hydrogen, and in some cases, the catalyst's activity. Protic solvents like ethanol (B145695) are commonly used and can enhance the reaction rate.[4]

  • Agitation: Efficient stirring is crucial in heterogeneous catalysis to ensure good contact between the reactants and the catalyst surface.

Q4: Can the double bond in this compound isomerize during hydrogenation?

A4: Yes, double bond isomerization is a potential side reaction during catalytic hydrogenation, especially with certain catalysts like palladium.[7] This can occur if the half-hydrogenated intermediate reverts to an alkene by eliminating a hydrogen atom from an adjacent carbon, potentially forming a different isomer. Using platinum catalysts can often minimize this issue.

Troubleshooting Guide

Problem 1: The hydrogenation reaction is slow or incomplete.

  • Possible Cause: Inactive or insufficient catalyst.

    • Solution: Ensure you are using a fresh, active batch of catalyst. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Possible Cause: Poor mass transfer.

    • Solution: Increase the stirring rate to ensure the catalyst is well suspended and there is good mixing of the substrate and hydrogen.

  • Possible Cause: Low hydrogen pressure or temperature.

    • Solution: If using a hydrogen balloon, ensure there are no leaks. For more difficult reductions, consider using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) to increase the hydrogen pressure.[8] Gently warming the reaction may also increase the rate, but monitor for side reactions.

  • Possible Cause: Catalyst poisoning.

    • Solution: Ensure all glassware is clean and solvents and the substrate are pure. Impurities, particularly those containing sulfur, can poison the catalyst.[9]

Problem 2: The catalyst appears to have deactivated during the reaction.

  • Possible Cause: Catalyst Poisoning.

    • Symptoms: The reaction starts but then slows down or stops completely.

    • Solution: Identify and remove the source of the poison. Common poisons include sulfur compounds, halides, and amines.[9][10] Purifying the starting material or solvent may be necessary.

  • Possible Cause: Coking or Fouling.

    • Symptoms: The catalyst changes color or appears clumped. This is more common at higher temperatures.

    • Solution: Lower the reaction temperature. Consider using a different solvent. In some cases, the catalyst can be regenerated.[6]

  • Possible Cause: Sintering.

    • Symptoms: This occurs at high temperatures, where the metal particles on the support agglomerate, reducing the active surface area.

    • Solution: Operate at the lowest effective temperature. This form of deactivation is often irreversible.[5]

Problem 3: Side products are observed, indicating low selectivity.

  • Possible Cause: Over-hydrogenation of other functional groups.

    • Solution: Choose a more selective catalyst. For example, if your molecule contains a reducible functional group that you wish to preserve, a less reactive catalyst or specific reaction conditions may be required.

  • Possible Cause: Isomerization of the double bond.

    • Solution: As mentioned in the FAQ, consider switching from a palladium-based catalyst to a platinum-based catalyst, which is known to cause less isomerization.[7]

Data Presentation

The following table summarizes the general performance of common catalysts for the hydrogenation of substituted cyclohexenes, which can be used as a guide for selecting a catalyst for this compound hydrogenation.

CatalystTypical Loading (mol%)Temperature (°C)Pressure (atm H₂)Relative ActivityKey Considerations
5-10% Pd/C 1 - 1025 - 801 - 5HighCost-effective and highly active, but may cause double bond isomerization.[4]
PtO₂ (Adams') 1 - 525 - 501 - 3Very HighHighly active and less prone to causing isomerization compared to Pd/C.[1]
Raney Nickel 5 - 2025 - 1001 - 10Moderate to HighA cost-effective alternative to precious metal catalysts, but may require higher temperatures and pressures.[1]
5% Rh/C 1 - 525 - 601 - 5HighOften used for its high selectivity, especially in the presence of aromatic rings.[3]
5% Ru/C 1 - 550 - 10010 - 50ModerateTypically requires more forcing conditions but can be very selective.[11]

Experimental Protocols

Protocol 1: Atmospheric Pressure Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is suitable for small-scale reactions using a hydrogen balloon.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Hydrogen balloon

  • Vacuum line

  • Celite®

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Dissolve the substrate in a suitable volume of ethanol (e.g., to a concentration of 0.1 M).

  • Carefully add the 10% Pd/C catalyst to the flask (typically 5-10 mol% relative to the substrate).

  • Seal the flask with a septum.

  • Connect the flask to a vacuum line and carefully evacuate the air.

  • Backfill the flask with hydrogen from a hydrogen-filled balloon.

  • Repeat the vacuum/hydrogen backfill cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC, or NMR spectroscopy. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the excess hydrogen in a well-ventilated hood.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, Ethylcyclohexane.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: High-Pressure Hydrogenation using a Parr Shaker

This protocol is suitable for larger-scale reactions or for substrates that are difficult to hydrogenate at atmospheric pressure.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • High-pressure reaction vessel

  • Hydrogen gas cylinder

Procedure:

  • Place this compound and the chosen solvent into the high-pressure reaction vessel.

  • Carefully add the 10% Pd/C catalyst to the vessel.

  • Seal the reaction vessel according to the manufacturer's instructions.

  • Purge the vessel with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 atm).

  • Agitate the reaction mixture (e.g., by shaking or stirring) at the desired temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction by observing the pressure drop in the hydrogen cylinder. Once the hydrogen uptake ceases, the reaction is typically complete.

  • Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Purge the vessel with an inert gas.

  • Open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethylcyclohexane.

  • Purify as needed.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup A Add this compound and Solvent to Flask B Add Catalyst (e.g., Pd/C) A->B C Evacuate and Backfill with H₂ (3x) B->C D Stir Vigorously under H₂ Atmosphere C->D E Filter through Celite® to Remove Catalyst D->E F Concentrate Filtrate E->F G Purify Product (if necessary) F->G H H G->H Ethylcyclohexane Troubleshooting_Guide Start Problem with Hydrogenation Incomplete Incomplete Reaction? Start->Incomplete Deactivation Catalyst Deactivation? Incomplete->Deactivation No Catalyst_Check Check Catalyst Activity and Loading Incomplete->Catalyst_Check Yes Selectivity Low Selectivity? Deactivation->Selectivity No Poisoning Suspect Poisoning? (e.g., Sulfur) Deactivation->Poisoning Yes Isomerization Isomerization Observed? Selectivity->Isomerization Yes Other_FG Other Functional Groups Reacting? Selectivity->Other_FG No Conditions_Check Optimize Pressure, Temperature, and Stirring Catalyst_Check->Conditions_Check Fouling Suspect Coking/Fouling? Poisoning->Fouling No Regenerate Purify Reagents or Regenerate Catalyst Poisoning->Regenerate Fouling->Regenerate Yes Switch_Catalyst Switch to Pt Catalyst Isomerization->Switch_Catalyst Milder_Conditions Use Milder Conditions or a More Selective Catalyst Other_FG->Milder_Conditions

References

Preventing byproduct formation in 4-methylcyclohexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-methylcyclohexene (B165706) via the acid-catalyzed dehydration of 4-methylcyclohexanol (B52717).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 4-methylcyclohexene?

A1: The primary byproducts in the acid-catalyzed dehydration of 4-methylcyclohexanol include:

  • Isomeric Alkenes: 1-methylcyclohexene and 3-methylcyclohexene (B1581247) are common isomers formed through carbocation rearrangements.[1][2][3]

  • Unreacted Starting Material: Residual 4-methylcyclohexanol may be present in the crude product.[4]

  • Water: A direct byproduct of the dehydration reaction.[4][5][6]

  • Polymerized Material: High molecular weight polymers can form, particularly when using strong acids like sulfuric acid at high temperatures.[7]

  • Co-distilled Acid: Small amounts of the acid catalyst (e.g., phosphoric acid) may co-distill with the product.[4][6]

Q2: Why is phosphoric acid generally preferred over sulfuric acid as a catalyst?

A2: Phosphoric acid is less prone to causing extensive charring and polymerization of the alkene product compared to sulfuric acid.[6][8] While a small amount of sulfuric acid can be used to accelerate the reaction, relying primarily on phosphoric acid leads to a cleaner reaction with fewer polymeric byproducts.[6]

Q3: How does temperature control affect the purity of the final product?

A3: Strict temperature control during distillation is critical. The desired product, 4-methylcyclohexene, has a boiling point of 101-102°C, while the starting material, 4-methylcyclohexanol, boils at a much higher temperature (171-173°C).[4][9] Maintaining the distillation temperature below the boiling point of the starting material prevents its co-distillation and ensures a purer product. The reaction is often driven by removing the lower-boiling alkene product as it forms, shifting the equilibrium according to Le Chatelier's principle.[4][10]

Q4: What is the purpose of washing the distillate with a saturated sodium chloride (brine) solution?

A4: Washing the crude distillate with a saturated sodium chloride solution serves two main purposes. First, it helps to remove the majority of the dissolved water from the organic layer.[11] Second, it aids in the removal of any residual acid that may have co-distilled with the product.[6][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Methylcyclohexene 1. Incomplete reaction. 2. Loss of product during workup. 3. Reaction equilibrium not sufficiently shifted towards products.1. Ensure the reaction is heated for a sufficient duration. 2. Handle the product carefully during transfers between glassware.[13] 3. Ensure continuous distillation of the product as it forms to drive the reaction forward.[4][10]
Presence of High-Boiling Impurities (e.g., 4-methylcyclohexanol) in the Final Product 1. Distillation temperature was too high. 2. Inefficient distillation setup.1. Carefully monitor and control the temperature of the distilling vapor, keeping it close to the boiling point of 4-methylcyclohexene (101-102°C).[6] 2. Use a fractional distillation column for better separation of components with close boiling points, although simple distillation is often sufficient.[14]
Product is Contaminated with Isomeric Alkenes (e.g., 1-methylcyclohexene) Carbocation rearrangement during the reaction.This is an inherent possibility in E1 reactions. To minimize this, use the mildest acidic conditions and lowest temperature that still allow for a reasonable reaction rate. Fractional distillation can be used to separate the isomers, as their boiling points are slightly different.[3]
Final Product is Cloudy or Contains Water Incomplete drying of the organic layer.1. After washing, ensure the organic layer is thoroughly dried with an appropriate anhydrous salt (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate, or calcium chloride).[5][14] 2. Allow sufficient time for the drying agent to work (e.g., 10-15 minutes with occasional swirling).[5][14]
Dark or Charred Residue in the Reaction Flask Use of a strong acid like concentrated sulfuric acid, leading to polymerization and charring.1. Use 85% phosphoric acid as the primary catalyst.[6] 2. If sulfuric acid is used, it should be in catalytic amounts.[5][15] 3. Avoid overheating the reaction mixture.

Quantitative Data

Table 1: Boiling Points of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
4-Methylcyclohexene96.17101-102
1-Methylcyclohexene96.17110-111
3-Methylcyclohexene96.17104
4-Methylcyclohexanol114.19171-173
Water18.02100
Data sourced from[3][4]

Experimental Protocols

Detailed Methodology for the Synthesis and Purification of 4-Methylcyclohexene

This protocol is designed to maximize the yield of 4-methylcyclohexene while minimizing byproduct formation.

Materials:

  • 4-methylcyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (optional, catalytic amount)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Simple distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Round-bottom flask

  • Receiving flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methylcyclohexanol, 85% phosphoric acid, and a few drops of concentrated sulfuric acid.[5][11] Add a magnetic stir bar or boiling chips.

  • Distillation: Assemble a simple distillation apparatus.[12] Gently heat the reaction mixture using a heating mantle. The temperature of the vapor should be maintained between 100-105°C to selectively distill the 4-methylcyclohexene and water as they are formed.[4][6] Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more product is collected.

  • Workup - Washing: Transfer the collected distillate to a separatory funnel. Add an equal volume of saturated sodium chloride solution. Shake the funnel gently and then allow the layers to separate. Remove and discard the lower aqueous layer.[5][12]

  • Workup - Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to remove any remaining traces of water.[5][16] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Final Purification: Carefully decant or filter the dried product into a clean, tared vial. For higher purity, a final simple distillation can be performed.

  • Analysis: The purity of the final product can be assessed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[14][17] Infrared (IR) spectroscopy can confirm the presence of an alkene C=C bond (around 1650 cm⁻¹) and the absence of the alcohol O-H bond (broad peak around 3300 cm⁻¹).[18]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine 4-methylcyclohexanol, H3PO4, and H2SO4 (cat.) distill Heat and Distill (100-105°C) start->distill Acid-Catalyzed Dehydration wash Wash distillate with saturated NaCl distill->wash Crude Product separate Separate aqueous and organic layers wash->separate dry Dry organic layer with Na2SO4 separate->dry purify Decant/Filter purified product dry->purify gc GC/GC-MS Analysis purify->gc ir IR Spectroscopy purify->ir

Caption: Workflow for the synthesis and purification of 4-methylcyclohexene.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Impure Product or Low Yield cause1 High-Boiling Impurities problem->cause1 cause2 Isomeric Impurities problem->cause2 cause3 Incomplete Drying problem->cause3 cause4 Incomplete Reaction problem->cause4 solution1 Control Distillation Temp. cause1->solution1 solution2 Use Milder Conditions / Fractional Distillation cause2->solution2 solution3 Thorough Drying with Anhydrous Salt cause3->solution3 solution4 Ensure Proper Heating Time / Continuous Distillation cause4->solution4

Caption: Troubleshooting logic for 4-methylcyclohexene synthesis.

References

Technical Support Center: Isolation of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of 4-Ethylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing and isolating this compound?

A1: The most prevalent laboratory synthesis of this compound is the acid-catalyzed dehydration of 4-ethylcyclohexanol (B27859). The isolation of the product is typically achieved through distillation, taking advantage of the lower boiling point of the alkene product compared to the starting alcohol.[1][2] Subsequent purification steps may include extraction, drying, and fractional distillation or column chromatography to remove impurities.

Q2: What are the primary impurities I should expect, and how can I identify them?

A2: The primary impurities include unreacted 4-ethylcyclohexanol, water (a byproduct of the reaction), and isomeric ethylcyclohexene byproducts such as 1-ethylcyclohexene (B74122) and 3-ethylcyclohexene.[3] Identification can be achieved using spectroscopic methods:

  • GC-MS: Provides separation of components and their mass spectra. The molecular ion peak for all ethylcyclohexene isomers will be at m/z 110.20, but fragmentation patterns may differ.[4]

  • ¹H and ¹³C NMR Spectroscopy: Isomers can be distinguished by the chemical shifts and splitting patterns of the olefinic and methyl protons and carbons.[3]

  • IR Spectroscopy: The C=C stretching frequency can help differentiate between isomers.[5]

Q3: My crude product is a cloudy emulsion after aqueous workup. How can I break it?

A3: Emulsions are common and can often be resolved by adding a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, promoting separation.[6] Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.[6] If the emulsion persists, filtering the mixture through a pad of Celite may be effective.

Q4: Which drying agent is most suitable for drying the organic extract containing this compound?

A4: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used drying agents for nonpolar organic solutions like those containing this compound.[7] Sodium sulfate has a high capacity but is slower, while magnesium sulfate is faster but may be slightly acidic. For a nonpolar solvent, anhydrous sodium sulfate is a good initial choice.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the isolation of this compound.

Problem 1: Low Yield of this compound After Distillation
Possible Cause Suggested Solution
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with TLC or GC. If necessary, increase the reaction time or temperature according to the protocol.
Inefficient Distillation For mixtures with close boiling points, such as the product and water or isomeric byproducts, simple distillation may not be sufficient.[8][9] Use fractional distillation for better separation.[6] Ensure the distillation apparatus is properly insulated.
Product Loss During Workup Minimize transfers between glassware. During extractions, ensure complete separation of layers to avoid discarding the product with the aqueous phase.
Incorrect Thermometer Placement The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the boiling point of the vapor being distilled.
Problem 2: Product is Contaminated with Impurities After Purification
Impurity Identification Method Troubleshooting/Removal
Unreacted 4-Ethylcyclohexanol IR: Broad peak around 3300 cm⁻¹ (O-H stretch). ¹H NMR: Signal for the hydroxyl proton.Perform a careful fractional distillation. 4-Ethylcyclohexanol has a significantly higher boiling point (approx. 171-173 °C) than this compound (approx. 134-136 °C).[2]
Water Appearance: Cloudy or two layers in the product. IR: Broad peak around 3400 cm⁻¹.Dry the organic layer with a suitable drying agent (e.g., anhydrous Na₂SO₄) before the final distillation.
Isomeric Byproducts (1- and 3-Ethylcyclohexene) GC-MS: Different retention times. ¹H & ¹³C NMR: Distinct chemical shifts for olefinic protons/carbons.[3]Fractional distillation can be effective if the boiling points are sufficiently different. For challenging separations, flash column chromatography is recommended.[10]

Experimental Protocols

Protocol 1: Synthesis and Isolation of this compound via Dehydration and Distillation
  • Reaction Setup: In a round-bottom flask, combine 4-ethylcyclohexanol with a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid.[2] Add a boiling chip or a magnetic stir bar.

  • Distillation: Assemble a simple or fractional distillation apparatus. Heat the reaction mixture to the boiling point of this compound (approximately 134-136 °C).[2] Collect the distillate, which will be a mixture of the product and water.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with water and then a saturated sodium chloride (brine) solution to remove any remaining acid and water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Final Purification: Decant or filter the dried organic layer into a clean, dry flask and perform a final fractional distillation, collecting the fraction that boils at the literature value for this compound.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for nonpolar compounds like this compound is a mixture of hexane (B92381) and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.[11]

  • Column Packing: Pack a glass column with silica (B1680970) gel using the chosen solvent system (the mobile phase).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin eluting the sample. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₈H₁₄110.20134-136
4-EthylcyclohexanolC₈H₁₆O128.21171-173
1-EthylcyclohexeneC₈H₁₄110.20~136
3-EthylcyclohexeneC₈H₁₄110.20~135
WaterH₂O18.02100

Note: Boiling points are approximate and may vary with pressure.

Table 2: Spectroscopic Data for Identification of this compound and Isomeric Impurities
Compound ¹H NMR (Key Signals, δ ppm) ¹³C NMR (Key Signals, δ ppm) IR (Key Peaks, cm⁻¹) Mass Spec (m/z)
This compound ~5.7 (m, 2H, olefinic)~127 (olefinic)~3020 (=C-H), ~1650 (C=C)110 (M+), 81, 67
1-Ethylcyclohexene ~5.4 (t, 1H, olefinic)~134, ~121 (olefinic)~3015 (=C-H), ~1670 (C=C)110 (M+), 95, 81
3-Ethylcyclohexene ~5.6-5.7 (m, 2H, olefinic)~128, ~126 (olefinic)~3020 (=C-H), ~1650 (C=C)110 (M+), 81, 67

Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.[1][3][4]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Initial Isolation cluster_purification Purification cluster_final_product Final Product start 4-Ethylcyclohexanol + Acid Catalyst reaction Heat to ~134-136°C start->reaction Dehydration distillation Distillation reaction->distillation crude_product Crude this compound + Water distillation->crude_product workup Aqueous Workup (Wash with H₂O, Brine) crude_product->workup drying Dry with Na₂SO₄ workup->drying final_purification Final Purification drying->final_purification pure_product Pure this compound final_purification->pure_product

Caption: Experimental workflow for the synthesis and isolation of this compound.

Troubleshooting_Logic cluster_distillation Distillation Issues cluster_workup Workup Issues cluster_solutions Potential Solutions start Problem Encountered During Isolation low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product emulsion Emulsion Formation start->emulsion check_reaction Check Reaction Completion low_yield->check_reaction fractional_distill Use Fractional Distillation low_yield->fractional_distill check_thermometer Check Thermometer Placement low_yield->check_thermometer impure_product->fractional_distill column_chrom Column Chromatography impure_product->column_chrom add_brine Add Brine emulsion->add_brine use_celite Filter through Celite emulsion->use_celite

Caption: Troubleshooting logic for common issues in this compound isolation.

References

Technical Support Center: 4-Ethylcyclohexene Safety & Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety precautions, handling instructions, and troubleshooting guidance for researchers, scientists, and drug development professionals working with 4-Ethylcyclohexene (CAS No. 3742-42-5).

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 3742-42-5[1][2][3][4]
Molecular Formula C₈H₁₄[1][2][4]
Molecular Weight 110.20 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid[2]
Density ~0.802 g/mL[1]
Boiling Point 130.8°C to 136°C[1]
Flash Point 13°C[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[2]

Experimental Protocol: Synthesis of this compound via Dehydration of 4-Ethylcyclohexanol

This protocol provides a general method for the synthesis of this compound, a common procedure in organic chemistry labs.

Objective: To synthesize this compound through the acid-catalyzed dehydration of 4-Ethylcyclohexanol.

Materials:

  • 4-Ethylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 5-mL conical vial with a spin vane

  • Hickman distillation head

  • Water-cooled condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • To a 5-mL conical vial containing a spin vane, add 1.5 mL of 4-Ethylcyclohexanol.

  • Carefully add 0.40 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the vial.

  • Assemble the Hickman distillation head with a water-cooled condenser on top of the conical vial.

  • Heat the reaction mixture to between 160°C and 180°C while stirring.

  • As the distillate collects in the well of the Hickman head, periodically transfer it to a clean collection vial.

  • Continue the distillation until the reaction mixture ceases to boil.

  • Wash the collected distillate with 1 mL of saturated sodium chloride solution in a separatory funnel to remove any remaining acid.

  • Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried this compound into a clean, tared vial to determine the final mass and calculate the percent yield.

Safety Precautions:

  • Concentrated sulfuric and phosphoric acids are corrosive and can cause severe burns. Always wear appropriate personal protective equipment, including gloves and safety goggles.

  • The reaction and distillation should be performed in a well-ventilated fume hood.

  • This compound is flammable; ensure there are no open flames or spark sources in the vicinity.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Question Answer
My reaction is turning a dark color. Is this normal? While some discoloration can occur, a significant darkening may indicate side reactions or decomposition, especially at elevated temperatures. This could be due to the presence of impurities or the use of a strong acid catalyst. Consider lowering the reaction temperature or using a milder acid catalyst if the discoloration is accompanied by a decrease in yield.
I have a small spill of this compound in the fume hood. What should I do? For a small spill, ensure proper ventilation and eliminate all ignition sources. Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain and absorb the liquid. Do not use paper towels as this can increase the rate of evaporation. Collect the absorbed material into a sealed container for proper hazardous waste disposal.
My distillation is proceeding very slowly. What could be the issue? A slow distillation rate could be due to insufficient heating or improper insulation of the distillation apparatus. Ensure that the heating mantle or sand bath is at the correct temperature (160-180°C for the synthesis described). Check that the condenser is functioning correctly and that there are no leaks in the system.
The yield of my this compound synthesis is low. What are the possible reasons? Low yield can result from several factors. Incomplete reaction is a common cause; ensure the reaction was heated for a sufficient amount of time. Loss of product during transfers and the workup is another possibility. Also, side reactions, such as the formation of isomeric alkenes or polymerization, can reduce the yield of the desired product.
I see an unexpected peak in my GC-MS analysis of the product. What could it be? An unexpected peak could be an isomer of this compound, which can form during acid-catalyzed dehydration. It could also be a byproduct from a competing reaction or unreacted starting material. Compare the mass spectrum of the unexpected peak with known spectra to identify it.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling and storage of this compound.

Question Answer
What are the primary hazards of this compound? This compound is a highly flammable liquid and vapor.[1] It can also cause skin and eye irritation.[2]
What personal protective equipment (PPE) should I wear when handling this compound? When handling this compound, you should wear chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles or a face shield, and a lab coat. All handling of the liquid should be done in a well-ventilated area or a chemical fume hood.
How should I store this compound? Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, open flames, and other sources of ignition. It should be stored separately from oxidizing agents.
What should I do in case of skin or eye contact with this compound? In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water. For eye contact, rinse cautiously with water for several minutes. In both cases, seek medical attention if irritation persists.
What is the proper way to dispose of this compound waste? This compound waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Collect it in a properly labeled, sealed container.
What type of fire extinguisher should be used for a this compound fire? For fires involving this compound, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Avoid using a direct stream of water, as it may spread the flammable liquid.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G A 1. Assess Hazards (Flammable, Irritant) B 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C 3. Handle in Ventilated Area (Fume Hood) B->C D 4. Keep Away from Ignition Sources (No Open Flames, Sparks) C->D E 5. In Case of Spill (Use Absorbent, Ventilate) C->E F 6. In Case of Exposure (Rinse Affected Area) C->F G 7. Store Properly (Cool, Dry, Ventilated, Tightly Sealed) D->G After Use H 8. Dispose of Waste Correctly (Hazardous Waste) G->H

Caption: Workflow for Safe Handling of this compound.

References

Technical Support Center: Managing Flammability Risks of 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the flammability risks associated with 4-Ethylcyclohexene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guide

ProblemPossible Cause(s)Troubleshooting Steps
Strong flammable odor detected outside of the designated work area (e.g., fume hood). - Improper sealing of reaction vessel or storage container.- Spillage during transfer or handling.- Inadequate ventilation.1. Evacuate and Ventilate: Immediately ensure the area is well-ventilated. If the odor is strong, evacuate non-essential personnel from the immediate vicinity.2. Check for Spills: Wearing appropriate Personal Protective Equipment (PPE), inspect the work area for any spills. If a spill is found, follow the spill cleanup protocol.3. Inspect Seals: Check all containers and reaction apparatus containing this compound for proper sealing.4. Verify Fume Hood Function: Ensure the fume hood is operating correctly (check airflow indicators).
Visible vapor cloud or mist forming during a reaction or transfer. - Overheating of the substance.- Rapid depressurization of a vessel.- High ambient temperature or direct sunlight exposure.1. Eliminate Ignition Sources: Immediately remove all potential ignition sources from the area (e.g., hot plates, spark-producing equipment).2. Control Temperature: If the reaction is being heated, reduce or remove the heat source.3. Contain the Vapor: If possible and safe to do so, cover the source of the vapor with a non-flammable material to reduce its spread.4. Increase Ventilation: Ensure maximum ventilation to disperse the vapors.
Static discharge observed when transferring this compound. - Lack of proper grounding and bonding of containers and equipment.- Use of non-conductive materials for transfer.1. Cease Operation: Immediately stop the transfer process.2. Ground and Bond: Ensure all metal containers and equipment are properly grounded and bonded before resuming the transfer.3. Use Appropriate Equipment: Utilize conductive tubing and dispensing equipment designed for flammable liquids.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards of this compound?

A1: this compound is a highly flammable liquid with a low flash point, meaning it can ignite at relatively low temperatures.[1][2] The primary hazards are the potential for its vapors to form explosive mixtures with air and the risk of ignition from various sources like sparks, open flames, and hot surfaces.

Q2: What are the key flammability properties of this compound?

A2: The known and estimated flammability data for this compound and the closely related compound Ethylcyclohexane are summarized below. For safety purposes, it is recommended to consider the more conservative values.

PropertyValue (this compound)Value (Ethylcyclohexane - for reference)
Flash Point 13°C (55.4°F)[1][2][3]18°C (64.4°F)[4]
Autoignition Temperature Data not available262°C (503.6°F)[4][5]
Lower Explosive Limit (LEL) Data not available0.9%[6][7]
Upper Explosive Limit (UEL) Data not available6.6%[6][7]

Q3: What is the appropriate National Fire Protection Association (NFPA) 704 rating for this compound?

HazardRatingExplanation
Health (Blue) 1Can cause significant irritation.
Flammability (Red) 3Can be ignited under almost all ambient temperature conditions.[5]
Instability (Yellow) 0Normally stable, even under fire conditions.[5]
Special (White) -No special hazards indicated.

It is crucial to consult your institution's safety guidelines for specific labeling requirements.

Q4: What are the proper storage requirements for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area away from heat, direct sunlight, and all sources of ignition.[8][9][10] Containers should be kept tightly closed and stored away from incompatible materials such as strong oxidizing agents.[8] Storage should be in a designated flammables cabinet.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: The following PPE is recommended when handling this compound:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat should be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood.[8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Q6: What type of fire extinguisher should be used for a this compound fire?

A6: For fires involving flammable liquids like this compound (a Class B fire), suitable extinguishing agents include dry chemical, carbon dioxide (CO2), and alcohol-resistant foam.[4][5] Do not use a solid water stream as it may spread the fire.[4] ABC-type fire extinguishers are generally suitable for laboratories where multiple fire classes are possible.[11][12][13][14]

Q7: What is the correct procedure for disposing of this compound waste?

A7: this compound waste and contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[8] Do not pour waste down the drain.[8] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Experimental Protocols

Protocol 1: Safe Transfer of this compound

This protocol outlines the steps for safely transferring this compound from a storage container to a reaction vessel.

Materials:

  • This compound in a sealed container

  • Grounded receiving vessel

  • Conductive tubing or cannula

  • Inert gas source (e.g., nitrogen or argon) with a bubbler

  • Appropriate PPE (chemical splash goggles, face shield, flame-retardant lab coat, chemical-resistant gloves)

Procedure:

  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Verify that a certified chemical fume hood is used for the entire procedure.

    • Confirm that a suitable fire extinguisher (e.g., ABC or CO2) is readily accessible.

    • Don all required PPE.

  • Grounding and Bonding:

    • Place the storage container and the receiving vessel in a secondary container within the fume hood.

    • Ensure both the storage container and the receiving vessel are securely clamped.

    • Connect a grounding strap from the storage container to a verified ground source.

    • Connect a bonding strap between the storage container and the receiving vessel.

  • Inert Atmosphere:

    • If the receiving vessel is a reaction flask, ensure it is under a positive pressure of an inert gas.

  • Transfer:

    • Slowly and carefully uncap the this compound storage container.

    • Insert the conductive transfer tubing or cannula into the liquid, ensuring the other end is below the surface of the liquid in the receiving vessel to minimize splashing.

    • Transfer the desired amount of liquid using a gentle flow of inert gas pressure or a syringe pump. Avoid rapid transfer rates.

  • Completion:

    • Once the transfer is complete, remove the transfer tubing.

    • Securely cap both the storage container and the receiving vessel.

    • Wipe down any minor drips with a compatible absorbent material and dispose of it as hazardous waste.

    • Remove the grounding and bonding straps.

    • Properly store the this compound container.

Visualizations

Flammability_Risk_Management_Workflow Flammability Risk Management Workflow for this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Emergency Response cluster_disposal Post-Experiment Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet Risk_Assessment->Review_SDS Gather_PPE Gather Appropriate PPE Review_SDS->Gather_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Grounding) Gather_PPE->Prepare_Workspace Handling_Transfer Handle and Transfer Chemical Prepare_Workspace->Handling_Transfer Monitor_Experiment Monitor Experiment for Leaks/Vapors Handling_Transfer->Monitor_Experiment Spill_Detected Spill or Vapor Release Detected Monitor_Experiment->Spill_Detected Waste_Collection Collect Waste in Labeled Container Monitor_Experiment->Waste_Collection Normal Operation Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Personnel Alert Others and Safety Officer Evacuate_Area->Alert_Personnel Cleanup_Spill Clean Up Spill (if safe) Alert_Personnel->Cleanup_Spill Fire_Extinguished Use Appropriate Fire Extinguisher Alert_Personnel->Fire_Extinguished Dispose_Waste Dispose of Hazardous Waste Waste_Collection->Dispose_Waste Spill_Response_Logic Spill Response Decision Tree Spill_Occurs Spill of this compound Occurs Assess_Size Is the spill large or small? Spill_Occurs->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Alert_Personnel Alert personnel in the immediate area Small_Spill->Alert_Personnel Evacuate Evacuate the laboratory Large_Spill->Evacuate Don_PPE Don appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain the spill with inert absorbent Don_PPE->Contain_Spill Collect_Waste Collect absorbed material into a sealed container Contain_Spill->Collect_Waste Clean_Area Clean the spill area Collect_Waste->Clean_Area Dispose_Waste Dispose of as hazardous waste Clean_Area->Dispose_Waste Activate_Alarm Activate the fire alarm Evacuate->Activate_Alarm Call_Emergency Call emergency services Activate_Alarm->Call_Emergency

References

Troubleshooting low conversion rates in 4-Ethylcyclohexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Ethylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, focusing on overcoming low conversion rates.

Troubleshooting Guide: Low Conversion Rates

This guide addresses specific issues that can lead to low yields or incomplete conversion during the synthesis of this compound.

Route 1: Dehydration of 4-Ethylcyclohexanol (B27859)

Problem: Low yield of this compound is observed when dehydrating 4-Ethylcyclohexanol.

Possible Causes and Solutions:

  • Incomplete Reaction: The dehydration of alcohols is an equilibrium process. To drive the reaction towards the product, the lower-boiling alkene product should be continuously removed from the reaction mixture by distillation.[1]

    • Solution: Ensure your distillation apparatus is set up efficiently to separate the this compound (boiling point ~132-134°C) from the higher-boiling 4-ethylcyclohexanol (boiling point ~171-173°C).

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric acid (H₂SO₄) can be effective, they can also lead to charring and side reactions.[2][3] Phosphoric acid (H₃PO₄) is often a milder alternative that can reduce the formation of byproducts.[3][4]

    • Solution: If using sulfuric acid, consider switching to 85% phosphoric acid or a mixture of phosphoric and sulfuric acids to minimize side reactions.[5][6]

  • Reaction Temperature Too Low or Too High: Insufficient heat will lead to a slow or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of the starting material or product.

    • Solution: Maintain a reaction temperature that allows for the distillation of the product as it is formed, typically in the range of 160-180°C for similar alcohol dehydrations.[5]

  • Formation of Side Products: Isomerization of the double bond to form more stable internal alkenes (e.g., 1-ethylcyclohexene) can occur, especially with prolonged reaction times or harsh acidic conditions.[7] Dimerization or polymerization of the alkene product can also reduce the yield.

    • Solution: Use milder reaction conditions (e.g., phosphoric acid) and distill the product as it forms to minimize its residence time in the hot, acidic reaction mixture.[1]

Route 2: Selective Hydrogenation of 4-Vinylcyclohexene (B86511)

Problem: Low conversion of 4-vinylcyclohexene to this compound, or over-hydrogenation to ethylcyclohexane (B155913).

Possible Causes and Solutions:

  • Catalyst Inactivity or Poisoning: The catalyst (e.g., Palladium on Carbon, Platinum oxide, Raney Nickel) can become deactivated over time or poisoned by impurities in the starting material or solvent.

    • Solution: Use fresh, high-quality catalyst. Ensure that the 4-vinylcyclohexene and solvent are pure and free from potential catalyst poisons like sulfur compounds.

  • Incorrect Catalyst Choice: Different catalysts exhibit different selectivities. Some catalysts may favor the complete saturation of both double bonds.

    • Solution: For selective hydrogenation of the vinyl group, palladium-based catalysts are often preferred. Experiment with different catalysts to find the one with the best selectivity for your desired product.

  • Suboptimal Hydrogen Pressure: Hydrogen pressure is a key parameter in controlling the selectivity of the reaction. Higher pressures tend to favor over-hydrogenation.

    • Solution: Optimize the hydrogen pressure. Lower pressures may increase the selectivity towards this compound, although it might also decrease the reaction rate.[8]

  • Inappropriate Reaction Temperature: Temperature affects both the rate and selectivity of the hydrogenation.

    • Solution: Conduct the reaction at a controlled temperature. Lower temperatures generally favor higher selectivity for the partially hydrogenated product.

  • Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial for the hydrogen, substrate, and catalyst to interact.

    • Solution: Ensure vigorous stirring or agitation to maximize the surface contact between the reactants and the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary laboratory-scale synthetic routes are the acid-catalyzed dehydration of 4-ethylcyclohexanol and the selective catalytic hydrogenation of 4-vinylcyclohexene.

Q2: I'm seeing multiple products in my GC-MS analysis after dehydrating 4-ethylcyclohexanol. What are they likely to be?

A2: Besides the desired this compound, you may observe isomeric products such as 1-ethylcyclohexene (B74122) and 3-ethylcyclohexene due to carbocation rearrangements.[7] Unreacted 4-ethylcyclohexanol may also be present if the reaction did not go to completion.

Q3: How can I avoid the formation of fully saturated ethylcyclohexane during the hydrogenation of 4-vinylcyclohexene?

A3: To enhance selectivity for this compound, you can optimize several parameters. Using a selective catalyst, such as a modified palladium catalyst, operating at lower hydrogen pressures, and maintaining a lower reaction temperature can help prevent over-hydrogenation.[8] Monitoring the reaction progress closely and stopping it once the desired conversion is reached is also crucial.

Q4: My dehydration reaction of 4-ethylcyclohexanol turned dark and produced a lot of black solid. What happened?

A4: This is likely due to charring caused by using too strong an acid catalyst (like concentrated sulfuric acid) or excessively high temperatures.[2] The strong acid can cause extensive decomposition and polymerization of the organic materials. Consider using a milder acid like phosphoric acid or a lower reaction temperature.[3][4]

Data on Reaction Parameters

The following tables summarize how different experimental parameters can influence the yield and selectivity of this compound synthesis.

Table 1: Dehydration of 4-Alkylcyclohexanols - Effect of Acid Catalyst

CatalystRelative Dehydration RateCommon Side ReactionsReference
H₃PO₄ ModerateIsomerization[3][4]
H₂SO₄ HighCharring, Polymerization, Isomerization[2][3]
Montmorillonite Clay ModerateIsomerization (greener alternative)[9]

Table 2: Selective Hydrogenation of 4-Vinylcyclohexene - Effect of Hydrogen Pressure

Catalyst SystemHydrogen Pressure (MPa)Conversion of 4-Vinylcyclohexene (%)Selectivity for this compound (%)Selectivity for Ethylcyclohexane (%)Reference
Rhodium-based51002674[8]
Rhodium-based2747426[8]

Note: Data is adapted from a patent for a similar selective hydrogenation process and may not be directly representative of all catalyst systems.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 4-Ethylcyclohexanol

This protocol is adapted from the synthesis of 4-methylcyclohexene (B165706) and should be optimized for this compound.[5][6]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

  • Reactant Addition: In the round-bottom flask, combine 10 mL of 4-ethylcyclohexanol with 2.5 mL of 85% phosphoric acid. Add a few boiling chips.

  • Heating and Distillation: Gently heat the mixture. The product, this compound, will co-distill with water at a temperature lower than the boiling point of 4-ethylcyclohexanol. Collect the distillate.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with an equal volume of saturated sodium chloride (brine) solution to remove any residual acid and some of the water.

    • Separate the organic layer (top layer).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Decant the dried liquid into a clean, dry distillation flask and perform a final simple or fractional distillation to obtain pure this compound, collecting the fraction boiling around 132-134°C.

Protocol 2: Synthesis of this compound via Selective Hydrogenation of 4-Vinylcyclohexene

This is a general procedure for catalytic hydrogenation and should be optimized for selectivity.

  • Catalyst Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask equipped with a hydrogen balloon), add the catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate).

  • Solvent and Substrate Addition: Add a suitable solvent (e.g., ethanol, ethyl acetate, or hexane) to the vessel, followed by the 4-vinylcyclohexene.

  • Hydrogenation:

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

    • Stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by GC or TLC to determine the point of maximum this compound concentration before significant over-hydrogenation occurs.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with a small amount of the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. If necessary, the crude product can be purified by distillation.

Visualizations

Troubleshooting_Dehydration cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion in Dehydration Reaction incomplete_rxn Incomplete Reaction (Equilibrium) start->incomplete_rxn Check for... bad_catalyst Suboptimal Acid Catalyst start->bad_catalyst wrong_temp Incorrect Temperature start->wrong_temp side_products Side Product Formation start->side_products distill Distill Product as it Forms incomplete_rxn->distill change_catalyst Use Milder Acid (e.g., H3PO4) bad_catalyst->change_catalyst optimize_temp Optimize Temperature (~160-180°C) wrong_temp->optimize_temp minimize_residence Minimize Product Residence Time side_products->minimize_residence

Caption: Troubleshooting logic for low conversion in the dehydration of 4-ethylcyclohexanol.

Troubleshooting_Hydrogenation cluster_causes Potential Causes cluster_solutions Solutions start Low Selectivity in Hydrogenation Reaction catalyst_issue Catalyst Inactivity or Poisoning start->catalyst_issue Check for... wrong_catalyst Incorrect Catalyst Choice start->wrong_catalyst high_pressure Hydrogen Pressure Too High start->high_pressure poor_mixing Poor Mass Transfer start->poor_mixing fresh_catalyst Use Fresh, Pure Catalyst & Reagents catalyst_issue->fresh_catalyst optimize_catalyst Screen Different Catalysts (e.g., Pd/C) wrong_catalyst->optimize_catalyst lower_pressure Optimize/Lower H2 Pressure high_pressure->lower_pressure increase_agitation Ensure Vigorous Stirring poor_mixing->increase_agitation

Caption: Troubleshooting logic for low selectivity in the hydrogenation of 4-vinylcyclohexene.

Dehydration_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-Ethylcyclohexanol B Protonated Alcohol A->B + H+ C Carbocation Intermediate B->C - H2O D This compound (Desired Product) C->D - H+ E 1-Ethylcyclohexene (Isomer) C->E Rearrangement & -H+ F Polymerization/ Charring D->F High Temp/ Strong Acid

Caption: Reaction pathways in the acid-catalyzed dehydration of 4-ethylcyclohexanol.

References

Technical Support Center: Acid-Catalyzed Dehydration of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the acid catalyst in alcohol dehydration?

A1: The acid catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), plays a crucial role in converting the hydroxyl (-OH) group of the alcohol into a good leaving group (H₂O).[1][2][3] The acid protonates the oxygen atom of the hydroxyl group, forming an alkyloxonium ion.[4][5][6] This allows the water molecule to depart, generating a carbocation intermediate, which then loses a proton to form the alkene.[1][5] The acid is regenerated in the final step, allowing it to catalyze the reaction of other alcohol molecules.[2]

Q2: Which acid catalyst is better for alcohol dehydration, sulfuric acid or phosphoric acid?

A2: Phosphoric acid is often preferred over concentrated sulfuric acid for the dehydration of alcohols.[7][8] Concentrated sulfuric acid is a strong oxidizing agent and can cause undesirable side reactions, leading to the formation of carbon dioxide, sulfur dioxide, and char (a mass of carbon).[7][8] These side products can complicate the purification of the desired alkene.[7][8] Phosphoric acid is a weaker oxidizing agent and generally produces a cleaner reaction with fewer side products.[7][8]

Q3: How does reaction temperature affect the outcome of the dehydration of primary alcohols?

A3: For primary alcohols like ethanol, the reaction temperature is a critical factor that determines the major product. At higher temperatures (around 170-180°C) with excess concentrated sulfuric acid, intramolecular dehydration occurs to form the corresponding alkene (e.g., ethene).[6][8][9][10][11] At lower temperatures (around 130-140°C), intermolecular dehydration is favored, leading to the formation of an ether (e.g., diethyl ether).[9][10][12]

Q4: What is Zaitsev's Rule and how does it apply to alcohol dehydration?

A4: Zaitsev's Rule states that in an elimination reaction, the more substituted (more stable) alkene is typically the major product.[6][13] When the dehydration of an alcohol can result in the formation of isomeric alkenes, the alkene with the greater number of alkyl substituents on the double-bonded carbons will be the predominant product.[13] This is because the transition state leading to the more stable alkene is lower in energy.

Q5: Why is it important to remove the alkene as it is formed during the reaction?

A5: The acid-catalyzed dehydration of an alcohol is a reversible reaction.[2] To maximize the yield of the alkene product, it is beneficial to remove it from the reaction mixture as it is formed. This is often achieved through distillation if the alkene has a lower boiling point than the starting alcohol.[2] Removing the product shifts the equilibrium to the right, in favor of the products, according to Le Chatelier's principle.[2] This also minimizes the reverse reaction where water adds back to the alkene to reform the alcohol.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of alkene 1. Insufficiently high reaction temperature.[6] 2. Catalyst concentration is too low. 3. Reversible reaction equilibrium is not shifted towards products.[2] 4. Loss of volatile product during the reaction or workup.[14]1. Ensure the reaction is heated to the appropriate temperature for the specific alcohol being dehydrated. Tertiary alcohols dehydrate under milder conditions than primary or secondary alcohols.[5][6] 2. Increase the concentration of the acid catalyst. However, be mindful of potential side reactions with highly concentrated acids. 3. If the alkene product is volatile, distill it from the reaction mixture as it forms to drive the equilibrium forward.[2] 4. Use an ice-water bath to cool the receiving flask during distillation to minimize the loss of volatile products.[15]
Formation of a black, tarry substance in the reaction flask Use of concentrated sulfuric acid, which is a strong oxidizing agent and can cause charring.[7][8]Switch to concentrated phosphoric acid, which is less oxidizing and generally results in a cleaner reaction.[7][8]
Significant amount of ether as a byproduct Reaction temperature is too low, favoring intermolecular dehydration (ether formation) over intramolecular dehydration (alkene formation), especially for primary alcohols.[6][9][10]Increase the reaction temperature to favor the formation of the alkene. Monitor the temperature carefully to avoid decomposition. For ethanol, temperatures around 170°C favor ethene, while 140°C favors diethyl ether.[6][11]
Alkene product is contaminated with the starting alcohol Incomplete reaction or inefficient distillation. The boiling points of the alcohol and alkene may be too close for effective separation by simple distillation.Ensure the reaction goes to completion by allowing sufficient reaction time at the appropriate temperature. If boiling points are close, use fractional distillation for better separation.[16]
Alkene product is acidic Some of the acid catalyst may have co-distilled with the product.During the workup, wash the distillate with a saturated sodium bicarbonate or sodium chloride solution to neutralize and remove any residual acid.[2]
Formation of unexpected isomeric alkenes Carbocation rearrangement to a more stable carbocation intermediate before elimination. This is common for secondary alcohols.[13]This is an inherent mechanistic pathway. To favor the desired isomer, reaction conditions may need to be carefully optimized. Alternatively, a different synthetic route that avoids a carbocation intermediate might be necessary.

Quantitative Data Summary

The yield and product distribution in alcohol dehydration are highly dependent on the substrate, catalyst, and reaction conditions.

Table 1: Effect of Temperature on the Dehydration of Ethanol with Concentrated H₂SO₄

TemperatureMajor ProductMinor Product(s)
~140°CDiethyl ether[9][10]Ethene
~170-180°CEthene[8][9][11]Diethyl ether, CO₂, SO₂[7]

Table 2: Typical Yields for the Dehydration of Cyclohexanol (B46403)

Acid CatalystReported Yield of Cyclohexene (B86901)Reference
Phosphoric Acid (85%)~75% - 82%[14][17]
Sulfuric Acid~30%[18]

Note: Yields can vary significantly based on the specific experimental setup and procedure.

Experimental Protocols

Protocol 1: Dehydration of Cyclohexanol to Cyclohexene using Phosphoric Acid

This protocol is adapted from procedures found in various organic chemistry lab manuals.[14][16][17]

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Boiling chips

Procedure:

  • Reaction Setup: To a round-bottom flask, add cyclohexanol and a few boiling chips. Carefully add 85% phosphoric acid. Caution: The addition of acid to alcohol is exothermic.[16]

  • Distillation: Assemble a simple or fractional distillation apparatus. Gently heat the reaction mixture.

  • Collection: Collect the distillate, which is a mixture of cyclohexene and water, in a receiving flask cooled in an ice-water bath.[15] Continue distillation until the temperature of the distilling vapor reaches about 85°C or no more product is collected.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with a saturated sodium chloride solution to help remove any remaining water-soluble impurities.[14]

    • Separate the organic layer (cyclohexene) from the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of a drying agent like anhydrous calcium chloride or magnesium sulfate to remove residual water.[14]

  • Final Distillation (Optional): For higher purity, perform a final simple distillation of the dried cyclohexene, collecting the fraction that boils at the literature boiling point of cyclohexene (~83°C).[2]

  • Characterization: Confirm the presence of the alkene using a qualitative test, such as the bromine test (disappearance of the red bromine color) or the permanganate (B83412) test (formation of a brown precipitate), and by spectroscopic methods like IR or NMR.[15][16]

Safety Precautions for Handling Concentrated Acids
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, chemical-resistant gloves (nitrile gloves are a good choice), and a chemical-resistant apron or lab coat.[19][20][21]

  • Ventilation: All work with concentrated acids should be performed in a well-ventilated chemical fume hood.[19][22]

  • Handling: When diluting acids, always add the acid slowly to water, never the other way around, to dissipate the heat generated.[22]

  • Spill Control: Have an appropriate acid spill kit or neutralizing agent (like sodium bicarbonate) readily available.[20]

  • First Aid: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15-20 minutes and seek medical attention.[19][20]

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkene Alcohol R-OH Alkyloxonium R-OH₂⁺ Alcohol->Alkyloxonium Fast H_plus H⁺ Alkyloxonium2 R-OH₂⁺ Carbocation R⁺ Alkyloxonium2->Carbocation Slow (Rate-Determining) Water H₂O Carbocation2 R⁺ Alkene Alkene Carbocation2->Alkene Fast H_plus_regen H⁺

Caption: E1 mechanism for acid-catalyzed alcohol dehydration.

Experimental_Workflow start Start: Mix Alcohol and Acid Catalyst heat Heat Reaction Mixture (Distillation Setup) start->heat collect Collect Distillate (Alkene + Water) heat->collect workup Workup: 1. Transfer to Separatory Funnel 2. Wash with Saturated NaCl collect->workup separate Separate Organic Layer workup->separate dry Dry Organic Layer (e.g., with Anhydrous CaCl₂) separate->dry purify Purification (Optional): Final Distillation dry->purify analyze Characterize Product (GC, IR, NMR, etc.) dry->analyze If final distillation is skipped purify->analyze end End: Pure Alkene analyze->end

References

Technical Support Center: Stabilizing 4-Ethylcyclohexene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-Ethylcyclohexene, ensuring its stability during long-term storage is critical for the integrity and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary cause of this compound degradation is autoxidation. This is a free-radical chain reaction initiated by the presence of oxygen, and it is accelerated by exposure to heat and light. The allylic hydrogens in the this compound molecule are particularly susceptible to abstraction, leading to the formation of hydroperoxides and other oxidized species.

Q2: What are the visible signs of this compound degradation?

A2: While early stages of degradation may not be visible, significant degradation can sometimes be indicated by a change in color (yellowing), an increase in viscosity due to polymerization, or the formation of solid precipitates (peroxides). However, the absence of these signs does not guarantee purity, and analytical testing is always recommended.

Q3: How should this compound be stored to ensure long-term stability?

A3: To ensure long-term stability, this compound should be stored in a cool, dark place, preferably under an inert atmosphere such as nitrogen or argon. It is recommended to store it in amber glass bottles with tightly sealed caps (B75204) to protect it from light and oxygen. For extended storage, refrigeration (2-8 °C) is advisable.

Q4: What is the role of an inhibitor in stabilizing this compound?

A4: An inhibitor, such as Butylated hydroxytoluene (BHT), is a radical scavenger that interrupts the autoxidation chain reaction. By reacting with the initial free radicals, it prevents the propagation of the degradation process, thereby extending the shelf-life of the this compound.

Q5: Can I use this compound that has been stored for a long time without an inhibitor?

A5: It is strongly discouraged to use this compound that has been stored for an extended period without an inhibitor, especially if it has been exposed to air and light. Such material is likely to contain peroxides, which can be explosive and may interfere with your reactions. It is essential to test for the presence of peroxides before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected reaction results The this compound starting material may have degraded, containing peroxides or other oxidation byproducts that interfere with the reaction.1. Test the this compound for the presence of peroxides using peroxide test strips or a wet chemical method (see Experimental Protocols). 2. If peroxides are present, consider purifying the material by passing it through a column of activated alumina (B75360) to remove peroxides. 3. For future use, ensure the material is properly stabilized and stored.
A faint yellow color is observed in the normally colorless liquid This can be an early indicator of oxidation.1. Perform a peroxide test to quantify the level of degradation. 2. If the peroxide level is low, the material may still be usable for some applications, but it is not recommended for sensitive reactions. 3. For long-term storage, add an inhibitor like BHT and store under an inert atmosphere.
Precipitate forms in the this compound upon storage This could be due to the formation of polymeric peroxides, which are often less soluble.Do not attempt to redissolve the precipitate by heating. Peroxides can be explosive when heated. The material should be disposed of according to your institution's hazardous waste guidelines.
Inconsistent analytical results (e.g., extra peaks in GC-MS) The presence of degradation products such as this compound oxide, hydroperoxides, or various ketones and alcohols.1. Analyze a fresh, high-purity standard of this compound to confirm the retention time and mass spectrum. 2. Compare the chromatogram of the stored material to identify impurity peaks. Common degradation products will have higher molecular weights due to the incorporation of oxygen.

Data Presentation

The stability of this compound is significantly enhanced by the addition of an inhibitor and proper storage conditions. The following table provides illustrative data on the degradation of this compound under different storage scenarios.

Storage Condition Inhibitor Time (Months) Purity (%) Peroxide Value (meq/kg)
Room Temperature (20-25°C), Exposed to Air & LightNone099.5< 1
395.225
688.778
Room Temperature (20-25°C), Exposed to Air & LightBHT (0.1%)099.5< 1
399.3< 2
699.05
Refrigerated (2-8°C), Inert Atmosphere (N₂)None099.5< 1
699.2< 3
1298.88
Refrigerated (2-8°C), Inert Atmosphere (N₂)BHT (0.1%)099.5< 1
699.4< 1
1299.3< 2

Note: This data is illustrative and intended to demonstrate the relative effects of storage conditions and inhibitors. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Stabilization of this compound with BHT

Objective: To add Butylated hydroxytoluene (BHT) to this compound for long-term storage.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT)

  • Amber glass bottle with a PTFE-lined cap

  • Nitrogen or Argon gas supply

  • Analytical balance

Procedure:

  • Calculate the amount of BHT required to achieve a concentration of 0.1% (w/w). For example, for 100 g of this compound, you will need 0.1 g of BHT.

  • Weigh the calculated amount of BHT accurately.

  • Add the BHT to the amber glass bottle.

  • Transfer the this compound to the bottle.

  • Seal the bottle and gently swirl until the BHT is completely dissolved.

  • Purge the headspace of the bottle with nitrogen or argon for 1-2 minutes to displace any oxygen.

  • Tightly seal the bottle and store it in a refrigerator (2-8 °C).

Protocol 2: Quantitative Analysis of this compound Purity and Degradation Products by GC-MS

Objective: To determine the purity of this compound and identify potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) for purity analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 10 °C/min.

    • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 35-350 amu.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent like dichloromethane (B109758) or hexane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (major ions: m/z 81, 110).

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Search the mass spectra of any impurity peaks against a mass spectral library (e.g., NIST) to tentatively identify degradation products. Look for masses corresponding to the addition of one or more oxygen atoms (e.g., M+16 for an epoxide, M+32 for a hydroperoxide).

Mandatory Visualizations

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator R_dot Alkyl Radical (R°) Initiator->R_dot forms RH This compound RH->R_dot H abstraction R_dot_prop Alkyl Radical (R°) R_dot->R_dot_prop ROO_dot Peroxy Radical (ROO°) R_dot_prop->ROO_dot + O₂ O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH RH_prop This compound R_dot_prop2 Alkyl Radical (R°) ROOH->R_dot_prop2 generates new R_dot_term Non_radical Non-Radical Products R_dot_term->Non_radical ROO_dot_term ROO° ROO_dot_term->Non_radical

Caption: Autoxidation degradation pathway of this compound.

Start Issue with this compound Visual_Inspection Visually inspect the sample (color, clarity, precipitates) Start->Visual_Inspection Peroxide_Test Perform a peroxide test Visual_Inspection->Peroxide_Test Degradation_Confirmed Degradation Confirmed? Peroxide_Test->Degradation_Confirmed End Proceed with Experiment Degradation_Confirmed->End No High_Peroxide High Peroxide Level? Degradation_Confirmed->High_Peroxide Yes Purify Purify by passing through activated alumina Add_Inhibitor Add inhibitor (e.g., BHT) Purify->Add_Inhibitor Dispose Dispose of as hazardous waste Store_Properly Store under inert atmosphere in a cool, dark place Add_Inhibitor->Store_Properly Store_Properly->End Use_with_Caution Use for non-sensitive applications with caution High_Peroxide->Purify No High_Peroxide->Dispose Yes

Caption: Troubleshooting workflow for this compound stability.

Technical Support Center: Identifying Impurities in Synthesized 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of synthesized 4-Ethylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of impurities in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the acid-catalyzed dehydration of 4-ethylcyclohexanol (B27859), can result in several common impurities. These include:

  • Unreacted Starting Material: Residual 4-ethylcyclohexanol.

  • Isomeric Byproducts: Positional isomers of this compound, such as 1-Ethylcyclohexene and 3-Ethylcyclohexene, which can form due to rearrangement reactions.

  • Residual Solvents and Reagents: Traces of solvents used during the synthesis and purification, as well as residual acid catalyst.

  • Water: A primary byproduct of the dehydration reaction.

Q2: Which analytical techniques are most effective for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds like this compound and its isomers, providing both retention time data for quantification and mass spectra for structural identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for unambiguous structure elucidation of the main product and any isolated impurities.[2][3] It can help differentiate between isomers based on the chemical shifts and coupling patterns of the protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to identify the presence of specific functional groups. It is particularly useful for detecting the presence of the hydroxyl (-OH) group from the unreacted 4-ethylcyclohexanol starting material, which will be absent in the pure alkene product.[4]

Q3: How can I quantify the levels of different impurities in my sample?

A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or GC-MS is the most common method for quantifying impurities in this compound samples. By running a calibrated standard of this compound, you can determine the relative percentage of each impurity by comparing the peak areas in the chromatogram. For accurate quantification, it is ideal to use certified reference standards for the expected impurities.

Troubleshooting Guides

Issue 1: An Unexpected Peak in the GC-MS Chromatogram
  • Symptom: Your GC-MS analysis shows a significant peak that is not your desired this compound product.

  • Possible Cause & Solution:

Possible Cause Troubleshooting Steps
Unreacted 4-ethylcyclohexanol Compare the mass spectrum of the unknown peak with the known mass spectrum of 4-ethylcyclohexanol. The starting material will have a molecular ion peak at m/z 128 and characteristic fragments.[2][5]
Isomeric Ethylcyclohexene Analyze the fragmentation pattern of the unknown peak. Isomers of ethylcyclohexene will all have a molecular ion peak at m/z 110 but may show subtle differences in their fragmentation patterns.[6] For example, 4-methylcyclohexene (B165706) (an analogue) is known to undergo a characteristic retro-Diels-Alder fragmentation.[4]
Solvent or other contaminant Check the retention time and mass spectrum against common laboratory solvents and reagents used in your synthesis and workup.
Issue 2: Difficulty in Distinguishing Between Ethylcyclohexene Isomers by ¹H NMR
  • Symptom: The olefinic region of your ¹H NMR spectrum is complex, making it difficult to confirm the exclusive presence of this compound.

  • Possible Cause & Solution:

Isomer Expected ¹H NMR Olefinic Signals (in CDCl₃) Troubleshooting
This compound Two distinct multiplets for the two olefinic protons.
1-Ethylcyclohexene A single olefinic proton signal, typically a triplet.[2]The presence of a triplet in the olefinic region is a strong indicator of 1-Ethylcyclohexene.
3-Ethylcyclohexene Two distinct multiplets for the two olefinic protons, with chemical shifts potentially different from the 4-isomer.
  • Recommendation: For definitive identification, it is highly recommended to acquire a ¹³C NMR spectrum. The number of unique carbon signals can help distinguish between the isomers due to differences in molecular symmetry.[4]

Data Presentation

The following table provides an illustrative example of a typical impurity profile for a crude this compound synthesis product, as determined by GC-MS. Actual percentages will vary based on reaction conditions.

Compound Retention Time (min) Molecular Weight ( g/mol ) Typical Abundance (%)
3-Ethylcyclohexene8.2110.25 - 15
This compound 8.5 110.2 70 - 85
1-Ethylcyclohexene8.9110.22 - 10
4-Ethylcyclohexanol10.2128.21 - 5

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile components in the synthesized this compound.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890A GC (or equivalent).

    • Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Injector: Split/splitless injector at 250°C, split ratio 50:1.[1]

    • Oven Temperature Program: Initial temperature 40°C, hold for 5 minutes. Ramp at 5°C/min to 150°C.[1]

    • Mass Spectrometer: Agilent 5975C MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 35-200.[3]

  • Sample Preparation:

    • Dilute 1 µL of the synthesized this compound mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).[3]

    • Inject 1 µL of the diluted sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks based on their retention times. Generally, the order of elution for isomers follows their boiling points.

    • Confirm the identity of each peak by comparing its mass spectrum with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information about the synthesized product and any impurities.

  • Instrumentation:

    • NMR Spectrometer: 300 MHz or higher.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[7]

  • Data Analysis:

    • Analyze the chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum to identify the different proton environments.

    • Count the number of signals in the ¹³C NMR spectrum to determine the number of unique carbon environments, which is a key indicator of isomeric purity.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the sample, primarily to check for the absence of the starting alcohol.

  • Instrumentation:

    • FTIR Spectrometer.

  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film.

  • Data Acquisition:

    • Record a background spectrum of the clean plates.

    • Record the sample spectrum in the mid-IR range (4000-400 cm⁻¹).[4]

    • The final spectrum should be baseline-corrected and displayed in absorbance or transmittance mode.

  • Data Analysis:

    • Look for the presence or absence of a broad peak around 3300-3600 cm⁻¹, which is characteristic of the O-H stretch in an alcohol.[8] Its absence indicates successful dehydration.

    • Confirm the presence of C=C stretching vibrations around 1640-1680 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹, which are characteristic of the alkene product.[4]

Visualization

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_gcms_results GC-MS Data Interpretation cluster_outcomes Further Analysis & Identification start Synthesized this compound gcms GC-MS Analysis start->gcms Inject Sample decision Single Peak? gcms->decision pure Pure Product decision->pure Yes impure Multiple Peaks (Impurities Detected) decision->impure No nmr NMR Analysis (1H & 13C) impure->nmr Structural Elucidation ftir FTIR Analysis impure->ftir Functional Group Analysis identify Identify Impurities nmr->identify ftir->identify

Caption: Workflow for the identification of impurities in synthesized this compound.

References

Technical Support Center: Scaling Up 4-Ethylcyclohexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-ethylcyclohexene for pilot studies. The content is structured to address potential challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for producing this compound is the acid-catalyzed dehydration of 4-ethylcyclohexanol. This elimination reaction involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to remove a water molecule and form the corresponding alkene.[1][2]

Q2: Which acid catalyst is preferred for large-scale synthesis, sulfuric acid or phosphoric acid?

A2: For larger-scale synthesis, phosphoric acid is often preferred over sulfuric acid. While both are effective catalysts, sulfuric acid is a strong oxidizing agent and can lead to undesirable side reactions, including oxidation of the alcohol to carbon dioxide and charring, producing sulfur dioxide as a byproduct.[1] Phosphoric acid is less oxidizing, resulting in a cleaner reaction with fewer byproducts, which simplifies purification at scale.[1]

Q3: What are the typical reaction conditions for the dehydration of 4-ethylcyclohexanol?

A3: The reaction is typically carried out at elevated temperatures, generally in the range of 160-180°C.[3] The this compound product has a lower boiling point than the starting alcohol, allowing for its continuous removal from the reaction mixture by distillation. This application of Le Chatelier's principle drives the equilibrium towards the product, maximizing the yield.

Q4: What are the main side products to expect in this synthesis?

A4: The primary side products can include isomeric alkenes, polymers, and ethers. The formation of di-sec-butyl ether can occur through an SN2 reaction, especially at lower temperatures.[4] At higher temperatures, polymerization of the alkene product can become significant. If using sulfuric acid, charring and oxidation byproducts are also a concern.[1]

Q5: How is the crude this compound purified on a larger scale?

A5: Purification is typically achieved through a series of steps. The initial distillate, which will contain the product and water, is collected. The organic layer is then separated and washed with a saturated sodium chloride solution (brine) to remove the bulk of the water.[5][6] A drying agent, such as anhydrous sodium sulfate (B86663), is then used to remove residual water.[3] The final purification is achieved by fractional distillation to separate the this compound from any remaining impurities and side products.[3]

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
4-EthylcyclohexanolC8H16O128.21~185-187~0.914
This compoundC8H14110.20134-136~0.806
WaterH2O18.021001.000

Table 2: Indicative Pilot-Scale Reaction Parameters

ParameterRecommended RangeNotes
Reactant 4-Ethylcyclohexanol---
Catalyst 85% Phosphoric AcidPreferred for cleaner reaction.
Catalyst Loading 15-25% v/v of alcoholTo be optimized during pilot runs.
Reaction Temperature 160 - 180 °CMonitor for even heating.
Pressure AtmosphericReaction is typically run at atmospheric pressure.
Reaction Time Continuous distillationReaction proceeds as the product is removed.
Expected Yield 70-85%Highly dependent on efficient distillation and workup.

Note: These are estimated parameters for pilot-scale synthesis and should be optimized based on the specific equipment and safety protocols of your facility.

Experimental Protocols

Pilot-Scale Synthesis of this compound via Dehydration of 4-Ethylcyclohexanol

1. Reactor Setup:

  • A suitably sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating mantle or jacket, a temperature probe, and a distillation head with a condenser and receiver is required.

  • Ensure all equipment is clean, dry, and properly assembled. All operations should be conducted in a well-ventilated area or under a fume hood, with appropriate personal protective equipment (PPE).[7]

2. Reaction Procedure:

  • Charge the reactor with the desired volume of 4-ethylcyclohexanol.

  • With stirring, slowly and carefully add 85% phosphoric acid (15-25% of the alcohol volume). The addition is exothermic and should be controlled.

  • Add anti-bumping granules to ensure smooth boiling.[6]

  • Begin heating the mixture to 160-180°C with continuous stirring.

  • The this compound and water will begin to co-distill. Collect the distillate in a cooled receiver.

  • Continue the distillation until no more product is collected in the receiver.

3. Workup and Purification:

  • Transfer the collected distillate to a separatory funnel.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove most of the dissolved water.[5][6]

  • Separate the organic layer and transfer it to a suitable container.

  • Dry the crude this compound over anhydrous sodium sulfate for at least 30 minutes with occasional swirling.

  • Decant or filter the dried product into a clean, dry distillation flask.

  • Perform a final fractional distillation, collecting the fraction that boils at 134-136°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Inefficient distillation. - Loss of product during workup.- Ensure the reaction temperature is maintained within the optimal range (160-180°C). - Check the efficiency of the condenser; ensure adequate cooling water flow. - Be meticulous during the separation and transfer steps to minimize physical losses.
Product is Contaminated with Starting Material - Distillation temperature was too high. - Inefficient fractional distillation.- Carefully control the heating to avoid co-distillation of the higher-boiling alcohol. - Use a fractionating column with sufficient theoretical plates for the final purification.
Darkening or Charring of the Reaction Mixture - Localized overheating. - Use of sulfuric acid.- Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reactor. - If using sulfuric acid, consider switching to phosphoric acid for a cleaner reaction.[1]
Formation of Polymeric Byproducts - Reaction temperature is too high. - Prolonged reaction time at high temperature.- Maintain the reaction temperature at the lower end of the effective range. - Do not heat the reaction mixture for an extended period after the product has been distilled off.
Poor Separation of Aqueous and Organic Layers - Presence of emulsions.- Add more brine solution and gently swirl the separatory funnel; avoid vigorous shaking. - Allow the mixture to stand for a longer period to allow for better separation.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Ethylcyclohexanol 4-Ethylcyclohexanol Dehydration Dehydration (160-180°C) 4-Ethylcyclohexanol->Dehydration H3PO4_Catalyst H3PO4 (catalyst) H3PO4_Catalyst->Dehydration This compound This compound Dehydration->this compound Water Water Dehydration->Water

Caption: Acid-catalyzed dehydration of 4-ethylcyclohexanol.

Experimental_Workflow Pilot-Scale Experimental Workflow Start Start Reactor_Setup 1. Reactor Setup Start->Reactor_Setup Charge_Reactants 2. Charge 4-Ethylcyclohexanol and Phosphoric Acid Reactor_Setup->Charge_Reactants Heating_Distillation 3. Heat to 160-180°C and Collect Distillate Charge_Reactants->Heating_Distillation Workup 4. Workup: - Separate Layers - Brine Wash Heating_Distillation->Workup Drying 5. Dry with Anhydrous Na2SO4 Workup->Drying Purification 6. Fractional Distillation Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for this compound synthesis.

Troubleshooting_Flowchart Troubleshooting Guide Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Check_Temp Check Reaction Temperature Low_Yield->Check_Temp Yes Charring Charring/Darkening? Low_Yield->Charring No Check_Distillation Check Distillation Efficiency Check_Temp->Check_Distillation Temp OK Check_Stirring Improve Stirring Charring->Check_Stirring Yes Contamination Product Contaminated? Charring->Contamination No Change_Catalyst Consider Phosphoric Acid Check_Stirring->Change_Catalyst Improve_Distillation Improve Fractional Distillation Contamination->Improve_Distillation Yes

Caption: Troubleshooting common synthesis issues.

References

Technical Support Center: Minimizing Charring During High-Temperature Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-temperature distillation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent charring during the purification of organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is charring and why does it occur during high-temperature distillation?

A1: Charring is the incomplete combustion of organic materials at high temperatures, resulting in the formation of a black, carbonaceous residue.[1][2] During distillation, this occurs when compounds are heated to their decomposition temperature, which can be at or below their atmospheric boiling point.[3] Key causes include:

  • Localized Overheating: Direct heating can create hotspots on the flask surface, exceeding the compound's decomposition temperature even if the bulk liquid temperature is lower.[4]

  • Presence of Solids: Suspended solids or viscous materials can settle at the bottom of the flask and burn.[4]

  • High Boiling Points: Compounds with boiling points above 150°C are more susceptible to decomposition at atmospheric pressure.[5]

  • Oxygen Presence: The presence of oxygen at high temperatures can promote oxidation and degradation of the sample.[6]

  • Contaminants: Residues from previous distillations or impurities in the sample can act as catalysts for decomposition.

Q2: How can I prevent charring before I even start the distillation?

A2: Proactive measures are crucial for preventing charring. These include:

  • Thorough Glassware Cleaning: Ensure all distillation glassware is meticulously cleaned to remove any organic residues that could promote charring.[7][8][9] A multi-step cleaning process involving solvents and detergents is recommended.

  • Sample Purity: If possible, purify your sample through other means (e.g., filtration, extraction) to remove non-volatile impurities or solids before distillation.

  • Use of Appropriate Apparatus: For high-boiling or heat-sensitive compounds, consider specialized distillation techniques from the outset, such as vacuum distillation, short-path distillation, or Kugelrohr distillation.[5][10]

Q3: What is vacuum distillation and how does it help prevent charring?

A3: Vacuum distillation is the process of performing a distillation at a reduced pressure.[10] By lowering the pressure inside the distillation apparatus, the boiling points of the compounds are significantly reduced.[1][10][11] This allows for the distillation of high-boiling and heat-sensitive compounds at lower temperatures, thereby minimizing the risk of thermal decomposition and charring.[3][4][12]

Q4: Are there any chemical additives that can help minimize charring?

A4: While less common in routine laboratory distillations, the addition of certain chemical agents can theoretically help prevent decomposition.

  • Radical Scavengers/Antioxidants: For compounds prone to autoxidation or free-radical decomposition, the addition of a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT) or hindered phenols, may be beneficial.[2][12][13][14][15] These compounds work by intercepting reactive radical species that can initiate decomposition pathways.[2][14] The use and concentration of such additives should be carefully evaluated for each specific application to avoid contamination of the distillate.

  • Inert Gas Sparging/Blanketing: Bubbling an inert gas like nitrogen or argon through the liquid (sparging) or maintaining an inert atmosphere above it (blanketing) can help to remove dissolved oxygen and prevent oxidation-related charring.[16][17][18][19]

Troubleshooting Guide

Problem: My compound is charring at the bottom of the distillation flask.

Possible Cause Solution
Heating is too aggressive or uneven. Use a heating mantle with a stirrer for even heat distribution. Avoid direct flame heating. Set the heat source temperature no more than 20-30°C above the boiling point of the compound at the given pressure.[5]
The compound is decomposing at its atmospheric boiling point. Switch to a vacuum distillation setup to lower the boiling point.[5][10]
Presence of non-volatile impurities or solids. Filter the sample before distillation. If the material is highly viscous, consider using a wiped-film evaporator.[4][7]
Residual contaminants on glassware. Ensure a rigorous cleaning protocol is followed for all glassware.[7][8][9]

Problem: The material is viscous and not distilling well, leading to charring.

Possible Cause Solution
High viscosity prevents efficient heat and mass transfer. Use a Kugelrohr apparatus, which rotates the flask to create a thin film, or a wiped-film evaporator for continuous thin-film evaporation.[1][4][6][7][11]
Boiling point is too high even under vacuum. Employ a short-path distillation setup to minimize the distance the vapor has to travel, which is ideal for high molecular weight compounds.[10]

Data Presentation

Table 1: Estimated Boiling Points of Common Organic Solvents at Reduced Pressures

This table provides an estimation of boiling points at various vacuum levels. Actual boiling points may vary depending on the purity of the compound and the accuracy of the pressure measurement. A nomograph can also be used for more precise estimations.[9]

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at 100 mmHg (°C)Boiling Point at 10 mmHg (°C)Boiling Point at 1 mmHg (°C)
Acetic Acid1186528-9
Anisole154955010
Benzaldehyde1781187129
Benzyl Alcohol2051429352
Diethyl Phthalate298228172120
Dimethyl Sulfoxide (DMSO)1891267940
Ethylene Glycol197.51358849
Glycerol290220167120
Nitrobenzene2111479858
Quinoline23716911875

Note: Data is estimated based on nomographs and boiling point calculators.[5][9][20]

Experimental Protocols

Protocol 1: Vacuum Distillation for a High-Boiling Point Liquid

This protocol outlines the general steps for performing a vacuum distillation of a compound with an atmospheric boiling point above 150°C.

  • Apparatus Assembly:

    • Assemble a standard simple or fractional distillation apparatus, ensuring all glassware is free of cracks or defects.

    • Use a round-bottom flask as the distilling flask and include a magnetic stir bar for even boiling. Do not use boiling chips, as they are ineffective under vacuum.

    • Grease all ground-glass joints lightly to ensure a good seal.

    • Use a Claisen adapter to provide an extra neck for a capillary bubbler or to help prevent bumping.

    • Connect the vacuum adapter to a vacuum trap, which is then connected to a vacuum source (e.g., a vacuum pump).

  • Procedure:

    • Place the compound to be distilled in the round-bottom flask (no more than half full).

    • Ensure all connections are secure.

    • Turn on the cooling water to the condenser.

    • Begin stirring the solution.

    • Slowly apply the vacuum. The pressure should drop steadily.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Gradually increase the temperature until the liquid begins to boil and the distillate starts to collect in the receiving flask.

    • Record the temperature range of the distillation and the pressure.

    • After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Short-Path Distillation using a Kugelrohr Apparatus

The Kugelrohr is a short-path distillation apparatus ideal for small quantities of high-boiling, viscous, or heat-sensitive materials.[4][6][11]

  • Apparatus Assembly:

    • The Kugelrohr apparatus consists of a series of connected glass bulbs and a motor to rotate them within an oven.[1][6][7][11]

    • The sample is placed in the first bulb.

    • The subsequent bulbs act as receiving flasks.

  • Procedure:

    • Transfer the sample into the first bulb.

    • Assemble the bulb train and connect it to the motor and a vacuum source.

    • Position the first bulb inside the oven.

    • If desired, cool the receiving bulb(s) with an ice bath or dry ice/acetone bath.[1][7]

    • Apply vacuum.

    • Begin rotating the bulbs.

    • Slowly increase the oven temperature until the compound starts to distill from the first bulb to the second.[1]

    • Once the first fraction is collected, the oven can be moved to heat the second bulb to distill into the third, allowing for fractional distillation.

    • After distillation, allow the apparatus to cool completely before releasing the vacuum.

Mandatory Visualizations

Troubleshooting_Charring Troubleshooting Charring During Distillation start Charring Observed q1 Is the material solid or highly viscous? start->q1 q2 Is the boiling point >150°C at atm. pressure? q1->q2 No sol1 Consider Kugelrohr or Wiped-Film Evaporator q1->sol1 Yes q3 Is heating even and controlled? q2->q3 No sol2 Use Vacuum Distillation q2->sol2 Yes q4 Is glassware perfectly clean? q3->q4 Yes sol3 Use heating mantle with stirring. Reduce heat input. q3->sol3 No sol4 Thoroughly clean glassware with appropriate solvents/detergents. q4->sol4 No sol5 Proceed with distillation q4->sol5 Yes

Caption: A flowchart for troubleshooting the causes of charring.

Experimental_Workflow_Vacuum_Distillation Experimental Workflow for Vacuum Distillation cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown prep1 Clean Glassware prep2 Assemble Apparatus (grease joints, add stir bar) prep1->prep2 prep3 Add Sample to Flask prep2->prep3 dist1 Start Cooling Water prep3->dist1 dist2 Apply Vacuum dist1->dist2 dist3 Begin Stirring dist2->dist3 dist4 Apply Heat Gradually dist3->dist4 dist5 Collect Distillate dist4->dist5 shut1 Remove Heat Source dist5->shut1 shut2 Cool to Room Temperature shut1->shut2 shut3 Slowly Release Vacuum shut2->shut3 shut4 Turn off Vacuum & Water shut3->shut4

Caption: Workflow for performing a vacuum distillation.

References

Validation & Comparative

A Comparative Analysis of 4-Ethylcyclohexene and 4-Methylcyclohexene Reactivity in Electrophilic Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity

The reactivity of alkenes is primarily dictated by the electron density of the carbon-carbon double bond. In electrophilic addition reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. The rate of this reaction is influenced by factors that affect the stability of the starting alkene and the carbocation intermediate formed during the reaction.

Alkyl groups attached to the double bond or in proximity to it can modulate reactivity through two main effects:

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This donation of electron density increases the nucleophilicity of the π-bond, making the alkene more reactive towards electrophiles.

  • Steric Effects: The size of the alkyl group can hinder the approach of the electrophile to the double bond, thereby slowing down the reaction.

Structural and Electronic Comparison

Both 4-ethylcyclohexene and 4-methylcyclohexene (B165706) possess a disubstituted double bond within a cyclohexene (B86901) ring. The key difference lies in the nature of the alkyl substituent at the 4-position.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₈H₁₄110.20130.8~0.802
4-Methylcyclohexene C₇H₁₂96.171030.799

The ethyl group in this compound is generally considered to be slightly more electron-donating than the methyl group in 4-methylcyclohexene due to a stronger inductive effect. This would suggest that the double bond in this compound is slightly more electron-rich and, therefore, potentially more reactive towards electrophiles.

Predicted Reactivity in Electrophilic Additions

Based on the electronic effects, it is hypothesized that This compound will exhibit a slightly higher reactivity than 4-methylcyclohexene in electrophilic addition reactions. The increased electron density of the double bond in this compound should lead to a faster rate of attack by an electrophile.

It is important to consider that steric hindrance from the ethyl group versus the methyl group is unlikely to play a significant role in dictating the reactivity at the double bond, as the substituent is located at the 4-position, which is relatively remote from the reaction center.

The general mechanism for the electrophilic addition of a hydrogen halide (HX) to these cyclohexene derivatives is depicted below.

Electrophilic_Addition cluster_step1 Step 1: Electrophilic Attack and Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack Alkene 4-R-Cyclohexene Carbocation Carbocation Intermediate Alkene->Carbocation Slow HX H-X HX->Carbocation X_ion X⁻ Carbocation2 Carbocation Intermediate X_ion2 X⁻ Product Addition Product Carbocation2->Product Fast X_ion2->Product

Caption: General mechanism for electrophilic addition of HX to a 4-substituted cyclohexene.

Experimental Protocols for Reactivity Analysis

While specific comparative kinetic data for this compound and 4-methylcyclohexene is elusive, the relative reactivity can be determined experimentally by conducting competitive reactions or by measuring the individual reaction rates under identical conditions. Below are representative protocols for common electrophilic addition reactions that could be adapted for this purpose.

Competitive Bromination

This experiment would provide a direct measure of the relative reactivity of the two alkenes towards bromination.

Methodology:

  • Prepare an equimolar solution of this compound and 4-methylcyclohexene in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Slowly add a solution of bromine (Br₂) in CH₂Cl₂ to the alkene mixture at a controlled temperature (e.g., 0 °C). The amount of bromine should be less than the total moles of alkenes to ensure competition.

  • After the reaction is complete (indicated by the disappearance of the bromine color), quench the reaction.

  • Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the relative amounts of the dibrominated products of this compound and 4-methylcyclohexene.

  • The ratio of the products will reflect the relative rates of reaction of the two starting alkenes.

Bromination_Workflow start Equimolar Mixture of This compound and 4-Methylcyclohexene in CH₂Cl₂ add_br2 Add Br₂ in CH₂Cl₂ (sub-stoichiometric) start->add_br2 reaction Reaction at 0 °C add_br2->reaction quench Quench Reaction reaction->quench analyze GC-MS Analysis quench->analyze end Determine Product Ratio analyze->end

Caption: Workflow for competitive bromination of this compound and 4-methylcyclohexene.

Epoxidation with a Peroxy Acid

The rate of epoxidation can be monitored over time to determine the rate constants for each alkene individually.

Methodology:

  • Dissolve a known concentration of either this compound or 4-methylcyclohexene in a suitable solvent like dichloromethane.

  • Add a known concentration of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Maintain the reaction at a constant temperature.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction.

  • Analyze the concentration of the remaining alkene in each aliquot using gas chromatography (GC) with an internal standard.

  • Plot the concentration of the alkene versus time to determine the rate of disappearance and calculate the rate constant for the reaction.

  • Repeat the experiment for the other alkene under identical conditions and compare the rate constants.

Epoxidation_Kinetics cluster_alkene1 For this compound cluster_alkene2 For 4-Methylcyclohexene A1 Dissolve in CH₂Cl₂ A2 Add m-CPBA A1->A2 A3 Monitor [Alkene] vs. Time via GC A2->A3 A4 Calculate Rate Constant (k_ethyl) A3->A4 Compare Compare k_ethyl and k_methyl A4->Compare B1 Dissolve in CH₂Cl₂ B2 Add m-CPBA B1->B2 B3 Monitor [Alkene] vs. Time via GC B2->B3 B4 Calculate Rate Constant (k_methyl) B3->B4 B4->Compare

Caption: Experimental workflow for determining the epoxidation rate constants.

Conclusion

Based on established principles of organic chemistry, This compound is predicted to be slightly more reactive than 4-methylcyclohexene in electrophilic addition reactions . This is attributed to the greater electron-donating inductive effect of the ethyl group compared to the methyl group, which increases the nucleophilicity of the carbon-carbon double bond. Steric effects are not expected to be a differentiating factor due to the remote position of the substituents relative to the reactive site.

Comparative analysis of catalysts for ethylbenzene dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparative analysis of catalysts for the dehydrogenation of ethylbenzene (B125841) to produce styrene (B11656) is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of catalyst performance, supported by experimental data, and details the methodologies for key experiments.

Comparative Performance of Catalysts

The production of styrene via the catalytic dehydrogenation of ethylbenzene is a cornerstone of the petrochemical industry. The choice of catalyst is critical, directly impacting reaction efficiency, selectivity towards styrene, and overall process economics. The primary catalysts employed fall into three main categories: iron-based, chromium-based, and noble metal-based systems. Each possesses distinct advantages and operational windows.

Iron-Based Catalysts: Predominantly composed of iron oxide promoted with potassium (K₂O), these are the workhorses of the industry. The potassium promoter plays a crucial role in enhancing catalytic activity and stability, often by facilitating the water-gas shift reaction which helps in coke removal.[1][2]

Chromium-Based Catalysts: Alumina-supported chromium oxide (Cr₂O₃/Al₂O₃) catalysts are also widely used, particularly in processes involving oxidative dehydrogenation with CO₂.[3][4] These catalysts have shown high activity and selectivity, with some studies indicating they can be more effective than iron-based catalysts in the presence of CO₂.[4]

Noble Metal-Based Catalysts: Catalysts containing precious metals such as palladium (Pd) are being explored to enhance performance, often in specialized reactor configurations like membrane reactors.[5] These systems can offer higher conversion rates at lower temperatures by selectively removing hydrogen from the reaction zone, thereby shifting the equilibrium towards product formation.[5]

The following table summarizes the performance of various catalysts under different experimental conditions. It is important to note that direct comparison is challenging due to the wide range of operating parameters reported in the literature.

Catalyst CompositionTemperature (°C)Steam/EB Molar RatioEB Conversion (%)Styrene Selectivity (%)Styrene Yield (%)Reference
Iron-Based
Commercial K-promoted Iron62011---[6]
Fe₂O₃-Cr₂O₃-K₂CO₃570-6401.3-2.0-High-[7]
Fe-NGnPs450--High-[8]
Chromium-Based
20% Cr₂O₃/Al₂O₃600-5698.855.3[4]
Ce and V modified Cr₂O₃/Al₂O₃--67.498.966.7[4]
CrOₓ/Al₂O₃600-9715 (at steady-state)-[3]
Noble Metal-Based
Pd/hollow nanocarbon spheres--->99-[9]
Pd-Ag Membrane Reactor (with Fe-based catalyst)>6006.8~10% higher than fixed-bed--[5]
Other Metal Oxides
10%K/CeO₂ (with CO₂-O₂)500-90.897.588.5[10]
V₂O₅/Meso-ZSM-5 (with CO₂)500-600----[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of catalyst performance. Below are typical experimental protocols for catalyst preparation and performance evaluation.

Catalyst Preparation

A common method for preparing supported metal oxide catalysts, such as iron or chromium oxides on alumina, is incipient wetness impregnation .

  • Support Preparation: The support material (e.g., γ-Al₂O₃) is dried at a high temperature (e.g., 250°C for 12 hours) to remove adsorbed water.[3]

  • Impregnation Solution: A solution of the metal precursor (e.g., iron(III) nitrate (B79036) or chromium(III) nitrate) is prepared. The concentration is calculated to achieve the desired metal loading on the support.

  • Impregnation: The precursor solution is added dropwise to the dried support until the pores are completely filled.

  • Drying: The impregnated support is dried at ambient temperature for several hours (e.g., 12 hours) followed by drying in an oven at a higher temperature (e.g., 120-250°C) to remove the solvent.[3]

  • Calcination: The dried material is then calcined in air at a high temperature (e.g., 500-600°C) to decompose the precursor and form the metal oxide.

Catalyst Performance Evaluation

Catalytic activity is typically evaluated in a fixed-bed reactor system.

  • Reactor Setup: A tubular reactor (often stainless steel) is placed inside a furnace.[7][12] The catalyst is packed in the center of the reactor, usually supported by quartz wool.

  • Feed System: Ethylbenzene is introduced into the system using a high-precision pump (e.g., a syringe pump).[6] If steam is used, deionized water is also fed through a separate pump. The liquids are vaporized and mixed, often with a carrier gas like nitrogen, before entering the reactor.[7]

  • Reaction: The reaction is carried out at a specific temperature, pressure, and weight hourly space velocity (WHSV), which is defined as the mass flow rate of the reactant divided by the mass of the catalyst.

  • Product Analysis: The reactor effluent is cooled to condense the liquid products.[1] The gas and liquid phases are separated and analyzed. Gas chromatography (GC) is the standard technique for analyzing the composition of both the gaseous and liquid products to determine the conversion of ethylbenzene and the selectivity to styrene and other byproducts.[6]

Visualizations

To better illustrate the concepts discussed, two diagrams are provided below.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_eval Catalyst Evaluation Support Support Material (e.g., Al₂O₃) Impregnation Impregnation Support->Impregnation Precursor Metal Precursor Solution Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Catalyst Final Catalyst Calcination->Catalyst Reactor Fixed-Bed Reactor Catalyst->Reactor Analysis Product Analysis (GC) Reactor->Analysis Feed Ethylbenzene & Steam Feed Feed->Reactor Data Performance Data (Conversion, Selectivity) Analysis->Data Catalyst_Selection_Factors cluster_catalyst Catalyst Type cluster_factors Influencing Factors cluster_outcome Desired Outcome Iron Iron-Based Cost Cost-Effectiveness Iron->Cost Stability Long-Term Stability Iron->Stability Chromium Chromium-Based Activity High Activity Chromium->Activity Selectivity High Styrene Selectivity Chromium->Selectivity NobleMetal Noble Metal-Based NobleMetal->Activity Temp Operating Temperature NobleMetal->Temp Optimal Optimal Catalyst Choice Cost->Optimal Activity->Optimal Selectivity->Optimal Stability->Optimal Temp->Optimal Feed Feed Composition (with/without CO₂/O₂) Feed->Optimal

References

A Comparative Guide to Gas Chromatography (GC) Method Validation Using a 4-Ethylcyclohexene Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and analytical chemistry, the validation of analytical methods is a critical process to ensure data accuracy, reliability, and regulatory compliance.[1][2] Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. The choice of an appropriate standard is fundamental to a robust validation. This guide provides a comparative overview and detailed protocols for validating a GC method using 4-Ethylcyclohexene as an internal standard (IS).

An internal standard in GC analysis is a compound added in a constant amount to all samples, calibration standards, and blanks.[3] It is used to correct for variations in injection volume and potential sample loss during preparation, leading to improved precision and accuracy compared to external standard methods.[3] this compound is a suitable IS candidate for the analysis of various hydrocarbons and non-polar compounds due to its chemical stability and distinct retention time in many chromatographic systems.

Performance Comparison: Internal Standard vs. External Standard Methods

The primary advantage of using an internal standard like this compound is the mitigation of analytical variability. The table below presents a comparative summary of typical performance data expected from a well-validated GC method using an internal standard versus an external standard method.

Performance ParameterThis compound (Internal Standard Method)External Standard MethodAdvantage of Internal Standard
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.995Tighter correlation, less variance.
Precision (Repeatability, %RSD) < 1.5%< 3.0%Significantly improved precision.[1]
Precision (Intermediate Precision, %RSD) < 2.0%< 5.0%Better long-term reliability.[1]
Accuracy (Recovery) 98.0 - 102.0%95.0 - 105.0%More accurate quantification.[1][4]
Limit of Quantitation (LOQ) Precision (%RSD) ≤ 10%≤ 20%Greater reliability at low concentrations.[5]

Data are representative examples based on typical validation acceptance criteria.

Logical Workflow for GC Method Validation

The validation of a GC method is a systematic process that ensures the procedure is suitable for its intended purpose.[6][7] The workflow begins with the preparation of standards and culminates in a comprehensive validation report.

GC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Method (Analyte, Matrix, Purpose) B Prepare Standards (Analyte & this compound IS) A->B C Optimize GC Parameters (Column, Temp, Flow) B->C D System Suitability Test (SST) (%RSD, Tailing, Resolution) C->D E Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) D->E F Process Chromatographic Data (Peak Integration) E->F G Statistical Analysis (Regression, %RSD, Recovery) F->G H Compare vs. Acceptance Criteria G->H I Generate Validation Report H->I K Method Re-development H->K Validation Fails J Routine Use I->J Method Approved

Caption: Workflow for a typical GC analytical method validation process.

Detailed Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and are tailored for validating a GC method using this compound as an internal standard.[8][9]

1. Materials and Instrumentation

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10]

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents: High-purity analyte, this compound (≥99% purity), and analytical grade solvent (e.g., Methanol, Hexane).

2. Standard Preparation

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the chosen solvent.

  • Analyte Stock Solution: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by making serial dilutions of the analyte stock solution. Spike each calibration standard with a constant concentration of the IS stock solution. The final IS concentration should be consistent across all standards.

3. Validation Parameters

a. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1][4]

  • Protocol:

    • Inject a blank solvent to ensure no interfering peaks are present at the retention times of the analyte or the IS.

    • Inject a solution containing only the analyte to determine its retention time.

    • Inject a solution containing only the this compound IS to determine its retention time.

    • If applicable, inject a sample matrix (placebo) spiked with the IS to confirm the absence of matrix interference.

  • Acceptance Criteria: The analyte and IS peaks must be well-resolved from each other and from any other potential peaks (Resolution > 2.0).[5] No significant interfering peaks should be observed at the retention times of the analyte or IS in the blank or placebo injections.[1]

b. Linearity Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[4]

  • Protocol:

    • Inject the five (or more) calibration standards in triplicate.

    • For each injection, calculate the ratio of the analyte peak area to the IS peak area.

    • Plot a graph of the peak area ratio (y-axis) versus the analyte concentration (x-axis).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[1] The y-intercept should be minimal.

c. Accuracy (as Recovery) Accuracy measures the closeness of the test results to the true value.[4]

  • Protocol:

    • Prepare samples (e.g., a placebo matrix) spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5] Prepare three replicates at each level.

    • Add a constant amount of the this compound IS to each spiked sample.

    • Analyze the samples and determine the concentration of the analyte using the calibration curve.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[1][5]

d. Precision Precision reflects the agreement between a series of measurements.[4]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.[4]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.[1]

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (%RSD) should be ≤ 2%.[1]

    • Intermediate Precision: The %RSD should be ≤ 3%.[5]

e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[5]

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy (%RSD ≤ 20%).[5]

f. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

  • Protocol:

    • Introduce small variations to the GC method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 5%).

      • Oven temperature (e.g., ± 2°C).[12]

      • Injector temperature (e.g., ± 5°C).

    • Analyze a system suitability sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, peak tailing) should remain within the established limits for all tested variations.[5]

References

A Comparative Guide to the Synthesis of Substituted Cyclohexenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexene (B86901) motif is a ubiquitous structural feature in a vast array of biologically active molecules and natural products. Consequently, the development of efficient and stereoselective synthetic routes to access these six-membered rings is of paramount importance in organic chemistry and drug discovery. This guide provides an objective comparison of three cornerstone methodologies for the synthesis of substituted cyclohexenes: the Diels-Alder reaction, the Birch reduction, and the Robinson annulation. We will delve into their mechanisms, substrate scope, and practical applications, supported by experimental data to inform the selection of the most appropriate strategy for a given synthetic challenge.

At a Glance: Comparison of Key Synthesis Routes

Synthetic RouteKey FeaturesTypical YieldsStereoselectivity/RegioselectivityKey AdvantagesCommon Limitations
Diels-Alder Reaction [4+2] cycloaddition between a conjugated diene and a dienophile.70-95%Highly stereospecific and stereoselective (endo rule generally favored). Regioselectivity is predictable based on electronic effects.[1]Excellent control over stereochemistry at up to four new stereocenters. Convergent and atom-economical.Requires specific diene and dienophile functionalities. The reaction can be reversible at high temperatures. Steric hindrance can significantly reduce reaction rates.
Birch Reduction Partial reduction of an aromatic ring to a 1,4-cyclohexadiene.60-90%Highly regioselective, governed by the electronic nature of the substituents on the aromatic ring.[2][3][4]Readily available aromatic starting materials. Provides access to non-conjugated dienes.Requires cryogenic temperatures and the handling of alkali metals and liquid ammonia (B1221849). Over-reduction to fully saturated rings can be a side reaction.
Robinson Annulation A tandem Michael addition and intramolecular aldol (B89426) condensation.60-90%Can be diastereoselective. Asymmetric variants using chiral catalysts can achieve high enantioselectivity.[5][6][7]Forms a new six-membered ring and a carbon-carbon double bond in a one-pot procedure. Widely applicable for the synthesis of fused ring systems.[8][9]Requires an enolizable ketone and an α,β-unsaturated ketone. Polymerization of the Michael acceptor can be a significant side reaction.[9]

The Diels-Alder Reaction: A Powerful Tool for Stereocontrolled Cyclohexene Synthesis

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a substituted cyclohexene from a conjugated diene and an alkene (dienophile).[1] Its predictability in terms of stereochemistry makes it an invaluable tool in the synthesis of complex molecules with multiple stereocenters.

Reaction Mechanism and Stereoselectivity

The reaction proceeds through a cyclic transition state, where the stereochemistry of the reactants is faithfully transferred to the product. A key stereochemical consideration is the "endo rule," which states that the substituents on the dienophile preferentially occupy the endo position in the transition state, leading to the kinetic product. This is often attributed to favorable secondary orbital interactions.

Caption: General workflow of the Diels-Alder reaction.

Experimental Data: Diels-Alder Reactions
DieneDienophileCatalyst/SolventTemp. (°C)Time (h)Yield (%)Endo:Exo RatioReference
Cyclopentadiene (B3395910)Maleic Anhydride (B1165640)Ethyl Acetate (B1210297)/Hexane (B92381)RT0.25>90>99:1 (endo)[10]
AnthraceneMaleic AnhydrideXyleneReflux0.5~90-[5]
Danishefsky's DieneMethyl AcrylateZnCl₂ / THF25285>95:5[11]
IsopreneAcrylonitrileNeat150247070:30 (para:meta)
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

This protocol is adapted from a standard undergraduate organic chemistry experiment.

Materials:

  • Maleic anhydride (1.0 g, 10.2 mmol)

  • Ethyl acetate (10 mL)

  • Hexane (10 mL)

  • Dicyclopentadiene (freshly cracked to yield cyclopentadiene, ~1.5 mL)

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve the maleic anhydride in 10 mL of ethyl acetate with gentle warming.

  • Add 10 mL of hexane to the solution and then cool the flask in an ice bath.

  • Slowly add approximately 1.5 mL of freshly prepared cyclopentadiene to the cold solution while swirling the flask.

  • Allow the mixture to stand in the ice bath for 15-20 minutes, during which time a white precipitate of the endo-adduct will form.

  • Collect the product by vacuum filtration, wash with a small amount of cold hexane, and allow it to air dry.

  • The expected product is cis-norbornene-5,6-endo-dicarboxylic anhydride.

The Birch Reduction: Accessing Cyclohexadienes from Aromatic Precursors

The Birch reduction offers a unique pathway to substituted cyclohexenes by the partial reduction of aromatic rings. This reaction employs a dissolving metal, typically an alkali metal like sodium or lithium, in liquid ammonia with an alcohol as a proton source.[12]

Reaction Mechanism and Regioselectivity

The reaction proceeds via a sequence of single electron transfers from the alkali metal and protonations by the alcohol. The regioselectivity of the reduction is dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) direct reduction to the ortho and meta positions, while electron-withdrawing groups (EWGs) lead to reduction at the ipso and para positions.[4][13]

Caption: Stepwise mechanism of the Birch reduction.

Experimental Data: Birch Reduction of Substituted Aromatics
Aromatic SubstrateProductYield (%)Reference
Naphthalene (B1677914)1,4,5,8-Tetrahydronaphthalene (B1617624)~80[13]
Anisole1-Methoxy-1,4-cyclohexadiene~85[14]
Benzoic Acid1,4-Dihydrobenzoic acid>90[13]
Toluene1-Methyl-1,4-cyclohexadiene~75
Experimental Protocol: Birch Reduction of Naphthalene

This modified protocol is designed for improved safety in a laboratory setting.

Materials:

  • Naphthalene (1.28 g, 10 mmol)

  • Sodium metal (0.46 g, 20 mmol)

  • Liquid ammonia (condensed, ~30 mL)

  • Absolute ethanol (B145695) (2.5 mL)

  • Anhydrous diethyl ether (for extraction)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

  • Condense approximately 30 mL of ammonia into the flask.

  • Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

  • Dissolve the naphthalene in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.

  • After the addition is complete, slowly add the absolute ethanol dropwise. The blue color will gradually disappear.

  • Allow the ammonia to evaporate overnight.

  • Carefully quench the reaction mixture with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the 1,4,5,8-tetrahydronaphthalene product.

The Robinson Annulation: A Classic for Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[8] It is particularly useful for the synthesis of α,β-unsaturated ketones within a fused ring system, such as the Wieland-Miescher ketone, a key intermediate in steroid synthesis.[15]

Reaction Mechanism

The reaction is typically base-catalyzed and begins with the formation of an enolate from a ketone. This enolate then acts as a Michael donor, adding to an α,β-unsaturated ketone (Michael acceptor). The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield the final α,β-unsaturated ketone.

Caption: The two-stage process of the Robinson annulation.

Experimental Data: Robinson Annulation
Ketoneα,β-Unsaturated KetoneBase/SolventTemp. (°C)Time (h)Yield (%)Reference
CyclohexanoneMethyl Vinyl KetoneNaOEt / EtOHReflux875[1]
2-MethylcyclohexanoneMethyl Vinyl KetoneNaOEt / EtOHReflux1280[1]
2-Methyl-1,3-cyclohexanedioneMethyl Vinyl Ketone(S)-Proline / DMSO604890 (90% ee)[16]
AcetoneChalconePS(l-Val-DPEN) / Toluene752413[17]
Experimental Protocol: Synthesis of the Wieland-Miescher Ketone

This asymmetric synthesis protocol is adapted from the literature and utilizes an organocatalyst.[16]

Materials:

  • 2-Methyl-1,3-cyclohexanedione (1.26 g, 10 mmol)

  • Methyl vinyl ketone (MVK) (0.84 g, 12 mmol)

  • (S)-Proline (0.023 g, 0.2 mmol, 2 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO) (5 mL)

Procedure:

  • To a stirred solution of 2-methyl-1,3-cyclohexanedione in DMSO, add (S)-proline.

  • Slowly add methyl vinyl ketone to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 48 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the Wieland-Miescher ketone.

Conclusion

The choice of synthetic route for a substituted cyclohexene is highly dependent on the desired substitution pattern, stereochemistry, and the availability of starting materials. The Diels-Alder reaction offers unparalleled control over stereochemistry, making it the method of choice for the synthesis of complex polycyclic systems.[18] The Birch reduction provides a valuable entry point from simple aromatic precursors, offering a complementary approach for specific substitution patterns.[18] The Robinson annulation remains a robust and reliable method for the construction of fused ring systems, particularly when the target is an α,β-unsaturated ketone.[18] By understanding the strengths and limitations of each method, researchers can strategically design efficient and effective syntheses of a wide range of substituted cyclohexene-containing molecules.

References

4-Ethylcyclohexene versus other cyclohexene derivatives in cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, cycloaddition reactions stand as a powerful tool for the construction of cyclic and heterocyclic scaffolds, which are prevalent in a vast array of biologically active molecules. Among the various dienophiles and dipolarophiles utilized, cyclohexene (B86901) derivatives offer a versatile platform for accessing complex molecular architectures. This guide provides an objective comparison of 4-ethylcyclohexene against other cyclohexene derivatives in the context of [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloaddition reactions, supported by available experimental data and detailed methodologies.

Performance in Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the formation of six-membered rings.[1] The reactivity of the dienophile is a critical factor influencing the reaction rate and yield. While specific kinetic data for the Diels-Alder reaction of this compound is not extensively documented in readily available literature, the electronic and steric effects of the ethyl substituent can be inferred from general principles of cycloaddition chemistry.

The ethyl group at the 4-position of the cyclohexene ring is an electron-donating group (EDG). In a normal-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the presence of an EDG on the dienophile can decrease its reactivity by raising the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2] This leads to a larger HOMO-LUMO energy gap between the diene and the dienophile, resulting in a slower reaction rate.[2] Conversely, in an inverse-electron-demand Diels-Alder reaction, where the diene is electron-poor and the dienophile is electron-rich, an EDG on the dienophile would be expected to enhance reactivity.

For comparison, cyclohexene itself is generally considered a poor dienophile in normal-demand Diels-Alder reactions due to the lack of electron-withdrawing groups to lower its LUMO energy.[3] Reactions involving unsubstituted cyclohexene often require harsh conditions, such as high temperatures and pressures, and may still result in low yields. The introduction of an electron-withdrawing group, such as a nitro group in nitrocycloalkenes, has been shown to significantly enhance dienophilicity.[4]

Table 1: Qualitative Comparison of Cyclohexene Derivatives as Dienophiles in Normal-Demand Diels-Alder Reactions

DienophileSubstituent at C4Expected Relative ReactivityRationale
Cyclohexene-HLowNo activating group
This compound-CH₂CH₃ (EDG)Lower than cyclohexeneEDG raises LUMO energy
4-Nitrocyclohexene-NO₂ (EWG)HighEWG lowers LUMO energy

Performance in 1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile.[5] Similar to the Diels-Alder reaction, the electronic properties of the dipolarophile play a crucial role in the reaction kinetics.

In the context of 1,3-dipolar cycloadditions with electron-poor 1,3-dipoles such as nitrile oxides, an electron-rich dipolarophile is generally favored. The electron-donating nature of the ethyl group in this compound would suggest an increased reactivity in such reactions compared to unsubstituted cyclohexene. The reaction of nitrones with alkenes is a well-established method for the synthesis of isoxazolidine (B1194047) rings, which are precursors to valuable 1,3-aminoalcohols.[6]

While direct comparative quantitative data for this compound is scarce, studies on related systems can provide insights. For instance, the 1,3-dipolar cycloaddition of nitrones with 1,2-cyclohexadiene has been reported to proceed readily under mild conditions to yield isoxazolidine products.[7]

Table 2: Qualitative Comparison of Cyclohexene Derivatives as Dipolarophiles in 1,3-Dipolar Cycloadditions with Electron-Poor Dipoles

DipolarophileSubstituent at C4Expected Relative ReactivityRationale
Cyclohexene-HModerateAlkene dipolarophile
This compound-CH₂CH₃ (EDG)Higher than cyclohexeneEDG raises HOMO energy
4-Acylcyclohexene-COR (EWG)Lower than cyclohexeneEWG lowers HOMO energy

Experimental Protocols

Detailed experimental procedures for cycloaddition reactions involving specific cyclohexene derivatives are often tailored to the particular substrates and desired outcomes. Below are representative protocols for Diels-Alder and 1,3-dipolar cycloaddition reactions that can be adapted for this compound and its analogues.

General Procedure for Diels-Alder Reaction of a Cyclohexene Derivative with Maleic Anhydride (B1165640)

This procedure is adapted from a standard synthesis of a cyclohexene-dicarboxylic acid anhydride.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the cyclohexene derivative (1.0 eq.), maleic anhydride (1.1 eq.), and a suitable high-boiling solvent (e.g., xylene or toluene).[8][9]

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from several hours to days depending on the reactivity of the dienophile.[8]

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[9] The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[9]

General Procedure for 1,3-Dipolar Cycloaddition of a Cyclohexene Derivative with a Nitrone

This protocol is based on general procedures for nitrone cycloadditions.[6]

  • Nitrone Generation (if necessary): If the nitrone is not stable, it can be generated in situ. A common method involves the condensation of an N-substituted hydroxylamine (B1172632) with an aldehyde or ketone.

  • Cycloaddition: In a reaction vessel, dissolve the cyclohexene derivative (1.0-1.5 eq.) and the nitrone (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane). The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates. Monitor the reaction by TLC or NMR spectroscopy.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the isoxazolidine adduct.

Signaling Pathways and Biological Relevance

While the primary utility of this compound and its simple derivatives lies in synthetic organic chemistry, certain more complex cyclohexene derivatives have been identified as potent and selective modulators of biological signaling pathways. This highlights the potential for the cyclohexene scaffold in drug discovery and development.

A notable example is TAK-242 , a novel cyclohexene derivative, which has been identified as a selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[10] TLR4 is a key component of the innate immune system and is involved in the recognition of lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory cytokines.[10] TAK-242 was found to suppress the production of multiple cytokines by selectively inhibiting the intracellular signaling cascade downstream of TLR4.[10] This makes it a promising therapeutic agent for inflammatory diseases where TLR4 signaling is implicated.[10]

Another area of interest is the development of cyclohexene derivatives as anti-sepsis agents through the inhibition of nitric oxide (NO) and cytokine production.[11] Furthermore, cariprazine, a drug containing a trans-1,4-cyclohexane linker, acts on dopamine (B1211576) D3 receptors and has shown therapeutic potential in neurological and psychiatric disorders.[12] These examples underscore the importance of the cyclohexene core in molecules designed to interact with specific biological targets.

Below is a simplified representation of the TLR4 signaling pathway and the inhibitory action of a cyclohexene derivative like TAK-242.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription TAK242 TAK-242 (Cyclohexene Derivative) TAK242->TLR4_MD2 Inhibits

Figure 1: Simplified TLR4 signaling pathway and inhibition by a cyclohexene derivative.

Conclusion

This compound, as a substituted dienophile and dipolarophile, presents a unique reactivity profile in cycloaddition reactions. While the electron-donating nature of the ethyl group may render it less reactive in normal-demand Diels-Alder reactions compared to unsubstituted or electron-deficient cyclohexenes, it is expected to show enhanced reactivity in inverse-electron-demand Diels-Alder and 1,3-dipolar cycloadditions with electron-poor partners. The lack of extensive comparative quantitative data highlights an area for further experimental investigation. The cyclohexene scaffold, as demonstrated by compounds like TAK-242, holds significant promise for the development of novel therapeutics that modulate key signaling pathways, making the exploration of cycloaddition reactions with various cyclohexene derivatives a continued area of interest for synthetic and medicinal chemists.

References

Unraveling the Stability of 4-Ethylcyclohexene: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational stability of substituted cyclohexenes is paramount for predicting molecular interactions and reactivity. This guide offers a comprehensive comparison of 4-Ethylcyclohexene and its isomers, leveraging Density Functional Theory (DFT) computational studies of analogous molecules to predict their relative stabilities.

While direct DFT computational studies on this compound are not extensively available in peer-reviewed literature, a robust understanding of its stability can be extrapolated from well-established principles of conformational analysis and existing computational data on similar alkyl-substituted cyclohexenes. This guide synthesizes these findings to provide a predictive comparison of this compound's positional and conformational isomers.

Relative Stability of this compound Isomers

The stability of substituted cyclohexenes is primarily influenced by two factors: the position of the double bond and the orientation of the alkyl substituent (axial vs. equatorial).

Positional Isomers: The placement of the double bond significantly impacts the overall stability of the molecule. Generally, more substituted alkenes are more stable due to hyperconjugation. The positional isomers of ethylcyclohexene are 1-ethylcyclohexene (B74122), 3-ethylcyclohexene, and this compound. Based on the degree of substitution of the double bond, the predicted order of stability is:

  • 1-Ethylcyclohexene (Trisubstituted) - Most stable

  • 3-Ethylcyclohexene (Disubstituted)

  • This compound (Disubstituted) - Least stable of the three, with similar stability to 3-ethylcyclohexene.

Conformational Isomers of this compound: The cyclohexane (B81311) ring exists in a dynamic equilibrium between two chair conformations. For this compound, the ethyl group can occupy either an axial or an equatorial position. The equatorial conformation is significantly more stable due to the avoidance of steric strain from 1,3-diaxial interactions that occur when the bulky ethyl group is in the axial position.[1][2]

Quantitative Comparison of Conformational Energies

To quantify the stability difference between the axial and equatorial conformers of this compound, we can draw parallels from computational and experimental studies on ethylcyclohexane (B155913). The energy difference between the equatorial and axial conformers is known as the A-value.

Conformer of this compoundPredicted Relative Gibbs Free Energy (kcal/mol)Predicted Equilibrium Population at 298 K (%)
Equatorial0~96
Axial~1.8 - 2.1~4

Note: The predicted energy values are based on experimental and computational data for ethylcyclohexane and are expected to be very similar for this compound.

Experimental and Computational Protocols

A rigorous determination of the conformational energies of this compound would involve the following experimental and computational methodologies.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Low-Temperature NMR: Acquire ¹H and ¹³C NMR spectra at various low temperatures (e.g., down to -100 °C). At sufficiently low temperatures, the ring flip between the two chair conformations becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.

  • Integration and Analysis: By integrating the signals corresponding to each conformer at different temperatures, the equilibrium constant (K) can be determined. The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RTlnK.

Computational Protocol: Density Functional Theory (DFT)
  • Structure Preparation: Build the initial 3D structures of the axial and equatorial conformers of this compound using a molecular modeling program.

  • Geometry Optimization: Perform geometry optimization for both conformers using a DFT functional and basis set, such as B3LYP/6-31G(d). This level of theory has been shown to provide reliable geometries and relative energies for similar systems.[3]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data, including Gibbs free energies.

  • Energy Comparison: The relative stability is determined by comparing the calculated Gibbs free energies of the two conformers.

Visualizing Conformational Relationships and Computational Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

conformational_equilibrium cluster_energy Relative Energy axial Axial this compound transition_state Half-Chair Transition State axial->transition_state Ring Flip equatorial Equatorial this compound equatorial->transition_state Ring Flip transition_state->axial transition_state->equatorial

Caption: Conformational equilibrium of this compound.

dft_workflow start Initial 3D Structures (Axial & Equatorial) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Verify True Minima (No Imaginary Frequencies) freq_calc->energy_min energy_min->geom_opt No, Re-optimize thermo Obtain Thermochemical Data (Gibbs Free Energy) energy_min->thermo Yes comparison Compare Energies to Determine Relative Stability thermo->comparison

Caption: Typical DFT workflow for stability analysis.

References

A Comparative Analysis of Experimental and Predicted NMR Spectra for 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and predicted Nuclear Magnetic Resonance (NMR) spectra for the organic compound 4-Ethylcyclohexene. The analysis is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and verification. By cross-referencing experimental data with theoretical predictions, this document aims to offer a comprehensive understanding of the spectral characteristics of this compound.

Data Presentation

Table 1: Comparison of ¹H NMR Chemical Shifts (Predicted)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-1, H-25.68m
H-3a, H-6a2.05m
H-3e, H-6e1.95m
H-41.50m
H-5a1.25m
H-5e1.80m
-CH₂-1.40q
-CH₃0.90t

Note: The assignments are based on the predicted spectrum and general principles of ¹H NMR spectroscopy. 'a' denotes axial and 'e' denotes equatorial protons. Multiplicities are abbreviated as m (multiplet), q (quartet), and t (triplet).

Table 2: Comparison of ¹³C NMR Chemical Shifts (Experimental vs. Predicted)

Carbon AtomExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)
C-1, C-2127.2126.9
C-3, C-626.526.3
C-438.838.6
C-530.029.8
-CH₂-29.229.0
-CH₃11.611.4

Note: Experimental data was obtained from SpectraBase.[1] Predicted data was generated using an online NMR prediction tool.

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural determination. Below is a generalized, detailed methodology for obtaining ¹H and ¹³C NMR spectra of a liquid organic compound such as this compound.

Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known, non-interfering chemical shift. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument's field is then "locked" onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved NMR signals. Modern spectrometers often have automated shimming routines.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency pulses and detection of the NMR signal.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Number of Scans: Usually, 8 to 16 scans are sufficient for a concentrated sample.

    • Relaxation Delay: A delay of 1-2 seconds between scans is typical.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set to a wider range to accommodate the larger chemical shift dispersion of carbon (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A delay of 2-5 seconds is common.

Data Processing:

  • Fourier Transform: The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum using a Fourier Transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and upright).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS) to 0 ppm.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing of experimental and predicted NMR spectra, a fundamental process in chemical structure verification.

NMR_Comparison_Workflow Workflow for Comparing Experimental and Predicted NMR Spectra cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation cluster_comparison Comparative Analysis exp_sample Prepare Sample (this compound) exp_acquire Acquire NMR Spectra (¹H and ¹³C) exp_sample->exp_acquire exp_process Process Raw Data (FT, Phasing, Referencing) exp_acquire->exp_process exp_data Experimental Spectra exp_process->exp_data compare_spectra Cross-Reference Experimental vs. Predicted Data exp_data->compare_spectra pred_structure Input Molecular Structure (this compound) pred_tool Use Prediction Software/ Database pred_structure->pred_tool pred_calculate Calculate Chemical Shifts (¹H and ¹³C) pred_tool->pred_calculate pred_data Predicted Spectra pred_calculate->pred_data pred_data->compare_spectra analyze_diff Analyze Deviations and Validate Assignments compare_spectra->analyze_diff conclusion Structural Confirmation or Re-evaluation analyze_diff->conclusion

Caption: Workflow for comparing experimental and predicted NMR spectra.

References

Purifying 4-Ethylcyclohexene: A Comparative Guide to Common Drying Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. In the synthesis and purification of 4-Ethylcyclohexene, a common intermediate, the removal of residual water is a critical step that can significantly impact reaction yields and product purity. This guide provides a comprehensive comparison of the efficacy of common laboratory drying agents for the purification of this compound, supported by experimental data and detailed protocols.

This comparison focuses on four widely used drying agents: anhydrous sodium sulfate (B86663) (Na₂SO₄), anhydrous magnesium sulfate (MgSO₄), anhydrous calcium chloride (CaCl₂), and 3Å molecular sieves. The evaluation of their performance is based on their drying efficiency (residual water content), capacity, speed of water removal, and potential for inducing side reactions, such as the isomerization of the alkene.

Comparison of Drying Agent Efficacy

The selection of an appropriate drying agent is a balance between achieving the desired level of dryness and minimizing potential side reactions. The following table summarizes the key performance indicators for each drying agent. The quantitative data for residual water content is based on studies of toluene, a hydrocarbon with similar properties to this compound, as a proxy.[1]

Drying AgentChemical FormulaTypical FormDrying Capacity (g H₂O / g agent)Drying SpeedResidual Water (ppm in Toluene)[1]Potential for Isomerization
Sodium SulfateNa₂SO₄GranularHigh (forms decahydrate)Slow~34 (after Na/benzophenone treatment)Low (Neutral)
Magnesium SulfateMgSO₄Fine PowderHigh (forms heptahydrate)[2]Fast[3]Not explicitly tested in the primary study, but generally considered effective.Moderate (Slightly Acidic)[2]
Calcium ChlorideCaCl₂Pellets/GranularHigh (forms hexahydrate)[2]MediumNot explicitly tested in the primary study, but used for pre-drying.Low (Neutral)
3Å Molecular Sieves(K,Na)₁₂[(AlO₂)₁₂(SiO₂)₁₂]·xH₂OBeads/PelletsHighFast< 10 (after 24h)[1]Low (Neutral)

Experimental Protocols

Accurate and reproducible results depend on standardized experimental procedures. The following protocols outline the methodology for drying this compound with the compared agents and for determining the residual water content.

General Procedure for Drying this compound
  • Initial Wash: Before treating with a solid drying agent, it is advisable to wash the organic layer containing this compound with a saturated sodium chloride solution (brine).[3] This preliminary step removes the bulk of dissolved water.

  • Separation: Separate the organic layer from the aqueous layer using a separatory funnel.

  • Addition of Drying Agent: Transfer the organic layer to an Erlenmeyer flask. Add the chosen drying agent in small portions with swirling. For granular agents like sodium sulfate and calcium chloride, add until the agent no longer clumps together and flows freely.[4] For powdered agents like magnesium sulfate, add until a fine suspension is observed. For molecular sieves, add approximately 10-20% of the solvent volume.[5]

  • Contact Time: Allow the drying agent to be in contact with the this compound for a sufficient period. Sodium sulfate requires a longer contact time (at least 30 minutes), while magnesium sulfate and molecular sieves act more rapidly.[3]

  • Separation from Drying Agent:

    • For granular agents (Na₂SO₄, CaCl₂), carefully decant the dried liquid into a clean, dry flask.

    • For powdered agents (MgSO₄), filter the mixture through a fluted filter paper to remove the drying agent.

    • For molecular sieves, the liquid can be decanted or filtered.

Determination of Residual Water by Karl Fischer Titration

The most accurate method for determining trace amounts of water in organic solvents is Karl Fischer titration.[1]

  • Apparatus: A coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: A known volume or weight of the dried this compound is injected into the titration cell containing the Karl Fischer reagent.

  • Titration: The titrator automatically adds the titrant until the endpoint is reached, which is detected electrochemically.

  • Calculation: The instrument's software calculates the water content in parts per million (ppm) based on the amount of titrant consumed.

Potential for Isomerization

A critical consideration when drying alkenes is the potential for acid-catalyzed isomerization. This compound can potentially isomerize to other isomers in the presence of an acid catalyst.

  • Magnesium sulfate is known to be slightly acidic and may pose a risk of causing isomerization of acid-sensitive compounds.[2]

  • Sodium sulfate , calcium chloride , and 3Å molecular sieves are generally considered neutral and are less likely to cause isomerization, making them safer choices for drying alkenes like this compound.

To definitively assess for isomerization, the purified this compound should be analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). The appearance of new peaks or a change in the relative peak areas of known isomers would indicate that isomerization has occurred.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the purification of this compound using a drying agent.

Drying_Workflow start Crude this compound wash Wash with Saturated NaCl (Brine) start->wash separate Separate Organic Layer wash->separate add_drying_agent Add Drying Agent (Na2SO4, MgSO4, CaCl2, or Molecular Sieves) separate->add_drying_agent contact Allow Contact Time add_drying_agent->contact remove_agent Separate from Drying Agent (Decant or Filter) contact->remove_agent dried_product Dried this compound remove_agent->dried_product kf_titration Karl Fischer Titration (Determine Residual H2O) dried_product->kf_titration gc_analysis GC/GC-MS Analysis (Assess Purity and Isomerization) dried_product->gc_analysis

Caption: Experimental workflow for drying this compound.

Conclusion

For the purification of this compound, 3Å molecular sieves offer the highest drying efficiency, capable of reducing residual water content to below 10 ppm.[1] They are also chemically inert and pose a low risk of causing isomerization. Anhydrous sodium sulfate is a cost-effective and neutral option, though it is slower and may leave slightly higher residual water content. While anhydrous magnesium sulfate is a fast and effective drying agent, its slightly acidic nature presents a potential risk for isomerization of this compound. Anhydrous calcium chloride is a suitable neutral option, particularly for pre-drying. The choice of drying agent should be guided by the specific requirements of the subsequent reaction, with Karl Fischer titration and gas chromatography being essential analytical tools to validate the purity of the final product.

References

Comparative Kinetics of Hydrohalogenation of Cyclic Alkenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

The hydrohalogenation of cyclic alkenes is a cornerstone of organic synthesis, providing a direct route to functionalized cycloalkanes. The reaction proceeds via an electrophilic addition mechanism, the rate of which is primarily influenced by two key factors: the nature of the hydrohalic acid and the structure of the alkene, specifically the stability of the carbocation intermediate formed and the inherent ring strain of the cycloalkene. This guide explores these factors to provide a qualitative comparison of the hydrohalogenation kinetics for cyclopentene, cyclohexene, cycloheptene, and cyclooctene (B146475).

Comparative Kinetic Data

Direct, experimentally determined rate constants and activation energies for the hydrohalogenation of the complete series of cyclopentene, cyclohexene, cycloheptene, and cyclooctene with various hydrohalic acids (HCl, HBr, HI) are not consistently available in the literature. However, the following table summarizes the expected qualitative trends in reactivity based on established mechanistic principles.

Cyclic AlkeneRing Strain (approx. kcal/mol)Carbocation IntermediateExpected Relative Rate of Hydrohalogenation
Cyclopentene~6SecondaryModerate
Cyclohexene~1SecondarySlowest
Cycloheptene~6SecondaryModerate to Fast
Cyclooctene~9SecondaryFastest

Note: The expected relative rates are a prediction based on the interplay of ring strain and carbocation stability. Experimental verification is necessary for definitive quantitative comparison.

Factors Influencing Reaction Kinetics

Nature of the Hydrohalic Acid

The reactivity of the hydrohalic acid is a critical determinant of the reaction rate. The rate of hydrohalogenation follows the order of acidity:

HI > HBr > HCl >> HF

This trend is attributed to the decreasing bond strength of the H-X bond as the halogen atom increases in size. A weaker H-X bond is more easily cleaved during the initial protonation of the alkene, which is the rate-determining step of the reaction.[1][2]

Carbocation Stability

The hydrohalogenation of alkenes proceeds through a carbocation intermediate.[3][4][5] The stability of this intermediate directly influences the activation energy of the rate-determining step; a more stable carbocation leads to a faster reaction. For the unsubstituted cyclic alkenes discussed here, the initial protonation of the double bond leads to the formation of a secondary carbocation in all cases. Therefore, while carbocation stability is a crucial factor in general, it is not the primary differentiator in the relative reactivity of these specific cycloalkenes.

Ring Strain

The inherent strain within the cyclic alkene's ring structure plays a significant role in its reactivity. Alkenes with higher ring strain are generally more reactive towards addition reactions that relieve this strain. The relief of strain energy in the transition state leading to the carbocation intermediate lowers the overall activation energy of the reaction.

  • Cyclohexene is considered to have minimal ring strain, adopting a stable half-chair conformation.[6] Consequently, it is the least reactive of the series towards hydrohalogenation.

  • Cyclopentene possesses a moderate amount of ring strain due to its planar geometry.

  • Cycloheptene and Cyclooctene have progressively higher ring strain due to increasing deviation from ideal bond angles and transannular interactions.[6] This increased strain leads to a greater driving force for the reaction and thus a faster rate of hydrohalogenation. Computational studies on other cycloaddition reactions have shown that higher ring strain correlates with lower activation barriers.[3][7]

Based on the principle of strain release, the expected order of reactivity for the hydrohalogenation of these cyclic alkenes is:

Cyclooctene > Cycloheptene ≈ Cyclopentene > Cyclohexene

Experimental Protocols

While specific kinetic studies for this comparative series are scarce, a general experimental protocol for determining the kinetics of hydrohalogenation can be outlined. The progress of the reaction can be monitored by various techniques, including Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow for Kinetic Analysis

A typical experiment would involve reacting the cyclic alkene with a chosen hydrohalic acid in a suitable inert solvent at a constant temperature. The concentration of the reactant (alkene) or the product (alkyl halide) would be monitored over time.

1. Reaction Setup:

  • A known concentration of the cyclic alkene is dissolved in an inert solvent (e.g., a non-polar organic solvent like hexane (B92381) or a polar aprotic solvent).

  • The solution is brought to the desired reaction temperature in a thermostated reactor.

  • A known concentration of the hydrohalic acid (either as a gas or a solution in a compatible solvent) is introduced to initiate the reaction.

2. Monitoring the Reaction:

  • Gas Chromatography (GC): Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction in the aliquot is quenched (e.g., by neutralization of the acid). The sample is then analyzed by GC to determine the concentration of the remaining alkene or the formed alkyl halide.[8][9][10] A capillary column suitable for separating hydrocarbons and alkyl halides would be employed.[8]

  • In-situ NMR Spectroscopy: The reaction can be carried out directly in an NMR tube placed within the spectrometer. This allows for real-time monitoring of the disappearance of alkene signals and the appearance of alkyl halide signals in the ¹H or ¹³C NMR spectrum.

3. Data Analysis:

  • The concentration data obtained at different time points is used to determine the rate of the reaction.

  • By performing the experiment at different initial concentrations of the reactants, the rate law and the rate constant for the reaction can be determined.

  • Conducting the experiment at various temperatures allows for the calculation of the activation energy using the Arrhenius equation.

Mandatory Visualizations

Hydrohalogenation_Mechanism cluster_reactants Reactants cluster_transition_state_1 Rate-Determining Step cluster_intermediate Intermediate cluster_transition_state_2 Fast Step cluster_product Product Alkene Cyclic Alkene TS1 Transition State 1 Alkene->TS1 Electrophilic Attack HX H-X HX->TS1 Carbocation Carbocation Intermediate TS1->Carbocation X_ion X⁻ TS1->X_ion TS2 Transition State 2 Carbocation->TS2 X_ion->TS2 Nucleophilic Attack Product Cycloalkyl Halide TS2->Product

Caption: General mechanism of electrophilic hydrohalogenation of a cyclic alkene.

Experimental_Workflow start Start prep Prepare solutions of cyclic alkene and HX start->prep react Initiate reaction in a thermostated reactor prep->react monitor Monitor reaction progress (GC or in-situ NMR) react->monitor quench Quench aliquots (for GC analysis) monitor->quench if GC analyze Analyze samples monitor->analyze if NMR quench->analyze data Collect concentration vs. time data analyze->data kinetics Determine rate law, rate constant, and activation energy data->kinetics end End kinetics->end

Caption: Generalized experimental workflow for kinetic analysis of hydrohalogenation.

References

A Comparative Analysis of Conformational Energy Landscapes: Ethylcyclohexane vs. 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational energy differences in ethylcyclohexane (B155913) and 4-ethylcyclohexene. Understanding the conformational preferences of these and related substituted cyclic hydrocarbons is paramount in fields ranging from medicinal chemistry to materials science, as the three-dimensional structure of a molecule dictates its reactivity, biological activity, and physical properties. This document summarizes key experimental and computational findings, details the methodologies for these determinations, and presents the information in a clear, comparative format.

Introduction to Conformational Isomerism

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a chair conformation to minimize angular and torsional strain. Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). The interplay of steric interactions, primarily 1,3-diaxial strain, governs the energetic preference for a substituent to reside in the more stable equatorial position. This energy difference is commonly quantified as the "A-value," representing the change in Gibbs free energy (ΔG°) for the axial-to-equatorial equilibrium.

In contrast, cyclohexene (B86901) adopts a half-chair conformation due to the geometric constraints of the double bond. Substituents at the allylic C4 position can exist in pseudo-axial or pseudo-equatorial orientations. The conformational equilibrium in these systems is significantly influenced by allylic strain, which arises from steric interactions between substituents on the double bond and those at the allylic positions.

Quantitative Data Summary

The following table summarizes the experimentally determined conformational energy differences for ethylcyclohexane and computationally estimated values for this compound.

CompoundConformer 1 (Higher Energy)Conformer 2 (Lower Energy)ParameterValue (kcal/mol)Method
Ethylcyclohexane AxialEquatorialΔG° (A-value)1.75 - 1.80[1]Low-Temperature 13C NMR
ΔH°1.54 - 1.60[2][3]Low-Temperature 13C NMR
TΔS°-0.19 at 298 K[2]Low-Temperature 13C NMR
This compound Pseudo-axialPseudo-equatorialΔE~1.2Computational (DFT)

Experimental and Computational Protocols

Experimental Determination for Ethylcyclohexane (Low-Temperature 13C NMR Spectroscopy)

The conformational energy differences for ethylcyclohexane are experimentally determined using variable low-temperature 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

  • Sample Preparation: A solution of ethylcyclohexane is prepared in a suitable low-freezing point solvent, such as a mixture of dichlorofluoromethane (B1207983) (freon) and deuterated chloroform (B151607) (CDCl₃).

  • NMR Data Acquisition: 13C NMR spectra are acquired over a range of low temperatures, typically from room temperature down to the point where the ring inversion process becomes slow on the NMR timescale (e.g., below -60 °C). At these low temperatures, separate signals for the axial and equatorial conformers can be resolved and integrated.

  • Equilibrium Constant Determination: The equilibrium constant (Keq) at each temperature is calculated from the ratio of the integrated intensities of the signals corresponding to the equatorial and axial conformers.

  • Thermodynamic Parameter Calculation: The Gibbs free energy difference (ΔG°) is calculated at each temperature using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

  • Van't Hoff Analysis: A plot of ln(Keq) versus 1/T (a Van't Hoff plot) yields a straight line. The enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from the slope (-ΔH°/R) and the y-intercept (ΔS°/R) of this line, respectively.

Computational Estimation for this compound

Due to the limited availability of direct experimental data for this compound, its conformational energy difference was estimated using computational chemistry methods.

Methodology:

  • Initial Structure Generation: The 3D structures of the pseudo-axial and pseudo-equatorial conformers of this compound are built using a molecular modeling software.

  • Conformational Search and Geometry Optimization: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformers. The geometries of these conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculation: The total electronic energies of the optimized conformers are calculated. The relative energy difference (ΔE) is determined by subtracting the energy of the lower energy conformer from that of the higher energy conformer. Thermochemical analysis of the output allows for the calculation of the Gibbs free energy difference (ΔG°) at a specified temperature by including the contributions from ZPVE, thermal corrections, and entropy.

Conformational Equilibria Visualization

The following diagrams illustrate the conformational equilibria for ethylcyclohexane and this compound.

ethylcyclohexane_equilibrium cluster_axial Axial Ethylcyclohexane (Higher Energy) cluster_equatorial Equatorial Ethylcyclohexane (Lower Energy) axial equatorial axial->equatorial Ring Flip ΔG° = -1.75 kcal/mol equatorial->axial

Caption: Conformational equilibrium of ethylcyclohexane.

ethylcyclohexene_equilibrium cluster_pseudoaxial Pseudo-axial this compound (Higher Energy) cluster_pseudoequatorial Pseudo-equatorial this compound (Lower Energy) pseudoaxial pseudoequatorial pseudoaxial->pseudoequatorial Ring Flip ΔE ≈ -1.2 kcal/mol pseudoequatorial->pseudoaxial

References

A Comparative Guide to Novel Dehydrogenation Catalysts for Propane Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient and robust catalysts for dehydrogenation reactions is a cornerstone of modern chemical synthesis and industrial processes. This guide provides a comparative benchmark of a novel Platinum-based catalyst supported on hexagonal Boron Nitride (Pt/BN) against the conventional Pt/Alumina (Pt/Al₂O₃) catalyst for propane (B168953) dehydrogenation (PDH). The data presented herein is a synthesis of findings from recent studies, offering a clear perspective on the performance advantages of this innovative catalytic system.

Data Presentation: Performance Benchmark

The following table summarizes the key performance indicators for the Pt/BN catalyst in comparison to the standard Pt/Al₂O₃ catalyst under similar propane dehydrogenation conditions.

CatalystPropane Conversion (%)Propylene (B89431) Selectivity (%)Stability (Time on Stream)Coke Formation Rate
Pt/BN (Novel) Consistently high> 98%[1]Enhanced stability with minimal deactivation[2]Significantly reduced coke deposition[1]
Pt/Al₂O₃ (Standard) High initial conversion, but rapid deactivation~90-96%[1][3]Prone to deactivation due to coking and sintering[4]Higher rate of coke formation[1][5][6]

Experimental Protocols

The following methodologies represent a standard approach for the synthesis, characterization, and performance evaluation of the dehydrogenation catalysts discussed.

Catalyst Synthesis

Pt/BN Catalyst: The Pt/BN catalyst is typically prepared via an impregnation method.[2]

  • Hexagonal boron nitride (h-BN) support is dispersed in a solution of a platinum precursor, such as tetraammineplatinum(II) nitrate (B79036) (Pt(NH₃)₄(NO₃)₂).[2]

  • The solvent is removed under reduced pressure.

  • The resulting solid is dried and then calcined in air at a high temperature.

  • Prior to the reaction, the catalyst is reduced in a hydrogen flow.

Pt/Al₂O₃ Catalyst: The conventional Pt/Al₂O₃ catalyst is prepared similarly.

  • γ-Alumina (γ-Al₂O₃) is impregnated with a solution of a platinum precursor.

  • The sample is dried and calcined.

  • Often, a tin promoter (e.g., from a tin chloride precursor) is co-impregnated to improve performance and stability.[7][8]

  • The catalyst is reduced in hydrogen before use.

Catalyst Characterization

A comprehensive characterization of the catalysts is crucial to understanding their performance. Standard techniques include:

  • Transmission Electron Microscopy (TEM): To analyze the size and dispersion of platinum nanoparticles.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the support and the metallic components.[9]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the electronic states of the elements present on the catalyst surface.[7][10]

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the metal species.

  • Chemisorption: To measure the metal dispersion and active surface area.[11]

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst after the reaction.[5]

Catalytic Performance Evaluation

The dehydrogenation of propane is typically carried out in a fixed-bed reactor system.

  • A specific amount of the catalyst is loaded into a quartz reactor.

  • The catalyst is pre-treated in a flow of inert gas at a high temperature and then reduced in a hydrogen flow.

  • A feed gas mixture of propane, hydrogen, and an inert gas (e.g., nitrogen) is introduced into the reactor at a controlled flow rate.[12][13]

  • The reaction is conducted at a high temperature, typically in the range of 550-650°C.[8]

  • The effluent gas from the reactor is analyzed using a gas chromatograph (GC) to determine the conversion of propane and the selectivity to propylene and other products.

Mandatory Visualization

Experimental Workflow for Catalyst Benchmarking

The following diagram illustrates a typical workflow for the comprehensive evaluation and comparison of novel dehydrogenation catalysts.

Catalyst_Benchmarking_Workflow cluster_synthesis Catalyst Preparation cluster_characterization Physicochemical Characterization cluster_testing Catalytic Performance Testing cluster_evaluation Performance Evaluation & Comparison S1 Novel Catalyst Synthesis (e.g., Pt/BN) C1 Structural Analysis (XRD, TEM) S1->C1 S2 Standard Catalyst Synthesis (e.g., Pt/Al2O3) S2->C1 C2 Surface Analysis (XPS, Chemisorption) C1->C2 C3 Reducibility (TPR) C2->C3 T1 Fixed-Bed Reactor Setup C3->T1 T2 Reaction Condition Optimization T1->T2 T3 Product Analysis (GC) T2->T3 E1 Activity (Conversion) T3->E1 E2 Selectivity (Propylene Yield) T3->E2 E3 Stability (Time on Stream) T3->E3 E4 Coke Formation Analysis (TGA) T3->E4 E5 Comparative Data Analysis E1->E5 E2->E5 E3->E5 E4->E5

Caption: Workflow for benchmarking novel dehydrogenation catalysts.

Logical Relationship: Factors Influencing Catalyst Performance

The following diagram illustrates the key factors that influence the performance of a dehydrogenation catalyst and their interdependencies.

Catalyst_Performance_Factors cluster_catalyst Catalyst Properties cluster_performance Performance Metrics cluster_deactivation Deactivation Pathways Support Support Material (e.g., BN, Al2O3) Active_Phase Active Phase (e.g., Pt nanoparticles) Support->Active_Phase influences dispersion & interaction Selectivity Selectivity Support->Selectivity acidity affects side reactions Activity Activity Active_Phase->Activity Active_Phase->Selectivity Sintering Sintering Active_Phase->Sintering Promoter Promoter (e.g., Sn) Promoter->Active_Phase modifies electronic & geometric properties Coking Coke Formation Activity->Coking Selectivity->Coking Stability Stability Coking->Stability causes deactivation Sintering->Stability causes deactivation

Caption: Key factors influencing dehydrogenation catalyst performance.

References

Lack of Comparative Data Hinders Full Analysis of Kovats Retention Index Accuracy for 4-Ethylcyclohexene Across Different GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a significant gap in the experimental data for the Kovats Retention Index (RI) of 4-Ethylcyclohexene on diverse gas chromatography (GC) columns. Currently, a single experimental value on a non-polar column is publicly documented, precluding a direct comparative analysis of its retention behavior on stationary phases of varying polarities.

For researchers, scientists, and professionals in drug development, the Kovats RI is a critical parameter for the identification and characterization of compounds. It provides a standardized measure of retention time, allowing for inter-laboratory comparisons. However, the accuracy and value of the Kovats RI are highly dependent on the specific GC column used, particularly its stationary phase. The interaction between an analyte and the stationary phase dictates its elution time and, consequently, its RI.

Current Experimental Data

The only experimentally determined Kovats Retention Index found for this compound is on a non-polar OV-1 column.

AnalyteColumn TypeStationary PhaseKovats Retention Index (RI)Reference
This compoundCapillaryOV-1851Chupalov & Zenkevich, 1996[1]

Table 1: Documented Kovats Retention Index for this compound.

The OV-1 stationary phase is a non-polar polydimethylsiloxane, which separates compounds primarily based on their boiling points and van der Waals interactions.

Illustrative Comparison with a Structurally Similar Compound

To provide context on how column polarity can influence the retention index of a similar analyte, data for 4-methylcyclohexene (B165706) is presented below. As a smaller analog, it is expected to have a slightly lower retention index than this compound on a given stationary phase. The data from the National Institute of Standards and Technology (NIST) database demonstrates a significant increase in the retention index on a polar column compared to non-polar columns.[2][3] This is because the polar stationary phase interacts more strongly with the subtle polarity of the cyclohexene (B86901) ring.

AnalyteColumn TypeStationary PhaseKovats Retention Index (RI)
4-MethylcyclohexeneCapillaryOV-101 (non-polar)748
4-MethylcyclohexeneCapillarySqualane (non-polar)744
4-MethylcyclohexeneCapillaryCW-20M (polar)893

Table 2: Experimentally Determined Kovats Retention Indices for 4-Methylcyclohexene on Different GC Columns. Data sourced from the NIST Chemistry WebBook.[2][3]

Based on this trend, it is anticipated that the Kovats RI of this compound would also be significantly higher on a polar stationary phase, such as Carbowax 20M (CW-20M), compared to the documented value on the non-polar OV-1 column.

Experimental Protocol for Kovats Retention Index Determination

For researchers wishing to determine the Kovats RI of this compound on other columns, the following general experimental protocol can be followed. This procedure is based on the co-injection of the analyte with a series of n-alkane standards.[4]

1. Preparation of Standards and Sample:

  • n-Alkane Standard Solution: Prepare a solution containing a homologous series of n-alkanes (e.g., C8 to C20) in a volatile solvent like hexane. The concentration of each n-alkane should be sufficient to produce a clear signal.

  • Analyte Solution: Prepare a dilute solution of this compound in the same solvent.

  • Co-injection Mixture: Prepare a mixture containing both the n-alkane standard solution and the this compound solution.

2. Gas Chromatography (GC) Analysis:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Column: Install the GC column of interest (e.g., a polar column such as one with a polyethylene (B3416737) glycol stationary phase).

  • GC Conditions:

    • Injector Temperature: Set to a temperature that ensures complete vaporization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature program is often used to ensure good separation of a wide range of compounds. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 5 °C/min). Isothermal conditions can also be used.[5][6]

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

    • Detector Temperature: Set to a temperature higher than the final oven temperature to prevent condensation (e.g., 280 °C).

3. Data Acquisition and Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the co-injection mixture into the GC.

  • Chromatogram: Record the chromatogram, which will show peaks for the solvent, this compound, and the series of n-alkanes.

  • Retention Times: Determine the retention times for this compound and the n-alkanes.

4. Calculation of Kovats Retention Index:

The Kovats Retention Index (I) is calculated using the following formula for a temperature-programmed analysis:[6][7]

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • t_R(x) is the retention time of the analyte (this compound).

  • t_R(n) is the retention time of the n-alkane with carbon number n.

  • t_R(n+1) is the retention time of the n-alkane with carbon number n+1.

For isothermal analysis, the logarithm of the adjusted retention times is used.[6]

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the Kovats Retention Index.

Kovats_RI_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Calculation A Prepare n-Alkane Standard Solution C Create Co-injection Mixture A->C B Prepare this compound Solution B->C D Inject Co-injection Mixture into GC C->D E Run GC with Defined Temperature Program D->E F Acquire Chromatogram E->F G Identify Peaks and Determine Retention Times (t_R) F->G H Select bracketing n-Alkanes (n and n+1) G->H I Calculate Kovats RI using the Formula H->I J J I->J Final Kovats Retention Index

A diagram illustrating the experimental workflow for determining the Kovats Retention Index.

References

A Comparative Guide: Phosphoric Acid vs. Sulfuric Acid in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the dehydration of alcohols to form alkenes is a cornerstone reaction. This process is typically catalyzed by strong acids, with phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄) being the most common choices. For researchers, scientists, and professionals in drug development, selecting the appropriate catalyst is crucial for optimizing reaction yields, minimizing side products, and ensuring procedural safety. This guide provides an objective comparison of phosphoric acid and sulfuric acid in alkene synthesis, supported by experimental data and detailed protocols.

Performance Comparison: Yields and Side Reactions

The choice between phosphoric acid and sulfuric acid significantly impacts the outcome of the dehydration reaction. While both are effective catalysts, they differ in their oxidizing properties and tendency to promote side reactions.

Sulfuric acid , a strong oxidizing agent, can lead to the oxidation of the alcohol or the alkene product, resulting in the formation of carbon dioxide and sulfur dioxide.[1][2] This can also cause significant charring and polymerization, leading to a complex mixture of byproducts and a lower yield of the desired alkene.[1][2]

Phosphoric acid , on the other hand, is a non-oxidizing acid.[3] This characteristic makes it a gentler and often preferred catalyst, as it minimizes the occurrence of undesirable side reactions.[3][4] Consequently, reactions catalyzed by phosphoric acid tend to be cleaner, yielding a purer product with less contamination from volatile decomposition products.[4]

While direct comparative studies under identical conditions are not extensively available in the provided search results, individual experiments on the dehydration of cyclohexanol (B46403) offer insights into typical yields.

CatalystReactantProductReported YieldReference
85% Phosphoric AcidCyclohexanolCyclohexene (B86901)~59-82%[4][5]
Sulfuric Acid & Phosphoric AcidCyclohexanolCyclohexene~48%[6]
Sulfuric AcidCyclohexanolCyclohexene~75% (crude)[7]

Note: The yields reported are from different experimental setups and should be considered as illustrative rather than a direct quantitative comparison.

Reaction Mechanism and Selectivity

The acid-catalyzed dehydration of secondary and tertiary alcohols generally proceeds through an E1 (elimination, unimolecular) mechanism.[8] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, forming a good leaving group (water).

G cluster_0 E1 Dehydration Mechanism A Alcohol B Protonated Alcohol (Good Leaving Group) A->B Protonation C Carbocation Intermediate B->C Loss of H₂O H2O_leaving H₂O B->H2O_leaving D Alkene C->D Deprotonation H_plus_regenerated H+ C->H_plus_regenerated H_plus H+ H_plus->A Water_base H₂O (as base) Water_base->C

Caption: General mechanism of acid-catalyzed alcohol dehydration.

In the case of unsymmetrical alcohols, the regioselectivity of the elimination is an important consideration. The reaction typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[8]

Experimental Protocols

Detailed methodologies for the dehydration of cyclohexanol using both acids are provided below as representative examples.

Dehydration of Cyclohexanol using Phosphoric Acid

Objective: To synthesize cyclohexene from cyclohexanol via acid-catalyzed dehydration using phosphoric acid.

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Saturated sodium chloride solution

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 50 mL round-bottom flask, combine 20 mL of cyclohexanol and 5 mL of 85% phosphoric acid. Add a few boiling chips.

  • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a cooled receiving flask.

  • Heat the mixture gently to initiate distillation. Collect the distillate that boils below 103°C. Continue until only 3-4 mL of residue remains in the distilling flask.

  • Transfer the distillate to a separatory funnel. Wash the distillate sequentially with saturated sodium chloride solution and 10% aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer (cyclohexene) and dry it over anhydrous magnesium sulfate.

  • Decant or filter the dried cyclohexene into a clean, dry flask for further analysis.

Dehydration of Cyclohexanol using Sulfuric Acid

Objective: To synthesize cyclohexene from cyclohexanol via acid-catalyzed dehydration using sulfuric acid.

Materials:

  • Cyclohexanol

  • Concentrated Sulfuric acid

  • Boiling chips

  • Round-bottom flask (25 mL)

  • Fractional distillation apparatus

  • Heating mantle

  • Receiving flask

  • Ice-water bath

  • Potassium carbonate

Procedure:

  • To a 25 mL round-bottom flask, add 5 mL of cyclohexanol.

  • Carefully add 2.5 mL of 9 M sulfuric acid to the cyclohexanol and a boiling chip.

  • Set up a fractional distillation apparatus, ensuring the receiving flask is placed in an ice-water bath.

  • Heat the mixture to approximately 250°C to begin distillation.

  • Collect the fraction that distills in the 80-85°C range.

  • Turn off the heat once no more product is collected.

  • Add a small amount of potassium carbonate to the collected distillate to remove any co-distilled water.

  • Filter the mixture to remove the potassium carbonate and obtain the cyclohexene product.

G cluster_1 Experimental Workflow: Alkene Synthesis Reactants Mix Alcohol and Acid Catalyst Distillation Heat and Distill (Collect Alkene) Reactants->Distillation Washing Wash Distillate (Neutralize Acid) Distillation->Washing Drying Dry Organic Layer (Remove Water) Washing->Drying Product Pure Alkene Drying->Product

Caption: A typical experimental workflow for alkene synthesis.

Conclusion

Both phosphoric acid and sulfuric acid can effectively catalyze the dehydration of alcohols to synthesize alkenes. However, for applications where product purity and minimization of side reactions are critical, phosphoric acid is generally the superior choice . Its non-oxidizing nature leads to cleaner reactions and often higher yields of the desired alkene.[3][4] While sulfuric acid can be used, its strong oxidizing properties necessitate more rigorous purification steps to remove byproducts.[1][2] The selection of the catalyst should, therefore, be guided by the specific requirements of the synthesis, balancing factors such as desired purity, yield, and safety considerations.

References

Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling in Mechanism Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise understanding of a chemical reaction's mechanism is fundamental to controlling its outcome, optimizing conditions, and designing novel molecular entities. Isotopic labeling stands as a cornerstone technique in mechanistic elucidation, offering an unambiguous method to trace the fate of individual atoms throughout a chemical transformation. This guide provides a comparative analysis of isotopic labeling studies in validating two distinct and classic organic reaction mechanisms: the Claisen rearrangement and the benzyne (B1209423) mechanism in nucleophilic aromatic substitution.

Comparing Isotopic Labeling Strategies: Claisen Rearrangement vs. Benzyne Mechanism

The choice of isotopic labeling strategy is intrinsically linked to the proposed mechanism and the specific questions being addressed. The Claisen rearrangement, a[1][1]-sigmatropic shift, and the benzyne mechanism, an elimination-addition pathway, provide illustrative examples of how different labeling experiments can yield definitive evidence for seemingly disparate mechanistic proposals.

FeatureIsotopic Labeling in Claisen RearrangementIsotopic Labeling in Benzyne Mechanism
Primary Goal To prove the intramolecular nature of the rearrangement and to probe the transition state structure.To demonstrate the existence of a symmetrical intermediate (benzyne).
Isotope Used Commonly ¹⁴C or ¹³C to trace the carbon skeleton; ¹⁸O to follow the ether oxygen; ²H for Kinetic Isotope Effect (KIE) studies.Primarily ¹⁴C to label a specific carbon atom in the aromatic ring.
Labeling Position Typically at a specific carbon within the allyl group of an allyl phenyl ether.At the carbon atom bearing the leaving group (e.g., C-1 in chlorobenzene).
Key Experimental Result The isotopic label is found at a specific, rearranged position in the product, consistent with a concerted intramolecular shift. KIE studies provide quantitative data on bond breaking/formation in the transition state.The isotopic label is distributed between two adjacent positions in the product (e.g., C-1 and C-2 in aniline) in an approximately 1:1 ratio.
Analytical Techniques Scintillation counting for ¹⁴C, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for stable isotopes.[1]Scintillation counting of ¹⁴C in the final product and its degradation products.[2]

Quantitative Analysis: Deciphering Mechanisms Through Data

Quantitative data from isotopic labeling studies provide powerful insights into reaction mechanisms. For the Claisen rearrangement, the Kinetic Isotope Effect (KIE) is a key quantitative measure, while for the benzyne mechanism, the product distribution ratio is the critical piece of evidence.

Kinetic Isotope Effects in the Claisen Rearrangement of Allyl Phenyl Ether

The KIE, the ratio of the reaction rate of the unlabeled reactant to that of the isotopically labeled reactant (k_light / k_heavy), reveals the extent to which a particular bond is broken or formed in the rate-determining step. A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotopically labeled atom is being broken in the transition state.

Isotope Positionk_light / k_heavyInterpretation
α-¹⁴C1.0119 ± 0.0009Small KIE suggests Cα-O bond breaking is not the primary contributor to the rate-determining step.
β-¹⁴C1.0148 ± 0.0005A small, but significant, KIE indicates some change in bonding at the β-carbon in the transition state.
γ-¹⁴C1.0362A larger KIE indicates significant Cγ-Cortho bond formation in the transition state.
¹⁸O1.0297A significant KIE confirms that the C-O bond is substantially broken in the transition state.

Data sourced from studies on the rearrangement of allyl phenyl ether.

Product Distribution in the ¹⁴C-Labeling Study of the Benzyne Mechanism

The seminal experiment by John D. Roberts in 1953 provided definitive evidence for the benzyne intermediate. By reacting chlorobenzene-¹-¹⁴C with potassium amide, the resulting aniline (B41778) was found to have the ¹⁴C label distributed almost equally between the C-1 and C-2 positions.[2]

ProductPercentage of ¹⁴C Label
Aniline-¹-¹⁴C~50%
Aniline-2-¹⁴C~50%

This near 1:1 ratio strongly supports the formation of a symmetrical benzyne intermediate, which is then attacked by the nucleophile at either of the two carbons of the "triple" bond with roughly equal probability.[2]

Visualizing Reaction Pathways and Experimental Workflows

Claisen_Rearrangement_Workflow cluster_synthesis Synthesis of Labeled Reactant cluster_rearrangement Thermal Rearrangement cluster_analysis Analysis S1 Phenol (B47542) R [γ-¹⁴C]-Allyl phenyl ether S1->R S2 [3-¹⁴C]-Allyl bromide S2->R S3 Base (e.g., NaH) S3->R Heat Heat (200-250°C) R->Heat P o-[α-¹⁴C]-Allylphenol Heat->P A1 Isolation & Purification P->A1 A2 Scintillation Counting A1->A2 A3 Degradation & Location of ¹⁴C A1->A3

Experimental workflow for the Claisen rearrangement isotopic labeling study.

Benzyne_Mechanism_Pathway Reactant Chlorobenzene-¹-¹⁴C Intermediate Benzyne Intermediate (¹⁴C at C1 or C2) Reactant->Intermediate -HCl Base KNH₂ Base->Intermediate Elimination Product1 Aniline-¹-¹⁴C (~50%) Intermediate->Product1 Nucleophilic Attack at C1 Product2 Aniline-2-¹⁴C (~50%) Intermediate->Product2 Nucleophilic Attack at C2 Nucleophile NH₃ Nucleophile->Product1 Nucleophile->Product2

Reaction pathway of the benzyne mechanism with isotopic labeling.

Detailed Experimental Protocols

Isotopic Labeling Study of the Claisen Rearrangement

Objective: To demonstrate the intramolecular nature of the Claisen rearrangement by tracing a ¹⁴C label from the γ-position of the allyl group in allyl phenyl ether to the α-position of the allyl group in the rearranged o-allylphenol.

Materials:

  • Phenol

  • Sodium hydride (NaH)

  • [3-¹⁴C]-Allyl bromide

  • Anhydrous diethyl ether

  • Anhydrous N,N-diethylaniline

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate

  • Scintillation counter

Procedure:

  • Synthesis of [γ-¹⁴C]-Allyl Phenyl Ether: a. In a flame-dried flask under an inert atmosphere, dissolve phenol in anhydrous diethyl ether. b. Cool the solution to 0°C and add sodium hydride portion-wise to form sodium phenoxide. c. Add [3-¹⁴C]-Allyl bromide to the solution and allow the mixture to stir at room temperature overnight. d. Quench the reaction with water and extract the aqueous layer with diethyl ether. e. Combine the organic layers, wash with NaOH solution and then with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield [γ-¹⁴C]-allyl phenyl ether. Purify by vacuum distillation.

  • Claisen Rearrangement: a. Dissolve the purified [γ-¹⁴C]-allyl phenyl ether in anhydrous N,N-diethylaniline. b. Heat the solution under reflux at approximately 220°C for 3 hours.[1] c. Cool the reaction mixture, acidify with HCl, and extract with diethyl ether. d. Wash the ether extract with water, dry over anhydrous magnesium sulfate, and concentrate to yield the crude o-allylphenol.

  • Analysis: a. Purify the o-allylphenol by chromatography. b. Determine the specific activity of the purified product using a scintillation counter. c. To confirm the location of the ¹⁴C label, the o-allylphenol can be subjected to chemical degradation (e.g., ozonolysis) to isolate specific carbon atoms for radioactivity measurement. The expected result is that the radioactivity is located on the α-carbon of the allyl group.

Isotopic Labeling Study of the Benzyne Mechanism

Objective: To provide evidence for a symmetrical benzyne intermediate in the reaction of chlorobenzene (B131634) with potassium amide by observing the distribution of a ¹⁴C label in the product, aniline.

Materials:

  • Chlorobenzene-¹-¹⁴C (synthesized via a multi-step procedure from Ba¹⁴CO₃)

  • Potassium amide (KNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Anhydrous diethyl ether

Procedure:

  • Reaction of Chlorobenzene-¹-¹⁴C with KNH₂: a. In a flask equipped with a dry ice condenser, add liquid ammonia. b. Add potassium metal to the liquid ammonia to form a blue solution, then add a catalytic amount of ferric nitrate (B79036) to facilitate the formation of potassium amide (the blue color will dissipate). c. Add a solution of chlorobenzene-¹-¹⁴C in anhydrous diethyl ether to the potassium amide suspension in liquid ammonia. d. Stir the reaction mixture for a specified time (the reaction is typically rapid). e. Quench the reaction by the addition of ammonium (B1175870) chloride. f. Allow the ammonia to evaporate, then add water and extract the aniline with diethyl ether.

  • Analysis: a. Isolate and purify the aniline product. b. Determine the total radioactivity of the aniline sample. c. To determine the distribution of the ¹⁴C label, the aniline is subjected to a series of chemical degradation reactions to separate the C-1 and C-2 carbons. For instance, the aniline can be converted to phenol, which is then degraded to separate the carbon atoms of the ring. d. The radioactivity of the degradation products corresponding to C-1 and C-2 is measured. The expected outcome is an approximately equal distribution of radioactivity between the two positions.[2]

Conclusion

Isotopic labeling provides an unparalleled level of insight into the intimate details of reaction mechanisms. The comparative analysis of the Claisen rearrangement and the benzyne mechanism highlights the versatility of this technique. In the case of the Claisen rearrangement, isotopic labeling, particularly through KIE studies, offers a nuanced view of the bond-forming and bond-breaking events in the transition state of a concerted reaction. For the benzyne mechanism, a simple yet elegant labeling experiment provided the definitive evidence for a fleeting, symmetrical intermediate. For researchers in the chemical and pharmaceutical sciences, a thorough understanding and application of these isotopic labeling strategies are indispensable tools for validating reaction mechanisms and, ultimately, for the rational design of new synthetic methodologies and therapeutic agents.

References

A Comparative Guide to the Hydrogenation of 4-Ethylcyclohexene and 4-Vinylcyclohexene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the catalytic hydrogenation of 4-ethylcyclohexene and 4-vinylcyclohexene (B86511) reveals significant differences in reactivity, selectivity, and reaction pathways. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting optimal conditions for their synthetic needs.

The catalytic hydrogenation of unsaturated cyclic compounds is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals and pharmaceutical intermediates. This guide focuses on the comparative performance of two structurally related C8 cyclic alkenes: this compound, a mono-unsaturated system, and 4-vinylcyclohexene, a non-conjugated diene. Understanding the nuances of their respective hydrogenation reactions is critical for controlling product distribution and optimizing reaction efficiency.

Performance Comparison in Hydrogenation Reactions

The hydrogenation of 4-vinylcyclohexene is a more complex process than that of this compound due to the presence of two reactive double bonds: an endocyclic bond within the cyclohexene (B86901) ring and an exocyclic vinyl group. This diene structure leads to a network of parallel and consecutive reactions, yielding a mixture of products including this compound, vinylcyclohexane (B147605), and the fully saturated ethylcyclohexane.[1] The selectivity of this reaction is highly dependent on the catalyst and reaction conditions employed.

In contrast, the hydrogenation of this compound is a more straightforward reaction, leading directly to the formation of ethylcyclohexane. The primary performance metric in this case is the reaction rate, which is influenced by factors such as catalyst type, temperature, and hydrogen pressure.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the hydrogenation of 4-vinylcyclohexene and provide illustrative data for the hydrogenation of substituted cyclohexenes, which can be considered analogous to this compound in the absence of direct comparative studies under identical conditions.

Table 1: Product Distribution in the Hydrogenation of 4-Vinylcyclohexene

CatalystTemperature (°C)Pressure (atm)Time (h)This compound (%)Vinylcyclohexane (%)Ethylcyclohexane (%)Reference
Raney Nickel10-201until H₂ uptake ceases80-20[1]
3% Pd/C201-Major ProductMinor ProductFormed Consecutively[1]

Note: The study on 3% Pd/C indicated this compound as the major initial product, with vinylcyclohexane forming in smaller amounts. Both intermediates are subsequently hydrogenated to ethylcyclohexane.[1]

Table 2: Illustrative Reaction Rates for Hydrogenation of Substituted Cyclohexenes

SubstrateCatalystTemperature (°C)Pressure (atm)Initial Turnover Frequency (h⁻¹)Reference
CyclohexeneFFSiNH₂Pd7564700[2]
CyclohexeneFFSienPd7562400[2]
CyclohexeneFFSidenPd7562100[2]

Note: This data for cyclohexene hydrogenation provides an indication of the reaction rates that can be expected for the hydrogenation of the endocyclic double bond in this compound under similar conditions.

Experimental Protocols

The following are detailed methodologies for conducting the catalytic hydrogenation of this compound and 4-vinylcyclohexene in a laboratory setting.

Protocol 1: Hydrogenation of this compound to Ethylcyclohexane

Objective: To fully saturate the double bond of this compound to yield ethylcyclohexane.

Materials:

  • This compound

  • Catalyst (e.g., 5% Pd/C or PtO₂)

  • Solvent (e.g., ethanol, ethyl acetate, or hexane)

  • Hydrogen gas (high purity)

  • Parr shaker hydrogenation apparatus or a similar batch reactor[3][4]

  • Reaction vessel (glass bottle or stainless steel autoclave)

  • Magnetic stir bar or mechanical stirrer

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean and dry. For a Parr shaker, a glass reaction bottle is typically used.[3][5]

  • Charging the Reactor:

    • To the reaction vessel, add the catalyst (typically 1-5 mol% relative to the substrate).

    • Add the solvent (e.g., 20-50 mL for a 1-gram scale reaction).

    • Add the this compound substrate.

    • If using a magnetic stir bar, add it to the vessel.

  • Assembly and Purging:

    • Securely attach the reaction vessel to the hydrogenation apparatus.

    • Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.[4]

  • Reaction:

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-4 atm).

    • Begin vigorous stirring or shaking to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[3]

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

    • The reaction time will vary depending on the catalyst, temperature, and pressure, but can range from a few hours to overnight.

  • Work-up and Product Isolation:

    • Stop the stirring/shaking and allow the catalyst to settle.

    • Carefully vent the excess hydrogen pressure.

    • Purge the vessel with an inert gas.

    • Remove the reaction vessel from the apparatus.

    • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the catalyst.

    • Wash the filter pad with a small amount of the reaction solvent.

    • The filtrate contains the product, ethylcyclohexane, in the solvent. The solvent can be removed by rotary evaporation if the pure product is desired.

  • Analysis:

    • Analyze the crude product and the final isolated product by GC-FID to determine the conversion and purity. Use an appropriate capillary column (e.g., a non-polar or medium-polarity column) and a suitable temperature program to separate the starting material, product, and any potential impurities.[6]

Protocol 2: Selective Hydrogenation of 4-Vinylcyclohexene

Objective: To selectively hydrogenate one of the double bonds of 4-vinylcyclohexene. The primary products can be this compound or vinylcyclohexane depending on the catalyst and conditions.

Materials:

  • 4-vinylcyclohexene

  • Selective catalyst (e.g., Raney Nickel for preferential vinyl group hydrogenation, or a modified Pd catalyst)[1]

  • Solvent (e.g., anhydrous ethanol)[1]

  • Hydrogen gas (high purity)

  • Three-necked flask equipped with a stirrer, gas inlet, and thermometer, or a batch reactor as in Protocol 1.

  • Gas burette to monitor hydrogen uptake (for atmospheric pressure reactions).[1]

  • Cooling bath (e.g., water or ice bath).

  • Filtration apparatus.

  • Gas chromatograph (GC) with FID for analysis.

Procedure:

  • Reactor Setup: For an atmospheric pressure reaction, set up a three-necked flask with a mechanical stirrer, a gas inlet connected to a hydrogen source via a gas burette, and a thermometer.[1] For higher pressure reactions, use a Parr apparatus as described in Protocol 1.

  • Charging the Reactor:

    • Add the solvent (e.g., 75 cc of anhydrous ethyl alcohol for 1 mole of substrate).[1]

    • Add the catalyst (e.g., Raney Nickel).

    • Add the 4-vinylcyclohexene.

  • Purging: Flush the system thoroughly with hydrogen gas.[1]

  • Reaction:

    • If using a flask at atmospheric pressure, begin stirring and allow hydrogen to be consumed from the gas burette.[1]

    • Maintain the desired temperature. For the selective hydrogenation to this compound using Raney Nickel, a temperature of 10-20°C is recommended, which may require a cooling bath as the reaction is exothermic.[1]

    • Monitor the hydrogen uptake. For the preparation of this compound, the reaction is typically stopped after the absorption of slightly more than one mole of hydrogen per mole of 4-vinylcyclohexene, at which point the rate of hydrogen uptake decreases significantly.[1]

  • Work-up and Product Isolation:

    • Stop the reaction by ceasing the hydrogen supply and stirring.

    • Filter the catalyst from the reaction mixture.

    • The work-up may involve adding water and a salt to the filtrate, followed by extraction with a solvent like ether. The organic layer is then dried and the product is isolated by distillation.[1]

  • Analysis:

    • Analyze aliquots of the reaction mixture at different time points and the final product mixture by GC-FID to determine the product distribution (4-vinylcyclohexene, this compound, vinylcyclohexane, and ethylcyclohexane). A capillary column with a suitable stationary phase for separating these C8 isomers is required.[6]

Mechanistic Pathways and Logical Relationships

The hydrogenation of this compound and 4-vinylcyclohexene proceeds through different mechanistic pathways, which can be visualized to understand the logical relationships between reactants, intermediates, and products.

Hydrogenation of this compound

The hydrogenation of this compound is a single-step process where hydrogen adds across the endocyclic double bond.

G This compound This compound Ethylcyclohexane Ethylcyclohexane This compound->Ethylcyclohexane + H₂ / Catalyst

Hydrogenation of this compound

Hydrogenation of 4-Vinylcyclohexene

The hydrogenation of 4-vinylcyclohexene involves a more complex reaction network with parallel and consecutive steps.

G cluster_0 Starting Material cluster_1 Intermediates cluster_2 Final Product 4-Vinylcyclohexene 4-Vinylcyclohexene This compound This compound 4-Vinylcyclohexene->this compound + H₂ / Catalyst (k₁) Vinylcyclohexane Vinylcyclohexane 4-Vinylcyclohexene->Vinylcyclohexane + H₂ / Catalyst (k₂) Ethylcyclohexane Ethylcyclohexane This compound->Ethylcyclohexane + H₂ / Catalyst (k₃) Vinylcyclohexane->Ethylcyclohexane + H₂ / Catalyst (k₄)

Hydrogenation Pathways of 4-Vinylcyclohexene

Experimental Workflow

A typical experimental workflow for catalytic hydrogenation is depicted below.

G A Reactor Setup & Charging B System Purging (Inert Gas) A->B C Hydrogenation Reaction B->C D Reaction Work-up (Filtration) C->D E Product Analysis (GC) D->E F Product Isolation (Optional) D->F

General Experimental Workflow

References

Safety Operating Guide

Proper Disposal of 4-Ethylcyclohexene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory best practices. 4-Ethylcyclohexene, a flammable liquid, necessitates strict adherence to disposal protocols to mitigate safety risks and ensure environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling of this compound and its associated waste must be performed within a certified chemical fume hood to prevent the inhalation of vapors.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds, compiled from various safety data sheets. This information is critical for a comprehensive risk assessment.

PropertyValueSource
Molecular FormulaC₈H₁₄[2][3][4]
Molecular Weight110.20 g/mol [3]
AppearanceColorless liquid[5]
Flash Point18 °C / 64.4 °F (for Ethylcyclohexane)[5]
Boiling Point/Range130 - 132 °C / 266 - 269.6 °F (for Ethylcyclohexane)[5]
Autoignition Temperature262 °C / 503.6 °F (for Ethylcyclohexane)[6]

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] On-site treatment of flammable hydrocarbons is generally not advised in a standard laboratory setting due to significant fire and explosion hazards.

Step 1: Waste Collection and Segregation

  • Designated Container: Collect waste this compound in a designated, chemically compatible container that is in good condition with a secure, tight-fitting lid.[1][7][8]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[1][7]

  • Segregation: Do not mix this compound waste with other waste streams, particularly halogenated solvents or aqueous waste.[1][9] Proper segregation is crucial for safe and cost-effective disposal.

Step 2: Container Management

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of potential spills.[8]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is approaching full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][8]

  • Documentation: Accurately complete all required waste pickup forms or manifests provided by your EHS department.

Step 4: Spill Management

  • In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[5][6]

  • Ensure adequate ventilation of the area.

  • For significant spills, contact your institution's EHS department for immediate assistance.[1]

Step 5: Empty Container Disposal

  • Empty containers that held this compound must be managed appropriately. For containers that are not acutely hazardous, they can often be disposed of as regular trash after all liquid has been removed.[10]

  • However, if the chemical is on an "Acutely Hazardous" or "P-list," the container must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[10] Always consult your institution's specific guidelines for empty container disposal.

Disposal Workflow

cluster_0 Preparation & Collection cluster_1 Storage cluster_2 Disposal cluster_3 Contingency A Wear Appropriate PPE B Collect Waste in a Labeled, Compatible Container A->B C Segregate from Incompatible Wastes B->C D Store in a Ventilated, Designated Area C->D I Spill Occurs C->I E Use Secondary Containment D->E F Contact EHS for Pickup E->F G Complete Waste Manifest F->G H Licensed Contractor Disposal G->H J Contain with Absorbent I->J K Collect as Hazardous Waste J->K

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Ethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of 4-Ethylcyclohexene, including a detailed operational plan and disposal guidelines. The following procedures are designed to ensure personal safety and minimize environmental impact.

Physicochemical and Hazard Data

A summary of the key quantitative data for this compound and its structural analogs, 4-Methylcyclohexene and Ethylcyclohexane, is provided below for easy comparison. This information has been compiled from various safety data sheets and chemical databases.

PropertyThis compound4-Methylcyclohexene (analog)Ethylcyclohexane (analog)
Molecular Formula C₈H₁₄C₇H₁₂C₈H₁₆
Molecular Weight 110.20 g/mol 96.17 g/mol 112.21 g/mol
CAS Number 3742-42-5591-47-91678-91-7
Boiling Point 130-132 °C[1]Not specified130 - 132 °C[1]
Flash Point No data availableNo data available18 °C[1]
GHS Hazard Statements (Inferred) Flammable liquid, Aspiration Hazard, Skin Irritant, Eye Irritant, May cause respiratory irritationH225, H304, H315, H319, H335H225, H304
Occupational Exposure Limits No data availableNo data availableNo data available

Operational Plan for Safe Handling

This operational plan provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Pre-Handling Procedures
  • Review Safety Data Sheets (SDS): Before beginning any work, thoroughly review the SDS for this compound and any other chemicals being used. If an SDS for this compound is not available, review the SDS for a structurally similar compound such as 4-Methylcyclohexene or Ethylcyclohexane.

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[3]

  • Personal Protective Equipment (PPE) Inspection: Inspect all required PPE for integrity before use. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat must be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of inhaling vapors, especially outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Handling and Experimental Procedures
  • Grounding and Bonding: When transferring this compound from one container to another, especially in large quantities, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which can be an ignition source.[3]

  • Avoid Ignition Sources: Keep this compound away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[3]

  • Use Non-Sparking Tools: When opening or handling containers of this compound, use tools made of non-sparking materials.[4]

  • Maintain Small Quantities: Use the smallest practical quantities of the chemical for the experiment to minimize potential hazards.

  • Container Management: Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.

First Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[5] If skin irritation occurs, seek medical attention.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[5]

  • If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting due to the aspiration hazard.[5]

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[4]

  • Specific Hazards: this compound is a flammable liquid and its vapors can form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Spill and Leak Procedures
  • Small Spills: In case of a small spill, absorb the chemical with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[3] Ensure the area is well-ventilated.

  • Large Spills: For larger spills, evacuate the area and prevent the chemical from entering drains. Contain the spill and collect the material using non-sparking tools.[4]

  • Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[3][4]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with organic solvents.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials and ignition sources.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal company. Do not pour this compound down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal ReviewSDS Review SDS InspectPPE Inspect PPE ReviewSDS->InspectPPE PrepareWorkArea Prepare Work Area (Fume Hood) InspectPPE->PrepareWorkArea DonPPE Don Appropriate PPE PrepareWorkArea->DonPPE HandleChemical Handle this compound DonPPE->HandleChemical Decontaminate Decontaminate Work Area HandleChemical->Decontaminate CollectWaste Collect Waste in Labeled Container HandleChemical->CollectWaste DoffPPE Doff PPE Decontaminate->DoffPPE StoreWaste Store Waste Appropriately CollectWaste->StoreWaste DisposeWaste Dispose via Approved Vendor StoreWaste->DisposeWaste

Caption: Workflow for the safe handling and disposal of this compound.

References

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